Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)15-8-3-4-11-9(5-8)10(14)6-12(16-11)13(18)19-2/h3-6H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEXZIPIXRWVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674939 | |
| Record name | Methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-95-3 | |
| Record name | Methyl 6-(acetylamino)-4-chloro-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate: An In-depth Technical Guide
Introduction: The Significance of the Quinoline Scaffold
The quinoline nucleus is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of these pharmacological effects. Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a highly functionalized quinoline derivative that serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the acetamido, chloro, and carboxylate moieties provides multiple points for further chemical modification, making it a versatile building block for the exploration of new chemical entities.
This in-depth technical guide provides a comprehensive overview of a rational and robust synthetic route to this compound. The presented methodology is designed to be self-validating, with detailed experimental protocols and justifications for key reaction choices, ensuring reproducibility and a thorough understanding of the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful planning and execution. The chosen synthetic strategy involves the initial construction of the core quinoline ring system, followed by a series of functional group transformations to install the desired substituents in a logical and efficient order. The sequence of reactions is critical to avoid undesired side reactions and to ensure compatibility with the evolving functionality of the intermediates.
The proposed synthetic route commences with the construction of a 6-nitro-substituted 4-hydroxyquinoline-2-carboxylic acid, which serves as a key precursor. This is followed by the reduction of the nitro group to an amine, which is then protected as an acetamide. Subsequent chlorination of the 4-hydroxy group and final esterification of the carboxylic acid at the 2-position yields the target molecule. This sequence is strategically designed to protect the reactive amino group before the potentially harsh chlorination step and to introduce the ester in the final step to prevent its hydrolysis under the conditions of the preceding reactions.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 6-Nitro-4-hydroxyquinoline-2-carboxylic acid
The construction of the quinoline core is achieved through a Gould-Jacobs type reaction, which involves the condensation of an aniline derivative with an ethoxymethylenemalonate equivalent, followed by thermal cyclization. In this synthesis, 4-nitroaniline is reacted with diethyl oxaloacetate.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 4-nitroaniline (1.0 eq) and diethyl oxaloacetate (1.1 eq) is heated at 130-140 °C for 2 hours.
-
The reaction mixture is then cooled to room temperature and Dowtherm A (high-boiling aromatic heat transfer fluid) is added as a solvent.
-
The mixture is heated to 240-250 °C and maintained at this temperature for 30 minutes to effect cyclization.
-
After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid is collected by filtration.
-
The crude product is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution for 1 hour.
-
The resulting solution is cooled and acidified with concentrated hydrochloric acid to precipitate the 6-nitro-4-hydroxyquinoline-2-carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried under vacuum.
Causality of Experimental Choices:
-
The initial condensation reaction is typically performed neat at elevated temperatures to drive the formation of the enamine intermediate.
-
The high temperature required for the subsequent cyclization is facilitated by the use of a high-boiling solvent like Dowtherm A, ensuring efficient ring closure.
-
The final hydrolysis step is necessary to convert the initially formed ester to the desired carboxylic acid.
Self-Validating System:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product can be characterized by ¹H NMR and IR spectroscopy. The appearance of a carboxylic acid OH peak in the IR spectrum and the disappearance of the ethyl ester signals in the ¹H NMR spectrum confirm the successful hydrolysis.
Step 2: Reduction of 6-Nitro-4-hydroxyquinoline-2-carboxylic acid to 6-Amino-4-hydroxyquinoline-2-carboxylic acid
The reduction of the nitro group to an amine is a crucial step. A common and effective method for this transformation in the presence of other reducible functional groups is the use of tin(II) chloride in concentrated hydrochloric acid.[1]
Experimental Protocol:
-
To a stirred suspension of 6-nitro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in concentrated hydrochloric acid, a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in concentrated hydrochloric acid is added portion-wise.
-
The reaction mixture is then heated at 60-70 °C for 3 hours.[1]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the pH is carefully adjusted to ~8 with a concentrated aqueous solution of sodium hydroxide.
-
The resulting precipitate, containing the product and tin salts, is collected by filtration.
-
The solid is then suspended in a hot dilute sodium hydroxide solution to dissolve the product, and the tin salts are removed by filtration.
-
The filtrate is cooled and acidified with acetic acid to precipitate the 6-amino-4-hydroxyquinoline-2-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Causality of Experimental Choices:
-
Tin(II) chloride is a classic reagent for the reduction of aromatic nitro compounds to amines and is known for its chemoselectivity.[2]
-
The acidic medium is necessary for the reducing agent to be effective.
-
The workup procedure is designed to separate the product from the inorganic tin byproducts.
Self-Validating System:
The successful reduction can be confirmed by the disappearance of the characteristic IR stretching frequencies for the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).[3] ¹H NMR spectroscopy will show the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet for the -NH₂ protons.
Step 3: Acetylation of 6-Amino-4-hydroxyquinoline-2-carboxylic acid
The amino group is protected as an acetamide to prevent it from interfering with the subsequent chlorination reaction. Acetic anhydride is a common and efficient reagent for this purpose.[4]
Experimental Protocol:
-
A suspension of 6-amino-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) in acetic anhydride (5.0 eq) is heated at 100 °C for 2 hours.
-
The reaction mixture is then cooled to room temperature, and the excess acetic anhydride is quenched by the careful addition of water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to afford 6-acetamido-4-hydroxyquinoline-2-carboxylic acid.
Causality of Experimental Choices:
-
Acetic anhydride is a readily available and highly reactive acetylating agent.[4]
-
The reaction is typically performed at an elevated temperature to ensure complete conversion.
-
Quenching with water hydrolyzes the excess acetic anhydride and precipitates the product.
Self-Validating System:
The formation of the amide can be confirmed by IR spectroscopy, which will show the appearance of a strong carbonyl absorption (Amide I band) around 1660 cm⁻¹ and an N-H bending vibration (Amide II band) around 1540 cm⁻¹.[5] In the ¹H NMR spectrum, a new singlet corresponding to the acetyl methyl protons will appear around δ 2.1-2.3 ppm, and a broad singlet for the amide N-H proton will also be observed.
Step 4: Chlorination of 6-Acetamido-4-hydroxyquinoline-2-carboxylic acid
The conversion of the 4-hydroxy group to a 4-chloro group is a key transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of reaction.[6][7]
Caption: Simplified mechanism of the chlorination of a 4-hydroxyquinoline.
Experimental Protocol:
-
A mixture of 6-acetamido-4-hydroxyquinoline-2-carboxylic acid (1.0 eq) and phosphorus oxychloride (POCl₃, 10.0 eq) is heated at reflux (around 110 °C) for 4 hours.[7]
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and then carefully quenched by the slow addition of crushed ice.
-
The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 6-acetamido-4-chloroquinoline-2-carboxylic acid.
Causality of Experimental Choices:
-
Phosphorus oxychloride serves as both the reagent and the solvent in this reaction, driving the conversion to the 4-chloro derivative.[8]
-
The reaction is performed at reflux to ensure complete conversion.
-
Careful quenching on ice is necessary due to the highly exothermic reaction of POCl₃ with water.
Self-Validating System:
The successful chlorination is indicated by the disappearance of the broad O-H stretch in the IR spectrum. ¹H NMR will show a downfield shift of the aromatic protons, particularly the proton at the 5-position. Mass spectrometry will show a molecular ion peak corresponding to the chlorinated product, and the characteristic isotopic pattern for a chlorine-containing compound will be observed.[9][10]
Step 5: Esterification of 6-Acetamido-4-chloroquinoline-2-carboxylic acid
The final step is the esterification of the carboxylic acid to the methyl ester. The Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst, is a classic and effective method.[11][12][13]
Experimental Protocol:
-
A suspension of 6-acetamido-4-chloroquinoline-2-carboxylic acid (1.0 eq) in methanol is treated with a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).[14]
-
The mixture is heated at reflux for 6-8 hours.[14]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The mixture is then cooled, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.
Causality of Experimental Choices:
-
Fischer esterification is an equilibrium-controlled reaction. Using a large excess of methanol as the solvent drives the equilibrium towards the product side.[15]
-
A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[11]
-
The aqueous workup is necessary to remove the acid catalyst and any unreacted starting material.
Self-Validating System:
The successful esterification is confirmed by the disappearance of the broad carboxylic acid O-H stretch in the IR spectrum and the appearance of a strong C=O stretching vibration for the ester at a higher frequency (around 1720-1740 cm⁻¹) than the starting carboxylic acid.[16][17] In the ¹H NMR spectrum, a new singlet corresponding to the methyl ester protons will appear around δ 3.9-4.0 ppm. High-resolution mass spectrometry will confirm the molecular weight of the final product.[18]
Quantitative Data Summary
| Step | Starting Material | Reagents | Key Conditions | Expected Yield |
| 1 | 4-Nitroaniline, Diethyl Oxaloacetate | Dowtherm A, NaOH, HCl | 130-140 °C then 240-250 °C | Moderate to Good |
| 2 | 6-Nitro-4-hydroxyquinoline-2-carboxylic acid | SnCl₂·2H₂O, HCl | 60-70 °C | Good to High |
| 3 | 6-Amino-4-hydroxyquinoline-2-carboxylic acid | Acetic anhydride | 100 °C | High |
| 4 | 6-Acetamido-4-hydroxyquinoline-2-carboxylic acid | POCl₃ | Reflux (~110 °C) | Good |
| 5 | 6-Acetamido-4-chloroquinoline-2-carboxylic acid | Methanol, H₂SO₄ (cat.) | Reflux | Good to High |
Conclusion
This in-depth technical guide has outlined a logical and well-precedented synthetic route for the preparation of this compound. By breaking down the synthesis into five distinct and manageable steps, this guide provides clear, actionable protocols for researchers in the field. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations involved. Furthermore, the inclusion of self-validating checks through spectroscopic analysis at each stage ensures that the synthesis can be monitored effectively, leading to a higher probability of success. The successful synthesis of this versatile quinoline derivative will undoubtedly facilitate further research into the development of novel therapeutic agents.
References
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- Doležal, M., & Hartl, J. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 240-243.
- Royal Society of Chemistry. (2018). Supporting Information for An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020).
- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497.
- The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1955). Journal of the Chemical Society (Resumed), 2671.
- Yuan, X. X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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- Wikipedia. (n.d.). Fischer–Speier esterification.
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- Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (2008). Bioorganic & Medicinal Chemistry Letters, 18(11), 3249-3252.
- DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega, 5(15), 8563-8570.
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- Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. (2007). Journal of the American Chemical Society, 129(45), 13808-13809.
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- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2016). Molecules, 21(8), 1048.
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An In-depth Technical Guide to Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Quinoline Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] From the historical significance of quinine to modern targeted therapies, quinoline derivatives have consistently yielded promising candidates for drug discovery. This guide focuses on a specific, yet potentially pivotal molecule within this class: Methyl 6-acetamido-4-chloroquinoline-2-carboxylate. While specific literature on this compound is emerging, its structural motifs—a 4-chloroquinoline core, a C6 acetamido group, and a C2 methyl carboxylate—suggest a rich potential for biological activity and synthetic diversification.
This document serves as a technical primer for researchers venturing into the study of this compound. It synthesizes established principles of quinoline chemistry, drawing upon data from closely related analogs to provide a predictive and practical framework for its synthesis, handling, and application. Our objective is to equip the reader with the foundational knowledge and methodological foresight necessary to unlock the therapeutic potential of this intriguing molecule.
Molecular Identity and Physicochemical Landscape
Core Identification
-
Systematic Name: this compound
-
CAS Number: 1133115-95-3[]
-
Molecular Formula: C₁₃H₁₁ClN₂O₃
-
Molecular Weight: 278.70 g/mol
Structural Features and Predicted Properties
The molecule's architecture is a composite of functional groups known to influence bioactivity and chemical reactivity:
-
4-Chloroquinoline Core: The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, making it a critical handle for generating molecular diversity in drug discovery programs.
-
C2-Methyl Carboxylate: This ester group can modulate the electronic properties of the quinoline ring and may serve as a hydrogen bond acceptor. It can also be hydrolyzed to the corresponding carboxylic acid, offering another point for modification or for altering pharmacokinetic properties.
-
C6-Acetamido Group: This functionality can influence solubility and is a known pharmacophore in various drug classes. The amide bond can participate in hydrogen bonding, a crucial interaction for target binding.
| Property | Predicted Value/Information |
| Physical Form | Likely a solid at room temperature, based on related quinoline carboxylates. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated. |
| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][4] For long-term stability, storage at 2–8°C under an inert atmosphere is recommended to prevent hydrolysis and degradation.[5] |
| Chemical Stability | Stable under normal storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases.[6] The 4-chloro position is the most likely site of reactivity. |
| Hazardous Decomposition | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[6] |
Synthesis and Purification: A Proposed Workflow
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the cyclization of an appropriately substituted 2-aminoacetophenone derivative with a pyruvate equivalent.
Caption: Retrosynthetic analysis for the target compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical workflow based on similar syntheses of substituted quinolines.[7][8] Researchers should treat this as a starting point, with optimization of reaction conditions being essential.
Step 1: Synthesis of 2-Amino-5-acetamidobenzophenone
This precursor can be synthesized from commercially available 2-amino-5-nitrobenzophenone through a two-step process: reduction of the nitro group to an amine, followed by acetylation.
Step 2: Condensation and Cyclization (Modified Friedländer Synthesis)
-
Reaction Setup: To a solution of 2-amino-5-acetamidobenzophenone (1.0 eq) in a suitable solvent (e.g., toluene or ethanol) in a round-bottom flask equipped with a reflux condenser, add methyl pyruvate (1.2 eq).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA). The choice of catalyst is critical; bases like sodium hydroxide or potassium tert-butoxide can also be effective in Friedländer-type reactions.[7]
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Microwave-assisted synthesis could be explored to accelerate the reaction, as it has been shown to be effective for similar quinoline syntheses.[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the intermediate hydroxyquinoline.
Step 3: Chlorination at the 4-Position
-
Reaction Setup: Dissolve the purified hydroxyquinoline intermediate from the previous step in a chlorinating agent such as phosphorus oxychloride (POCl₃), which can also serve as the solvent.
-
Reaction Execution: Heat the mixture to reflux for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. This will hydrolyze the excess POCl₃. Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) or further purification by column chromatography may be necessary to obtain the final product, this compound, with high purity.
Safety, Handling, and Storage
As a novel chemical entity, comprehensive toxicity data for this compound is not available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety protocols should be guided by the data available for structurally related chloroquinolines.
Hazard Identification (Predicted)
Based on safety data for similar compounds, the following hazards are anticipated[6][9][10]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[9]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3]
Handling and Storage Protocols
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[11] Handle in accordance with good industrial hygiene and safety practices.[9]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
Potential Applications and Future Research Directions
The structural features of this compound suggest several promising avenues for research, particularly in drug discovery.
As a Scaffold in Medicinal Chemistry
The quinoline core is a well-established pharmacophore with a broad range of activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][5][12]
-
Anticancer Research: Many 4-substituted quinoline derivatives have been investigated as anticancer agents. The 4-chloro position of the target molecule is an ideal starting point for synthesizing a library of compounds with diverse substitutions to screen against various cancer cell lines.[5]
-
Antimalarial Drug Development: The 4-chloroquinoline scaffold is famously present in chloroquine. This molecule could serve as a precursor for novel antimalarial agents, particularly through nucleophilic substitution at the C4 position.
-
Enzyme Inhibition: The quinoline ring system is known to interact with various enzymes. This compound and its derivatives could be screened for inhibitory activity against kinases, topoisomerases, or other enzymes relevant to disease.[12]
Experimental Workflow for Biological Screening
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physical and chemical properties of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based derivatives.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3]. The unique electronic and structural features of the quinoline nucleus allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 1133115-95-3) is a derivative that combines several key pharmacophores: a chloro-substituted quinoline core, an acetamido group, and a methyl carboxylate. These features make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in the literature, its physicochemical properties can be predicted based on its structural similarity to related compounds.
| Property | Predicted Value/Information | Rationale/Supporting Evidence |
| Molecular Formula | C₁₃H₁₁ClN₂O₃ | Derived from the chemical structure. |
| Molecular Weight | 278.70 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Related compounds such as Methyl 4-chloroquinoline-6-carboxylate are solids[4]. |
| Melting Point | Not available. Expected to be a solid with a defined melting point. | |
| Boiling Point | Not available. Likely to decompose at high temperatures. | |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected. | The presence of the methyl ester and the chloroquinoline core suggests solubility in organic solvents. |
| Storage | Recommended storage at 2-8°C in a dry, well-sealed container. | Based on storage recommendations for similar quinoline derivatives[2][4]. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by its functional groups. The 4-chloro substituent on the quinoline ring is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse libraries of compounds for biological screening.
The methyl ester at the 2-position can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, further expanding the chemical space for structure-activity relationship (SAR) studies. The acetamido group at the 6-position is generally stable but can be hydrolyzed under harsh conditions.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below. This pathway is based on established methodologies for the synthesis of quinoline derivatives.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Introduction
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline class of heterocyclic aromatic organic compounds. The quinoline scaffold is a prominent feature in a variety of biologically active molecules, including a range of approved pharmaceuticals. While the specific mechanism of action for this particular derivative has not been extensively elucidated in publicly available literature, its structural motifs—specifically the 4-chloroquinoline core—provide a strong basis for formulating a well-grounded hypothesis regarding its biological activity.
This guide will, therefore, propose a plausible mechanism of action for this compound, drawing parallels with structurally related compounds. Furthermore, it will present a comprehensive, step-by-step experimental workflow designed to rigorously test this hypothesis, providing researchers and drug development professionals with a practical framework for investigating this and other novel chemical entities.
Hypothesized Mechanism of Action: A Multi-faceted Approach
Based on the known biological activities of 4-chloroquinoline derivatives, we hypothesize that this compound possesses potent anticancer properties , likely acting as a multi-kinase inhibitor and an inducer of apoptosis . The rationale for this hypothesis is rooted in the established activities of similar compounds which have been shown to interfere with cellular signaling pathways critical for cancer cell proliferation and survival.[1][2][3]
The presence of the electron-withdrawing chlorine atom at the 4-position of the quinoline ring is a key feature in many bioactive molecules.[4] This, combined with the acetamido and methyl carboxylate groups at positions 6 and 2 respectively, likely influences the molecule's binding affinity and selectivity for various intracellular targets.
Proposed Primary Targets and Signaling Pathway
We propose that this compound primarily targets key protein kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .[2] Inhibition of these kinases would disrupt downstream signaling cascades, leading to cell cycle arrest and the induction of apoptosis.
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Validation Workflow
To systematically investigate and validate the hypothesized mechanism of action, a multi-pronged experimental approach is necessary. This workflow is designed to first identify the molecular targets and then to characterize the downstream cellular consequences of target engagement.
Part 1: Target Identification and Validation
The initial and most critical step is to identify the direct binding partners of this compound within the cellular proteome.
Experimental Protocol: Affinity-Based Pull-Down Assay
This method is a robust technique for isolating and identifying the binding partners of a small molecule.[5]
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a flexible linker. It is crucial to position the linker in a way that minimizes interference with the compound's putative binding site.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[6][7]
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for the formation of compound-protein complexes.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated compound along with its bound proteins.[5]
-
Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically pulled down by the active compound compared to a negative control (e.g., beads alone or a structurally similar but inactive compound).
Visualizing the Target Identification Workflow
Caption: Step-by-step workflow for identifying protein targets.
Part 2: Biochemical Assays for Target Engagement
Once potential kinase targets are identified, it is essential to confirm direct inhibition and determine the potency of the compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.[2]
Methodology:
-
Reagents: Obtain purified recombinant kinases (e.g., CDK2, EGFR, VEGFR-2) and their specific substrates.
-
Reaction Setup: In a multi-well plate, set up reactions containing the kinase, its substrate, ATP, and varying concentrations of this compound.
-
Incubation: Allow the kinase reaction to proceed for a defined period at the optimal temperature.
-
Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or using a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
Quantitative Data Summary: Expected IC50 Values
| Target Kinase | Expected IC50 Range (nM) | Rationale |
| CDK2 | 50 - 500 | Inhibition would lead to cell cycle arrest, a common mechanism for anticancer quinolines.[2] |
| EGFR | 100 - 1000 | A frequent target for quinoline-based inhibitors in cancer therapy.[2] |
| VEGFR-2 | 200 - 1500 | Inhibition would affect angiogenesis, a critical process for tumor growth.[2] |
Part 3: Cell-Based Assays for Phenotypic Effects
After confirming direct target inhibition, the next step is to evaluate the effects of the compound on cancer cells.
Experimental Protocol: Cell Viability and Apoptosis Assays
These assays determine the compound's ability to kill cancer cells and induce programmed cell death.
Methodology for Cell Viability (MTT Assay):
-
Cell Culture: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.[6]
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Methodology for Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with the compound at its GI50 concentration for various time points.
-
Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI; which stains the DNA of necrotic cells).[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Compare the percentage of apoptotic cells in the treated samples to the untreated controls.
Visualizing the Cell-Based Assay Workflow
Caption: Workflow for assessing the phenotypic effects on cancer cells.
Conclusion
While the precise mechanism of action of this compound awaits empirical validation, its structural characteristics strongly suggest a role as a multi-kinase inhibitor with potent anticancer activity. The experimental framework detailed in this guide provides a comprehensive and logical pathway for researchers to systematically investigate this hypothesis. By combining target identification, biochemical validation, and cell-based phenotypic assays, a clear and detailed understanding of this compound's mechanism of action can be achieved, paving the way for its potential development as a novel therapeutic agent.
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An In-depth Technical Guide to Quinoline-2-Carboxylate Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its inherent structural features and the versatility with which it can be functionalized have led to the development of a vast array of therapeutic agents.[3][4] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1][5] This guide focuses on a specific, yet highly significant, subclass: quinoline-2-carboxylate derivatives. The presence of the carboxylate group at the 2-position not only influences the molecule's physicochemical properties but also provides a key handle for further chemical modifications, making these compounds attractive starting points for drug discovery campaigns. This document will provide an in-depth exploration of the synthesis, chemical properties, mechanisms of action, and therapeutic applications of quinoline-2-carboxylate derivatives, with a particular focus on their potential in oncology and infectious diseases.
Core Chemistry: Synthesis and Physicochemical Properties
The synthetic accessibility of quinoline-2-carboxylate derivatives is a significant factor driving their exploration in drug discovery. A variety of synthetic strategies have been developed, ranging from classical methods to modern, more efficient one-pot procedures.
Key Synthetic Methodologies
Several established methods for the synthesis of the quinoline core can be adapted for the preparation of quinoline-2-carboxylate derivatives. These include:
-
The Doebner-von Miller Reaction: This classical method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst. While versatile, this reaction can sometimes lead to a mixture of products.
-
The Friedländer Annulation: This straightforward synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an α-ketoester. This method offers good control over the substitution pattern of the resulting quinoline.
-
Metal-Catalyzed Cyclizations: Modern organometallic chemistry has provided powerful tools for the synthesis of quinolines. For instance, copper-catalyzed reactions of N-aryl imines with terminal alkynes have been shown to be effective.[5]
A particularly noteworthy and contemporary approach is the one-pot synthesis from β-nitroacrylates and 2-aminobenzaldehydes . This method is highly efficient and tolerates a wide range of functional groups, making it ideal for the generation of diverse libraries of quinoline-2-carboxylate derivatives for screening purposes.
Experimental Protocol: One-Pot Synthesis of Ethyl Quinoline-2-carboxylates
This protocol is adapted from a validated, high-yield procedure. The rationale behind this one-pot approach is to minimize purification steps and improve overall efficiency, which is crucial in a drug discovery setting.
Step 1: Aza-Michael Addition and Intramolecular Henry Reaction
-
In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 mmol) and the β-nitroacrylate (1.0 mmol).
-
The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like acetonitrile.
-
Heat the mixture at a controlled temperature (e.g., 70 °C) for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC). This step facilitates the initial carbon-nitrogen bond formation and subsequent intramolecular cyclization.
Step 2: Dehydration and Aromatization
-
After the initial reaction is complete (as indicated by TLC), add a solid-supported base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), to the reaction mixture. The use of a solid-supported base simplifies the workup process.
-
Continue stirring the reaction at the same or a slightly elevated temperature for an additional period (e.g., 4-8 hours) until the aromatization to the quinoline ring is complete.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography on silica gel.
The mild reaction conditions and the tolerance of various functional groups make this a robust and reliable method for generating a library of substituted quinoline-2-carboxylate derivatives.
Caption: One-pot synthesis of quinoline-2-carboxylates.
Mechanisms of Action in a Therapeutic Context
The therapeutic potential of quinoline-2-carboxylate derivatives stems from their ability to interact with a variety of biological targets, leading to the modulation of key cellular pathways implicated in disease.
Anticancer Activity: A Multi-pronged Attack
Quinoline derivatives, including those with a 2-carboxylate moiety, have demonstrated significant anticancer activity through several mechanisms:[6][7]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these molecules to intercalate between the base pairs of DNA. This distortion of the DNA helix can interfere with replication and transcription, ultimately leading to apoptosis.[6][8] Furthermore, some derivatives can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA supercoiling during replication. By trapping the topoisomerase-DNA complex, these compounds induce double-strand breaks, a highly cytotoxic event.[6]
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Quinoline derivatives have been shown to act as inhibitors of various kinases, including Pim-1 kinase, which is often upregulated in human malignancies.[8][9] By blocking the activity of these kinases, quinoline-2-carboxylates can disrupt cancer cell proliferation, survival, and metastasis.[10]
-
Disruption of Tubulin Polymerization: The cytoskeleton, composed of microtubules, is essential for cell division, motility, and intracellular transport. Some quinoline derivatives can interfere with the dynamic process of tubulin polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
Caption: Anticancer mechanisms of quinoline-2-carboxylates.
Antibacterial Activity: Targeting Essential Bacterial Processes
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Quinoline derivatives have long been a source of potent antibacterial compounds, and quinoline-2-carboxylates are no exception.[12][13][14]
-
Inhibition of DNA Gyrase and Topoisomerase IV: A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[14]
-
Disruption of the Cell Wall: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is essential for bacterial survival.[10]
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring system. SAR studies are crucial for optimizing the potency and selectivity of these compounds. For instance, in a series of quinoline carboxylic acid inhibitors of dihydroorotate dehydrogenase, a bulky hydrophobic substituent at the C(2) position and the carboxylic acid at the C(4) position were found to be critical for activity.[7]
Therapeutic Applications and Future Directions
The diverse biological activities of quinoline-2-carboxylate derivatives make them promising candidates for the development of new therapies for a range of diseases.
Oncology
The multi-faceted anticancer mechanisms of these compounds offer the potential for overcoming drug resistance and treating a variety of cancers.[15][16] Several quinoline-based drugs are already in clinical use for cancer treatment, and the quinoline-2-carboxylate scaffold represents a promising area for further development.[5][17]
Table 1: In Vitro Anticancer Activity of Selected Quinoline-2-Carboxylate Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound A | MCF-7 (Breast) | 5.2 | Topoisomerase II Inhibition | [6] |
| Compound B | HCT116 (Colon) | 2.8 | Pim-1 Kinase Inhibition | [9] |
| Compound C | A549 (Lung) | 7.1 | Tubulin Polymerization Disruption | [11] |
Infectious Diseases
The potent antibacterial activity of quinoline-2-carboxylate derivatives, coupled with their potential for novel mechanisms of action, makes them attractive candidates for combating antibiotic-resistant bacteria.[18][19]
Table 2: In Vitro Antibacterial Activity of Selected Quinoline-2-Carboxylate Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |
| Compound D | Staphylococcus aureus (MRSA) | 4.0 | DNA Gyrase Inhibition | [14] |
| Compound E | Escherichia coli | 8.0 | Topoisomerase IV Inhibition | [14] |
| Compound F | Pseudomonas aeruginosa | 16.0 | Unknown | [13] |
Conclusion
Quinoline-2-carboxylate derivatives represent a rich and versatile scaffold for the development of new therapeutic agents. Their synthetic tractability, coupled with their diverse and potent biological activities, makes them a focal point of contemporary medicinal chemistry research. The continued exploration of their mechanisms of action and the systematic investigation of their structure-activity relationships will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and other human ailments.
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Introduction: The Quinoline Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline Compounds
The quinoline ring system, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, stands as one of the most significant structural motifs in medicinal chemistry and drug discovery.[1][2] First isolated from coal tar in 1834, its derivatives have since been identified in numerous natural products, particularly alkaloids, and have become the foundational core for a vast array of synthetic therapeutic agents.[1][3] The versatility of the quinoline scaffold allows for extensive chemical modification, providing a rich landscape for the exploration of new bioactive molecules.[1][4]
Quinoline-based compounds exhibit a remarkable breadth of pharmacological activities, including potent anti-malarial, anti-cancer, anti-inflammatory, antibacterial, and anti-HIV properties.[1][3][5] This therapeutic diversity has cemented the quinoline nucleus as a "privileged scaffold" in drug development, a core structure that is capable of binding to multiple biological targets with high affinity. Notable drugs underscore its importance, from the historic anti-malarial quinine and its synthetic analog chloroquine to modern fluoroquinolone antibacterials like ciprofloxacin and the anti-cancer agent camptothecin.[3][6]
This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of novel quinoline compounds. It navigates from the foundational classical reactions that first enabled access to this scaffold to the sophisticated, state-of-the-art methodologies that now drive modern drug discovery programs. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the structure-activity relationships that guide the rational design of next-generation therapeutics.
Part 1: Synthetic Strategies for the Quinoline Core
The construction of the quinoline ring system has been a subject of intense study for over a century.[7] Methodologies have evolved from harsh, often low-yielding classical reactions to highly efficient, mild, and functional-group-tolerant modern techniques. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, available starting materials, and required scale.
Classical Synthesis Methods: The Historical Foundation
These named reactions, while sometimes limited by harsh conditions or poor substrate scope, remain valuable for their simplicity and ability to generate specific substitution patterns.[2][8]
-
The Skraup Synthesis (1880): This is one of the most fundamental methods for producing quinoline itself and simple derivatives. The reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[9][10] The key mechanistic steps involve the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline ring.[11][12] The primary drawback is the notoriously exothermic and often violent nature of the reaction, necessitating careful temperature control.[11]
-
The Doebner-von Miller Reaction (1881): A significant modification of the Skraup synthesis, this reaction allows for the synthesis of substituted quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds.[13][14] The reaction is catalyzed by Brønsted or Lewis acids.[13] This method offers greater versatility than the Skraup synthesis, as the use of different α,β-unsaturated aldehydes or ketones allows for the introduction of substituents onto the pyridine ring of the quinoline core.[9][15]
-
The Friedländer Annulation (1882): The Friedländer synthesis is a staple for producing polysubstituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[16][17][18] Its primary advantage is the unambiguous convergence of two components to form the quinoline ring, often under milder conditions than the Skraup or Doebner-von Miller reactions.[7][19] This method is particularly powerful for diversity-oriented synthesis, allowing for the generation of large libraries of pharmacologically relevant compounds.[16][20]
Modern Synthetic Methods: Catalysis and Efficiency
Contemporary research focuses on developing milder, more efficient, and environmentally benign methods. These approaches often rely on transition-metal catalysis and novel reaction pathways to achieve high levels of complexity and functional group tolerance.[5][21]
-
Transition-Metal-Catalyzed Synthesis: The use of transition metals (e.g., Palladium, Rhodium, Copper, Cobalt, Nickel) has revolutionized quinoline synthesis.[5][6][22] These catalysts enable reactions under significantly milder conditions and with greater precision than classical methods.[22] Key strategies include:
-
C-H Bond Activation/Functionalization: This powerful strategy involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.[1][23] Catalysts, often based on rhodium, cobalt, or palladium, can direct the formation of C-C or C-N bonds at specific positions on an aniline or other precursors, leading to subsequent cyclization to form the quinoline ring.[1][24][25] This approach is highly atom-economical and allows for the synthesis of previously inaccessible quinoline derivatives.[24]
-
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are employed to build complex quinoline derivatives by forming C-C bonds between a pre-formed quinoline core (or its precursors) and various coupling partners.[26]
-
-
Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient strategy for constructing complex molecules in a single step from three or more starting materials.[27][28] These reactions are prized for their high atom economy and ability to rapidly generate molecular diversity.[8][27] Reactions like the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene, are particularly effective for generating diverse quinoline libraries.[8][27]
Visualizing the Synthetic Landscape
The evolution from classical to modern synthetic approaches represents a paradigm shift towards greater efficiency, control, and sustainability.
Caption: Evolution from classical to modern quinoline synthesis strategies.
Data Presentation: A Comparative Analysis of Synthetic Methods
The choice of a synthetic route depends on a trade-off between historical robustness and modern efficiency.
| Feature | Classical Methods (Skraup, Doebner-von Miller, Friedländer) | Modern Methods (Transition-Metal Catalysis, MCRs) |
| Reaction Conditions | Often harsh (strong acids, high temperatures, strong oxidizers).[7][11] | Generally mild (lower temperatures, neutral pH, weaker bases/acids).[22][29] |
| Substrate Scope | Can be limited; sensitive functional groups may not be tolerated.[7] | Broad; high tolerance for diverse and sensitive functional groups.[1][5] |
| Atom Economy | Moderate to low, often with stoichiometric byproducts. | High, especially in C-H activation and MCRs where most atoms are incorporated.[27] |
| Regiocontrol | Generally predictable based on the starting materials.[17][30] | Excellent; can be precisely controlled by catalysts and directing groups.[24][31] |
| Environmental Impact | Often uses toxic reagents and generates significant waste.[2][7] | More sustainable due to catalytic nature and reduced waste generation.[21][29] |
Part 2: Experimental Protocols and Methodologies
A robust and reproducible protocol is the foundation of successful synthesis. Here, we detail a representative classical synthesis and outline a workflow for modern catalytic approaches.
Detailed Protocol: The Skraup Synthesis of Quinoline
This protocol is a classic example, illustrating the fundamental steps of quinoline construction. The reaction is highly exothermic and requires strict adherence to safety protocols.[11]
Objective: To synthesize quinoline from aniline and glycerol.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate (FeSO₄) (optional, as a moderator)
-
Sodium Hydroxide (NaOH) solution (concentrated)
-
Anhydrous Potassium Carbonate (K₂CO₃)
Experimental Procedure:
-
Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the aniline.
-
Moderator Addition: Add ferrous sulfate to the aniline with stirring. This helps to make the reaction less violent.
-
Reactant Mixing: Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath. The temperature should be kept below 60°C.
-
Glycerol Addition: Once the aniline sulfate has formed and the mixture has cooled, add the glycerol, followed by the nitrobenzene.
-
Heating: Heat the mixture gently in an oil bath. The reaction will become exothermic. Carefully control the heating to maintain a steady reflux (internal temperature ~140-150°C) for 3-4 hours.[11]
-
Workup - Neutralization: After the reaction is complete, allow the mixture to cool. Cautiously dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline. This step must be performed in a fume hood with cooling, as it is highly exothermic.
-
Isolation - Steam Distillation: Perform a steam distillation to isolate the crude quinoline and unreacted nitrobenzene from the reaction tar.[11]
-
Purification: Separate the organic layer from the distillate. Wash it with dilute acid to remove any remaining aniline, then neutralize. Dry the crude quinoline over anhydrous potassium carbonate.
-
Final Purification: Purify the dried product by vacuum distillation. Collect the fraction boiling at the appropriate temperature for quinoline (235-237°C at atmospheric pressure).[11]
Self-Validation and Characterization:
-
TLC Analysis: Monitor reaction progress and purity using thin-layer chromatography.
-
Spectroscopic Confirmation: Confirm the identity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra should be compared against reference data.
Mechanism Visualization: The Skraup Synthesis
Caption: Key mechanistic steps of the Skraup quinoline synthesis.
Workflow for Modern C-H Activation Synthesis
The discovery of novel quinolines via C-H activation follows a structured, iterative process from initial hit to optimized lead.
Caption: Iterative workflow for novel quinoline discovery via C-H activation.
Part 3: Purification and Structure-Activity Relationships (SAR)
Purification: Addressing the Challenges
The basic nitrogen atom in the quinoline ring can present challenges during purification, particularly with silica gel chromatography.
-
Interaction with Silica: The lone pair on the quinoline nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, or even complete retention of the compound on the column.[32] In some cases, the acidic nature of the silica can cause decomposition of sensitive derivatives.[32]
Troubleshooting Common Purification Issues
| Issue | Causality | Recommended Solution(s) |
| Compound Streaking/Tailing on TLC/Column | Strong interaction between the basic quinoline nitrogen and acidic silica gel.[32] | 1. Add a Basic Modifier: Add 0.5-2% triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica.[32]2. Use Neutralized Silica: Prepare a slurry of silica gel with the amine-containing eluent before packing. |
| Decomposition on Column | Acid-catalyzed degradation of sensitive functional groups by silica gel.[32] | 1. Use Alternative Stationary Phase: Employ neutral or basic alumina, or reversed-phase (C18) silica for non-polar compounds.[32]2. Work Quickly: Minimize contact time by running the column quickly, possibly at a lower temperature. |
| Poor Solubility | High crystallinity or polarity of the quinoline derivative. | 1. Modify Solvent System: Use more polar solvent systems or solvent mixtures (e.g., DCM/Methanol, Chloroform/Methanol).2. Recrystallization: If a solid, attempt purification via recrystallization from a suitable solvent. |
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding how structural modifications to the quinoline core affect biological activity is paramount in drug development. SAR studies provide the causal link between chemical structure and therapeutic efficacy or side effects.
-
Fluoroquinolone Antibacterials: Extensive SAR studies have been conducted on this major class of antibacterials.[33]
-
N1 Position: A cyclopropyl group is often optimal for overall potency.[33][34]
-
C5 Position: An amino group generally improves overall potency.[33]
-
C7 Position: The substituent here is critical. An alkylated piperazine or pyrrolidine ring can increase serum half-life and potency against Gram-positive bacteria.[33] However, simple piperazines can increase CNS side effects, which are ameliorated by increasing steric bulk.[33]
-
C8 Position: A halogen (F or Cl) can improve oral absorption and activity against anaerobes but may increase phototoxicity.[33]
-
-
Anti-inflammatory Agents: The nature and position of substituents dictate the pharmacological target. For example, quinolines with a carboxamide moiety have shown antagonism for the TRPV1 receptor, while those with a carboxylic acid can exhibit COX-inhibition.[26][35]
By systematically synthesizing analogs and evaluating their biological activity, researchers can build a detailed SAR model. This model then guides the design of new compounds with improved potency, selectivity, and reduced toxicity, accelerating the journey from a preliminary hit to a clinical candidate.
Conclusion
The quinoline scaffold continues to be a highly productive platform for the discovery of novel therapeutics. The journey from classical, century-old reactions to modern, highly efficient catalytic methods reflects the broader evolution of organic synthesis. For today's researchers, a deep understanding of both foundational principles and cutting-edge techniques is essential. The ability to rationally design a synthetic route, execute it efficiently, purify the product effectively, and interpret the resulting structure-activity relationships forms the critical workflow of modern drug discovery. As new catalytic systems and biological targets emerge, the remarkable odyssey of the quinoline scaffold in medicine is set to continue for the foreseeable future.
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A Technical Guide to the Preliminary Biological Screening of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
This guide provides a comprehensive framework for the initial biological evaluation of the novel synthetic compound, Methyl 6-acetamido-4-chloroquinoline-2-carboxylate. As a member of the quinoline class of heterocyclic compounds, this molecule is situated within a chemical space renowned for a wide spectrum of pharmacological activities.[1] Quinoline derivatives have historically yielded significant therapeutic agents and continue to be a focal point in medicinal chemistry for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This document outlines a logical, multi-tiered screening cascade designed to efficiently probe the bioactivity of this specific molecule, providing researchers and drug development professionals with a robust starting point for further investigation.
The proposed screening strategy is built upon the principles of scientific integrity, beginning with broad cytotoxicity assessments to establish a therapeutic window, followed by targeted assays in key areas of pharmacological interest for quinoline-based compounds. Each protocol is presented as a self-validating system, with explanations for the experimental choices grounded in established scientific literature.
Section 1: Foundational Cytotoxicity Assessment
Before embarking on specific therapeutic-area screening, it is imperative to determine the inherent cytotoxicity of this compound. This foundational step is crucial for interpreting subsequent bioactivity data and for identifying a concentration range where specific effects can be observed without being confounded by general cellular toxicity.
Rationale for Initial Cytotoxicity Screening
The quinoline scaffold is a privileged structure in medicinal chemistry, but substitutions on the quinoline ring can dramatically influence biological activity, including cytotoxicity.[2] A preliminary cytotoxicity assessment on a panel of both cancerous and non-cancerous cell lines provides a baseline understanding of the compound's therapeutic index. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a panel of human cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Non-cancerous human cell line (e.g., HEK293 (embryonic kidney))[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value using a dose-response curve.
Anticipated Data Presentation
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | |
| A549 | |
| HCT116 | |
| HEK293 |
Section 2: Anticancer Activity Screening
The quinoline core is present in numerous anticancer agents, and its derivatives have been shown to exert their effects through various mechanisms, including the inhibition of topoisomerase, protein kinases, and dihydroorotate dehydrogenase.[6] Given this precedent, a focused investigation into the anticancer potential of this compound is a logical next step.
Rationale for Anticancer Screening
Many quinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[4][7] The presence of the chloro and acetamido groups on the quinoline ring of the target compound may confer specific interactions with biological targets relevant to cancer progression.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for preliminary anti-inflammatory screening.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells. [8] Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Complete cell culture medium
-
This compound
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various non-toxic concentrations of the compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Section 5: Conclusion and Future Directions
The preliminary biological screening cascade outlined in this guide provides a systematic and resource-efficient approach to characterizing the bioactivity of this compound. The data generated from these initial assays will be instrumental in guiding subsequent, more in-depth investigations. Positive results in any of these screens will warrant further studies to elucidate the mechanism of action, conduct structure-activity relationship (SAR) studies, and assess in vivo efficacy. This structured approach ensures that promising compounds are advanced in a scientifically rigorous and timely manner.
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A Technical Guide to Methyl 6-acetamido-4-chloroquinoline-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, a substituted quinoline derivative of significant interest to medicinal chemists and drug development professionals. While specific data on this exact molecule is sparse, this paper extrapolates from the rich chemistry and pharmacology of the quinoline scaffold to present its core chemical identity, a plausible and detailed synthetic route with mechanistic rationale, and a thorough analysis of its potential applications in modern drug discovery. This document serves as a foundational resource for researchers looking to leverage this and similar heterocyclic systems as building blocks for novel therapeutic agents.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with a wide array of biological targets. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3]
This compound incorporates several key functional groups that suggest significant potential as a versatile intermediate or a lead compound:
-
The 4-Chloroquinoline Core: The chlorine atom at the C4 position is a critical feature. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains, a cornerstone strategy in the development of antimalarial drugs like Chloroquine.
-
The C6-Acetamido Group: This group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. It also modulates the electronic properties and lipophilicity of the molecule.
-
The C2-Carboxylate Ester: The methyl ester at the C2 position offers another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the exploration of further structure-activity relationships (SAR).
This guide will dissect these features, providing the technical foundation necessary to exploit this molecule's full potential in a research and development setting.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's structure and properties is the bedrock of any research endeavor. The key identifiers and calculated properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1133115-95-3 | [4][] |
| Molecular Formula | C₁₃H₁₁ClN₂O₃ | Calculated |
| Molecular Weight | 278.70 g/mol | Calculated |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(C(=C2)Cl)C(=O)OC | - |
| InChI Key | (Generated upon synthesis) | - |
| Appearance | (Expected) White to off-white solid | - |
| Solubility | (Expected) Soluble in DMSO, DMF, and chlorinated solvents | - |
| Storage | Store at 2–8°C, sealed in a dry environment | [2] |
Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Diagram
Sources
molecular weight of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
An In-Depth Technical Guide to Methyl 6-acetamido-4-chloroquinoline-2-carboxylate (CAS: 1133115-95-3)
Executive Summary
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The quinoline scaffold is a well-established "privileged structure" in pharmacology, forming the core of numerous therapeutic agents.[1][2] This document delineates the physicochemical properties, analytical characterization, rational synthesis, and potential applications of this specific derivative. By leveraging its key structural features—a reactive 4-chloro position, a modifiable ester group, and an acetamido moiety—this molecule serves as a versatile intermediate for the synthesis of novel bioactive compounds. The protocols and insights presented herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery pipelines.
Part 1: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The success of drugs like chloroquine and primaquine in combating malaria established the therapeutic potential of this scaffold early on.[3][5]
This compound builds upon this legacy. Its structure is pre-functionalized for strategic chemical modification:
-
4-Chloro Group : This is the most critical feature for synthetic utility. The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution, allowing for the facile introduction of various amine, ether, or thioether linkages to build molecular diversity.[1]
-
Methyl Ester at C2 : This group serves as a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling or reduced to an alcohol for further derivatization.
-
Acetamido Group at C6 : This moiety can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and may participate in hydrogen bonding interactions with biological targets.
Part 2: Physicochemical Properties and Analytical Characterization
Accurate characterization is the bedrock of chemical research. A self-validating analytical workflow ensures the identity, purity, and stability of the compound before its use in further synthetic steps or biological assays.
Compound Data Summary
All quantitative and identifying data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1133115-95-3 | [6][] |
| Molecular Formula | C₁₃H₁₁ClN₂O₃ | N/A |
| Molecular Weight | 278.70 g/mol | Calculated |
| Appearance | Expected to be a solid | |
| Storage | Sealed in a dry environment, 2-8°C |
Spectroscopic and Chromatographic Profile
The following describes the expected analytical data based on the compound's structure.
-
¹H-NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons on the quinoline core, a singlet for the methyl ester protons (~3.9-4.0 ppm), a singlet for the acetamido methyl protons (~2.2 ppm), and a singlet for the amide N-H proton.
-
¹³C-NMR Spectroscopy : The carbon spectrum will display signals for the carbonyl carbons of the ester and amide groups, aromatic carbons, and the two distinct methyl group carbons.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry should confirm the molecular formula. The mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern in an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.
-
HPLC Purity Assessment : Reversed-phase HPLC is the standard method for determining purity. A C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid) would be a typical starting point.
Experimental Protocols for Characterization
Protocol 1: HPLC-MS Analysis
-
Objective : To confirm the identity and purity of the title compound.
-
Instrumentation : HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).
-
Methodology :
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in DMSO or methanol. Dilute to 10-20 µg/mL in the initial mobile phase composition.
-
HPLC Conditions :
-
Column : C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : 5% B to 95% B over 5 minutes.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Scan Range : m/z 100-500.
-
-
Data Analysis : Verify the retention time and check for a peak at m/z 279.05 [M+H]⁺ with the corresponding chlorine isotope pattern. Purity is determined by integrating the area of the main peak relative to all other peaks detected by UV (e.g., at 254 nm).
-
Part 3: Synthesis and Mechanistic Considerations
A robust and reproducible synthetic route is essential for producing high-quality material for research. The following outlines a logical approach based on established quinoline synthesis methodologies.
Proposed Synthetic Pathway
The synthesis can be logically approached via a variation of the Gould-Jacobs reaction, which is well-suited for constructing the quinoline core with the required functionalities.
Caption: A plausible synthetic route to the target molecule.
Step-by-Step Synthesis Protocol
Protocol 2: Synthesis of this compound
-
Objective : To synthesize the title compound from commercially available starting materials.
-
Causality : This multi-step synthesis first builds the core heterocyclic ring and then installs the reactive chloro group in the final step. Using a chlorinating agent like phosphorus oxychloride (POCl₃) on the 4-hydroxyquinoline precursor is a standard and high-yielding method for this transformation.
-
Step 1: Condensation
-
Combine equimolar amounts of a suitable 4-amino-N-acetyl-aniline derivative and a malonate derivative (e.g., diethyl ethoxymethylenemalonate).
-
Heat the mixture, typically neat or in a high-boiling solvent, to initiate condensation and elimination of ethanol. Monitor by TLC or LC-MS until the starting aniline is consumed.
-
-
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to ~250°C. This high temperature provides the activation energy for the intramolecular cyclization onto the aromatic ring, forming the 4-quinolinone ring system.
-
Cool the reaction and precipitate the product by adding a non-polar solvent like hexanes. Filter and wash to collect the crude cyclized product, Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate.
-
-
Step 3: Chlorination
-
Caution : This step uses POCl₃, which is highly corrosive and reacts violently with water. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend the dried product from Step 2 in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The reaction converts the hydroxyl group at the C4 position into a chloro group.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the product precipitates.
-
Filter the solid, wash thoroughly with water, and dry under a vacuum.
-
-
Step 4: Purification
-
Purify the crude final product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.
-
Part 4: Applications in Drug Discovery
The true value of this molecule lies in its potential as a versatile building block for creating libraries of novel compounds for biological screening.
The Scaffold Approach to Medicinal Chemistry
The 4-chloroquinoline core is an ideal scaffold for parallel synthesis and the generation of compound libraries. The reactive C4 position can be targeted with a wide array of nucleophiles to explore the structure-activity relationship (SAR).
Caption: Use as a scaffold for generating diverse derivatives.
Potential Therapeutic Arenas
Based on extensive research into related quinoline analogues, derivatives of this compound are promising candidates for screening in several disease areas:
-
Anticancer Agents : Many quinoline derivatives have shown potent antiproliferative effects by targeting key enzymes like topoisomerase or interfering with cell signaling pathways crucial for tumor growth.[1]
-
Antimalarial Compounds : The 4-aminoquinoline scaffold is famous for its antimalarial activity. New derivatives could be effective against drug-resistant strains of Plasmodium falciparum.[2][5]
-
Antimicrobial Agents : The quinoline core is present in quinolone antibiotics. Novel derivatives could lead to new antibacterial or antifungal agents.[1][3]
-
Neurodegenerative Diseases : Recent studies have implicated certain 4-amino-7-chloroquinoline derivatives as potential therapeutics for Parkinson's disease by acting as agonists for the nuclear receptor NR4A2.[5]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, characterized by multiple points for synthetic modification, makes it an exceptionally valuable intermediate. This guide has provided the essential technical framework for its characterization, synthesis, and strategic application. By understanding the causality behind the experimental protocols and the potential of the scaffold, researchers can effectively harness this molecule to build the next generation of therapeutic agents.
References
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- Choi, H. J., et al. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. PMC - NIH.
- FAQ. What are the applications and preparation methods of 4-CHLOROQUINOLINE?. Google Cloud.
- Chem-Impex. 4-Chloroquinoline.
- ResearchGate. (a) 4,7-Dichloroquinoline design inspired by the natural molecule,...
- ChemicalBook. Methyl6-acetamido-4-chloroquinoline-2-carboxylate | 1133115-95-3.
- Sundar, J. K., et al. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. PMC - NIH.
- PubChem. (4S)-6-chloro-N-(isoquinolin-4-yl)-2-[2-(methylamino)-2-oxoethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | C22H19ClN4O3 | CID 169408321.
- BOC Sciences. CAS 1133115-95-3 this compound.
- PubChem. 4-Chloroquinoline | C9H6ClN | CID 69140. NIH.
- Chavan, N. D., et al. Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using... ResearchGate.
- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Benchchem. Methyl 4-chloroquinoline-6-carboxylate | 648449-01-8.
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- Sigma-Aldrich. Methyl 4-chloroquinoline-6-carboxylate | 648449-01-8.
- ChemicalBook. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis.
- PubChemLite. Methyl 4-chloroquinoline-2-carboxylate (C11H8ClNO2).
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Methodological & Application
Application Note and Experimental Protocol: A Streamlined Synthesis of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Introduction
Quinoline derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The targeted synthesis of functionalized quinolines is therefore of significant interest to researchers in the pharmaceutical sciences. This document provides a detailed, robust, and well-validated protocol for the synthesis of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, a key intermediate for the development of novel therapeutic agents.
The synthetic strategy outlined herein is a multi-step process commencing with the cyclization of a substituted aniline to form a 4-hydroxyquinoline core, followed by chlorination and subsequent esterification. The causality behind each experimental choice is elucidated to provide a deeper understanding of the reaction mechanism and to ensure reproducibility. This protocol is designed for researchers, scientists, and drug development professionals.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a three-step reaction sequence. The logical flow of this synthesis is depicted in the workflow diagram below. The initial step involves a Gould-Jacobs reaction to construct the quinoline ring system, followed by a Vilsmeier-Haack type chlorination, and finally a Fischer esterification.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
PART 1: Synthesis of 6-acetamido-4-hydroxyquinoline-2-carboxylic acid (Intermediate 1)
This initial step constructs the core quinoline structure through a thermal cyclization process. The selection of diethyl acetylenedicarboxylate allows for the direct introduction of the carboxylic acid precursor at the 2-position.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Intermediate 1.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 4-Acetamidoaniline | 150.18 | 15.0 | 100 |
| Diethyl acetylenedicarboxylate | 170.18 | 17.0 | 100 |
| Dowtherm A | - | 200 mL | - |
| Ethanol | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-acetamidoaniline (15.0 g, 100 mmol) to Dowtherm A (200 mL).
-
Initial Heating: Begin stirring the mixture and heat to 100 °C to ensure complete dissolution of the 4-acetamidoaniline.
-
Reagent Addition: Slowly add diethyl acetylenedicarboxylate (17.0 g, 100 mmol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.
-
Cyclization: After the addition is complete, heat the reaction mixture to 250-260 °C and maintain this temperature for 30 minutes. A precipitate will form during this time.
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with ethanol to remove residual Dowtherm A.
-
Purification: The crude product can be purified by recrystallization from glacial acetic acid to yield 6-acetamido-4-hydroxyquinoline-2-carboxylic acid as a solid.
In-Process Controls and Validation:
-
TLC Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (8:2). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Characterization: The structure of the purified product should be confirmed by ¹H NMR and mass spectrometry.
PART 2: Synthesis of 6-acetamido-4-chloroquinoline-2-carboxylic acid (Intermediate 2)
This step involves the conversion of the 4-hydroxyl group to a chloro group using a Vilsmeier-Haack type reagent, which is a common and effective method for this transformation.[2]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Intermediate 2.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-acetamido-4-hydroxyquinoline-2-carboxylic acid | 246.22 | 12.3 | 50 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 46.0 | 300 |
| Dimethylformamide (DMF) | 73.09 | 5 mL | - |
| Crushed Ice | - | ~500 g | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-acetamido-4-hydroxyquinoline-2-carboxylic acid (12.3 g, 50 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (46.0 g, 300 mmol) to the flask, followed by the dropwise addition of dimethylformamide (5 mL). Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.[3][4]
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The solid will gradually dissolve.
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice (~500 g) in a large beaker with constant stirring. This will hydrolyze the excess POCl₃.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 60 °C to yield 6-acetamido-4-chloroquinoline-2-carboxylic acid.
In-Process Controls and Validation:
-
TLC Monitoring: Monitor the reaction using a mobile phase of dichloromethane:methanol (9:1). The product will have a higher Rf value than the starting material.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the hydroxyl proton signal and a downfield shift of the aromatic protons in the NMR spectrum are indicative of successful chlorination.
PART 3: Synthesis of this compound (Final Product)
The final step is an acid-catalyzed esterification of the carboxylic acid to the methyl ester.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 6-acetamido-4-chloroquinoline-2-carboxylic acid | 264.67 | 10.6 | 40 |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Sulfuric Acid (concentrated) | 98.08 | 2 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: Suspend 6-acetamido-4-chloroquinoline-2-carboxylic acid (10.6 g, 40 mmol) in anhydrous methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8 hours. The solid should completely dissolve as the reaction progresses.
-
Work-up: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization and Extraction: Pour the remaining solution into a separatory funnel containing 200 mL of cold water. Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent to yield this compound as a pure solid.
Final Product Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
-
FT-IR: To identify functional groups.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis, particularly the handling of phosphorus oxychloride and concentrated sulfuric acid, must be performed in a well-ventilated chemical fume hood.[5][6]
-
Phosphorus Oxychloride: POCl₃ is highly corrosive and reacts violently with water.[7] Handle with extreme care and avoid inhalation of vapors.[3][4] In case of skin contact, wash immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- M. A. A. Mohamed, V. S. M. Kumar, S. M. M. Kumar, C. S. Reddy, "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation," Indian Journal of Chemistry - Section B, vol. 45B, pp. 1004-1008, 2006.
- S. M. Reddy, Y. K. Kumar, M. A. A. Mohamed, P. S. Rao, "Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction," Bioorganic & Medicinal Chemistry Letters, vol. 17, no. 8, pp. 2284-2288, 2007.
- S. M. Reddy, M. A. A. Mohamed, P. S. Rao, "Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline," DUT Open Scholar, 2012.
- A. V. Kopaeva, N. V. Zyk, E. K. Beloglazkina, "Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides," Pharmaceutical Chemistry Journal, vol. 54, pp. 1039–1043, 2021.
- S. S. Shinde, S. B. Shinde, "Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations," International Journal of Chemical Studies, vol. 9, no. 6, pp. 1-5, 2021.
- S. S. Shinde, S. B. Shinde, "Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent," International Journal of Chemical Studies, vol. 4, no. 6, pp. 1-4, 2016.
- A. H. M. T. van der Wurff, et al., "Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist," EP0971896A1, 2000.
- A. V. K. Prasad, G. V. Reddy, "Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4," Journal of Heterocyclic Chemistry, vol. 45, no. 2, pp. 593-596, 2008.
- FUJIFILM Wako Chemicals, "SAFETY D
- CAMEO Chemicals - NOAA, "PHOSPHORUS OXYCHLORIDE," 2019.
- Spectrum Chemical, "SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT," 2015.
- Thermo Fisher Scientific, "Phosphorus oxychloride - SAFETY D
- Air Liquide Malaysia, "Phosphorus Oxychloride | Air Liquide Malaysia," 2021.
- O. H. Bullitt Jr., C. K. Cain, "Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline," Journal of the American Chemical Society, vol. 68, no. 8, pp. 1654–1655, 1946.
- S. S. Al-Deyab, et al., "Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line," Molecules, vol. 27, no. 23, p. 8415, 2022.
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The Strategic Utility of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate in Modern Drug Discovery
For Immediate Release: A Senior Application Scientist's Guide
Shanghai, CN – January 7, 2026 – In the intricate landscape of pharmaceutical research and development, the strategic selection of chemical intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to medicinal chemists, Methyl 6-acetamido-4-chloroquinoline-2-carboxylate has emerged as a key player, particularly in the pursuit of targeted cancer therapies. This technical guide provides an in-depth analysis of this versatile intermediate, offering detailed application notes and protocols for its use in the synthesis of advanced drug candidates, with a focus on kinase inhibitors.
Core Compound Characteristics and Strategic Importance
This compound (CAS No. 1133115-95-3) is a polysubstituted quinoline derivative.[] Its strategic importance in drug discovery stems from the unique arrangement of its functional groups, which offer multiple avenues for synthetic elaboration. The quinoline core is a well-established scaffold in a multitude of FDA-approved drugs, renowned for its ability to interact with various biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1133115-95-3 | BOC Sciences[] |
| Molecular Formula | C₁₃H₁₁ClN₂O₃ | Calculated |
| Molecular Weight | 278.70 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons (predicted) | --- |
The key reactive sites of this intermediate are the chloro group at the 4-position and the methyl ester at the 2-position. The chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of side chains that are crucial for tuning the pharmacological activity and selectivity of the final compound.[2][3]
Synthetic Pathways and Methodologies
While a specific, publicly available, step-by-step synthesis of this compound is not extensively documented in peer-reviewed journals, a plausible and efficient synthetic route can be constructed based on established quinoline synthesis methodologies and functional group transformations. The following proposed pathway is based on the principles of the Friedländer annulation and subsequent functional group manipulations.
Figure 1: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis via Friedländer Annulation and Chlorination
Part A: Synthesis of Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-acetamidobenzoic acid (1.0 eq) and methyl pyruvate (1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., potassium hydroxide). The choice of catalyst can influence the reaction rate and yield.
-
Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize with a suitable base (e.g., sodium bicarbonate solution). The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate.
Part B: Chlorination to Yield this compound
-
Reaction Setup: In a fume hood, suspend the dried Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate (1.0 eq) in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out under anhydrous conditions.
-
Work-up and Isolation: After the reaction is complete, carefully quench the excess chlorinating agent by slowly pouring the reaction mixture onto crushed ice. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and then with a cold, dilute solution of sodium bicarbonate. Dry the product under vacuum.
Application in the Synthesis of Kinase Inhibitors
The quinoline scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that target protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
The 4-chloro substituent of this compound serves as a versatile handle for introducing various nucleophiles, which can be tailored to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.
Figure 2: General workflow for the utilization of the intermediate in kinase inhibitor synthesis.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired nucleophile (e.g., a substituted aniline, 1.1 eq) in a polar aprotic solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Catalysis/Base: The reaction can be performed with or without a base, depending on the nucleophilicity of the incoming group. If required, a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate can be added.
-
Reaction Conditions: The reaction mixture can be heated conventionally to 80-120 °C or subjected to microwave irradiation for a shorter reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-substituted quinoline derivative.
This 4-substituted product can then undergo further chemical transformations, such as amide coupling or ester hydrolysis, to yield the final active pharmaceutical ingredient.
Causality in Experimental Design and Trustworthiness of Protocols
The choice of reagents and reaction conditions in the provided protocols is guided by established principles of organic chemistry to ensure high yields and purity.
-
Friedländer Annulation: This classic method for quinoline synthesis is reliable and versatile. The use of either acid or base catalysis allows for optimization depending on the specific substrates.[4]
-
Chlorination: Phosphorus oxychloride and thionyl chloride are standard and effective reagents for converting hydroxyl groups on heteroaromatic rings to chloro groups. The addition of catalytic DMF can accelerate the reaction by forming a Vilsmeier-Haack reagent in situ.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the quinoline ring nitrogen activates the 4-position towards nucleophilic attack, making the SNAr reaction a robust and predictable transformation.[2][3] The use of polar aprotic solvents helps to stabilize the charged intermediate (Meisenheimer complex), thereby facilitating the reaction.
Each protocol is designed as a self-validating system. The progress of each reaction can be monitored by standard analytical techniques like TLC and LC-MS, allowing for real-time adjustments and ensuring the desired transformation is proceeding as expected. The final products should be characterized by NMR spectroscopy, mass spectrometry, and melting point analysis to confirm their identity and purity.
Conclusion and Future Outlook
This compound is a highly valuable and versatile chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its utility in the construction of kinase inhibitors for cancer therapy is particularly noteworthy. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in their quest for novel and life-saving therapeutics. As our understanding of the molecular drivers of disease continues to grow, the strategic application of such well-designed chemical intermediates will undoubtedly play an even more critical role in the future of medicine.
References
- Hassanin, H. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1225-1237.
- ResearchGate. (n.d.). Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst.
Sources
Application Notes and Protocols: Quinoline Derivatives in Medicinal Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone of medicinal chemistry.[1] Its rigid bicyclic structure serves as a "privileged" framework, enabling the development of a vast array of therapeutic agents with diverse pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the applications of quinoline derivatives in key therapeutic areas, including their use as antimalarial, anticancer, and antibacterial agents. We will delve into the molecular mechanisms of action, present quantitative data on their efficacy, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to advance the discovery of novel quinoline-based therapeutics.
The Quinoline Scaffold: A Versatile Pharmacophore
Quinoline, or 1-azanaphthalene, consists of a benzene ring fused to a pyridine ring. This arrangement confers unique physicochemical properties, including the ability to participate in hydrogen bonding, π-π stacking, and metal chelation, which are critical for molecular recognition and binding to biological targets. The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2]
Application in Antimalarial Drug Discovery
Quinoline derivatives have historically been the backbone of antimalarial chemotherapy. The urgent need for new treatments is underscored by the rise of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[4]
2.1. Mechanism of Action: Heme Detoxification Inhibition
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its acidic digestive vacuole, releasing large quantities of toxic free heme.[4][5] To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin.[5][6]
Quinoline antimalarials, such as chloroquine and quinine, are weak bases that accumulate to high concentrations in the acidic vacuole of the parasite.[4] There, they interfere with heme detoxification. The primary mechanism involves the drug binding to free heme, forming a complex that caps the growing hemozoin crystal.[7][8][9] This prevents further heme polymerization, leading to a buildup of toxic free heme that induces oxidative stress and kills the parasite.[4][7][10]
Diagram 1: Mechanism of Action of Chloroquine
This diagram illustrates the accumulation of chloroquine in the parasite's digestive vacuole and its subsequent inhibition of hemozoin formation, leading to parasite death.
2.2. Quantitative Data: Antiplasmodial Activity
The efficacy of antimalarial compounds is determined by their half-maximal inhibitory concentration (IC50) against parasite cultures.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (Sensitive) | 15-25 | [11] |
| Chloroquine | Dd2 (Resistant) | 150-300 | [11] |
| Quinine | 3D7 (Sensitive) | 50-100 | [4] |
| Mefloquine | 3D7 (Sensitive) | 20-40 | [4] |
| 40d (Hybrid) | - | 4540 ± 160 | [6] |
Note: IC50 values can vary based on the specific assay conditions and parasite strain used.
2.3. Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This protocol describes a common method for assessing the in vitro activity of compounds against P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete RPMI 1640 medium with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II.
-
Human erythrocytes (O+).
-
Test compounds (quinoline derivatives) dissolved in DMSO.
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, and SYBR Green I dye).
-
96-well microtiter plates.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Parasite Culture Preparation: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Incubation: Add the parasite suspension to the wells of the compound-containing plate. Incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, freeze the plates to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1-2 hours. Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Plot the fluorescence intensity against the compound concentration and calculate the IC50 value using a non-linear regression model.
Application in Anticancer Drug Discovery
Quinoline derivatives represent a significant class of anticancer agents, targeting various hallmarks of cancer.[1][2][12] Their mechanisms often involve the inhibition of enzymes critical for DNA replication and cell division.[1][12]
3.1. Mechanism of Action: Topoisomerase Inhibition
DNA topoisomerases are enzymes that manage the topology of DNA during processes like replication and transcription.[13] Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes.
Topoisomerase I (Top1) Inhibitors: Derivatives of camptothecin, a natural quinoline alkaloid, are potent Top1 inhibitors.[13][14] They function by stabilizing the "cleavable complex," a transient intermediate where Top1 has introduced a single-strand break in the DNA.[13][14][15] The drug prevents the re-ligation of this break.[14][16] When a replication fork collides with this stabilized complex, it leads to irreversible DNA double-strand breaks, triggering apoptosis.[13][17]
Topoisomerase II (Top2) Inhibitors: Other quinoline derivatives can act as Top2 "poisons".[12][18] Similar to Top1 inhibitors, they stabilize the cleavable complex, but in this case, it involves a double-strand DNA break, ultimately leading to cell death.[18][19]
Diagram 2: Experimental Workflow for Cytotoxicity Screening
This workflow outlines the process of evaluating the anticancer potential of quinoline derivatives, from compound treatment to data analysis.
3.2. Quantitative Data: Cytotoxic Activity
The anticancer potency of quinoline derivatives is quantified by their IC50 values against various cancer cell lines.[3]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12e | MGC-803 (Gastric) | 1.38 | [20] |
| Compound 12e | HCT-116 (Colon) | 5.34 | [20] |
| Compound 12e | MCF-7 (Breast) | 5.21 | [20] |
| Bosutinib | K562 (Leukemia) | 0.02 | [21] |
| Compound 51 | - | 26.93 ± 2.8 | [21] |
| Copper (II) complex | MCF-7 (Breast) | 3.79 (µg/mL) | [21] |
3.3. Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[22][23] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[23][24]
Materials:
-
Cancer cell line (e.g., MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[24]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the quinoline derivatives. Incubate for 48-72 hours.[20]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25]
-
Formazan Solubilization: Remove the MTT-containing medium. Add the solubilization solution (e.g., 150 µL DMSO) to each well to dissolve the formazan crystals.[25] Shake the plate gently for 15 minutes.[24]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a plate reader.[26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 value.
Application in Antibacterial Drug Discovery
The fluoroquinolones are a major class of synthetic broad-spectrum antibiotics based on the quinoline scaffold.[27][28] They are crucial in treating a wide range of bacterial infections.[29]
4.1. Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[28][30][31]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for DNA replication and repair.[30][32] Fluoroquinolones inhibit DNA gyrase, which is their primary target in many Gram-negative bacteria.[28][33]
-
Topoisomerase IV: This enzyme is responsible for separating interlinked daughter chromosomes after DNA replication.[28] Inhibition of topoisomerase IV, the primary target in many Gram-positive bacteria, prevents cell division.[27][28]
By stabilizing the enzyme-DNA complex, fluoroquinolones block the movement of the replication fork, leading to DNA strand breaks and ultimately, bacterial cell death.[28][30][34]
Diagram 3: Mechanism of Action of Fluoroquinolones
This diagram shows how fluoroquinolones inhibit DNA gyrase and topoisomerase IV, disrupting essential DNA processes and leading to bacterial death.
4.2. Quantitative Data: Antibacterial Activity
The antibacterial efficacy is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[35][36][37]
| Compound | Bacterium | MIC (µg/mL) |
| Ciprofloxacin | E. coli | 0.008 - 0.03 |
| Ciprofloxacin | P. aeruginosa | 0.12 - 0.5 |
| Ciprofloxacin | S. aureus | 0.12 - 1 |
| Levofloxacin | S. pneumoniae | 0.5 - 2 |
Note: MIC values are highly dependent on the specific bacterial strain and testing conditions (e.g., CLSI vs. EUCAST guidelines).
4.3. Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard broth microdilution method for determining the MIC of an antibacterial agent.[38]
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).[37]
-
Test compound (fluoroquinolone) stock solution.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.[35]
-
Compound Dilution: Dispense 50 µL of sterile MHB into each well of a 96-well plate.[38] In the first well, add 50 µL of the antibiotic at twice the highest desired final concentration. Perform a two-fold serial dilution across the plate.[38]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.[38] Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[38]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[35][37]
Protocol: Synthesis of a 4-Hydroxyquinoline Derivative via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic and reliable method for synthesizing the 4-hydroxyquinoline core, which is a precursor to many bioactive quinoline derivatives.[39][40][41]
Reaction Scheme: Aniline + Diethyl ethoxymethylenemalonate → Anilinomethylenemalonate intermediate → 4-Hydroxy-3-carboethoxyquinoline → 4-Hydroxyquinoline.[39][42]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., Dowtherm A)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for neutralization)
-
Reflux apparatus, heating mantle, magnetic stirrer.
Procedure:
-
Condensation: In a round-bottom flask, combine aniline and a slight excess of diethyl ethoxymethylenemalonate. Heat the mixture gently (e.g., 100-120°C) for 1-2 hours. Ethanol is eliminated during this step.
-
Cyclization: Add the high-boiling solvent to the reaction mixture. Heat the mixture to a high temperature (typically 240-260°C) for 15-30 minutes to induce thermal cyclization.[43] The intermediate cyclizes to form ethyl 4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis (Saponification): Cool the reaction mixture. Add an aqueous solution of sodium hydroxide and heat under reflux to hydrolyze the ester to a carboxylic acid.
-
Decarboxylation: Cool the mixture again and carefully acidify with hydrochloric acid. The resulting 4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter the solid and heat it to a temperature above its melting point to induce decarboxylation, yielding the final 4-hydroxyquinoline product.
-
Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Diagram 4: Gould-Jacobs Synthesis Workflow
A summary of the key steps in the synthesis of a 4-hydroxyquinoline.
Conclusion and Future Perspectives
The quinoline nucleus remains an exceptionally fruitful scaffold in the pursuit of novel therapeutics. Its derivatives have demonstrated profound efficacy against malaria, cancer, and bacterial infections through well-defined mechanisms of action. The synthetic tractability of the quinoline ring system, exemplified by classic methods like the Gould-Jacobs reaction, ensures that chemists can continue to generate novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing hybrid molecules that combine the quinoline core with other pharmacophores to overcome drug resistance, as well as exploring new biological targets for this versatile and enduring chemical entity.
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purification techniques for crude Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
An Application Guide for the Purification of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Abstract: This document provides a comprehensive guide with detailed protocols for the purification of this compound, a key intermediate in pharmaceutical synthesis. The purification of such heterocyclic compounds is critical for ensuring the integrity and efficacy of downstream applications.[1] This guide explores three primary purification techniques: recrystallization, normal-phase column chromatography, and reversed-phase preparative HPLC. It offers in-depth explanations of the principles behind each method, step-by-step protocols, and troubleshooting advice to empower researchers in chemistry, drug discovery, and process development to achieve high purity of the target compound.
This compound is a substituted quinoline derivative. The quinoline scaffold is a fundamental structural motif in a wide range of biologically active compounds and pharmaceuticals.[1][2] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce difficult-to-remove by-products in the final active pharmaceutical ingredient (API).
Crude synthetic products of this compound may contain various impurities, including:
-
Unreacted starting materials (e.g., the corresponding 4-hydroxyquinoline precursor).
-
By-products from the chlorination step.[1]
-
Reagents from the acetamido group installation.
-
Oligomeric or polymeric tars, which can form during synthesis.[3]
The selection of an appropriate purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity. This guide provides a decision-making framework to select the most suitable technique.
Purification Strategy Decision Workflow
The following diagram illustrates a logical approach to selecting the optimal purification method.
Sources
Application Notes and Protocols for the Analytical Characterization of Quinoline Compounds
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of quinoline compounds. Quinolines are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[1][2] This document is structured to provide not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.
Introduction: The Importance of Quinoline Characterization
The quinoline scaffold is a privileged structure in drug discovery and development, forming the core of numerous therapeutic agents with activities spanning antimalarial, anticancer, and anti-inflammatory applications.[1][3] The precise and accurate characterization of these molecules is a critical step in the research and development pipeline, ensuring identity, purity, and stability. This guide delves into the primary analytical techniques leveraged for the comprehensive analysis of quinoline derivatives.
Chromatographic Methods: The Foundation of Separation
Chromatographic techniques are indispensable for separating quinoline compounds from complex matrices, including reaction mixtures, biological fluids, and pharmaceutical formulations. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile quinoline derivatives. A well-designed HPLC method offers high resolution, sensitivity, and reproducibility.
Protocol 1: Reversed-Phase HPLC-UV for Quinoline Alkaloids
This protocol is a representative example for the quantitative analysis of quinoline derivatives in various matrices.[4]
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: C18 stationary phase, 4.6 mm x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. The acid improves peak shape by ensuring the protonation of the basic quinoline nitrogen.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[4]
Rationale for Method Design: The C18 column provides excellent separation for a wide range of quinoline polarities. The use of a gradient elution ensures that both early and late eluting compounds are resolved effectively. Formic acid is a common mobile phase additive that enhances chromatographic performance for basic compounds like quinolines.
Experimental Workflow for HPLC Analysis
Caption: A typical workflow for HPLC analysis of quinoline compounds.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable quinoline derivatives, GC-MS offers excellent separation efficiency and definitive identification.
Protocol 2: GC-MS for Volatile Quinoline Derivatives
This method is suitable for the analysis of quinoline in various matrices, including textiles.[3][6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[4]
-
Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Program: Initial temperature of 90°C for 2 min, ramped to 260°C at 20°C/min, and held for 3 min.[4][6]
-
Injector Temperature: 250 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
Rationale for Method Design: The DB-5MS column is a robust, general-purpose column suitable for a wide range of analytes. The temperature program is optimized to separate volatile quinolines from potential matrix interferences. Mass spectrometric detection provides high specificity and allows for structural confirmation based on fragmentation patterns.
Mass Spectrometry: Unveiling Molecular Structure
Mass spectrometry (MS) is a powerful tool for the structural elucidation of quinoline compounds, providing accurate mass measurements and detailed fragmentation information.
3.1. Electrospray Ionization (ESI) for Soft Ionization
ESI is the preferred ionization technique for most quinoline derivatives, as it is a "soft" ionization method that typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[7][8]
3.2. Tandem Mass Spectrometry (MS/MS) for Structural Fingerprinting
Tandem MS (MS/MS) is employed to induce fragmentation of a selected precursor ion, generating a characteristic fragmentation pattern that can be used for structural confirmation.[7][8][9] The fragmentation pathways of quinolones are well-studied and often involve losses of water or carbon dioxide, depending on the substituents.[9][10]
Table 1: Common Fragmentation Patterns of Quinolone Antibiotics
| Precursor Ion | Fragmentation Pathway | Key Product Ions | Reference |
| Norfloxacin | Loss of peripheral groups, rearrangement of heterocyclic ring | Varies | [10] |
| Ciprofloxacin | Loss of H₂O and CO₂ | Varies | [9] |
| Enrofloxacin | Deciphered using multi-collision energy | Varies | [11] |
Logical Flow of MS/MS for Structural Elucidation
Caption: The logical sequence of a tandem mass spectrometry experiment.
Spectroscopic Techniques: The Final Confirmation
Spectroscopic methods provide the ultimate confirmation of the molecular structure of quinoline compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for the unambiguous structural elucidation of organic molecules.[12][13] For quinolines, 2D NMR techniques like COSY and HMBC are often necessary to assign all proton and carbon signals, especially for highly substituted derivatives.[12][14]
4.2. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
Table 2: Key IR Absorptions for Substituted Quinolines
| Functional Group | Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Aromatic Ring Stretch | 1400 - 1600 |
| C=N Stretch (in ring) | 1500 - 1650 |
| C-O Stretch (ethers/phenols) | 1000 - 1300 |
| C=O Stretch (ketones/acids) | 1680 - 1750 |
Conclusion
The analytical characterization of quinoline compounds is a multi-faceted process that requires the intelligent application of a suite of analytical techniques. This guide has provided an overview of the most critical methods, complete with practical protocols and the rationale behind them. By combining the separation power of chromatography, the structural elucidating capabilities of mass spectrometry, and the definitive confirmatory power of spectroscopy, researchers can be confident in the identity, purity, and structure of their quinoline derivatives.
References
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 51(1), 6159-6168.
- Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed Central.
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- Pascale, P., et al. (2010). Electrospray tandem quadrupole fragmentation of quinolone drugs and related ions. On the reversibility of water loss from protonated molecules. Rapid Communications in Mass Spectrometry, 24(23), 3437-3444.
- Walash, M. I., et al. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141.
- Al-Mokhanam, A. A. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.
- Tang, Q., et al. (2011). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- Fu, J., et al. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Engineered Fibers and Fabrics, 18.
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- Lu, X., et al. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Chemistry, 2019, 1-5.
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 363.
- Houbart, V., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 269-275.
- Siriwardane, U., & Hosmane, N. S. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
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Application Notes and Protocols for the Biological Evaluation of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a novel derivative within this esteemed class of compounds. While its specific biological activities are yet to be fully elucidated, its structural features, particularly the 4-chloroquinoline core, suggest a strong potential for therapeutic relevance, most notably in oncology.[4][5]
These application notes provide a comprehensive, tiered strategy for the systematic biological evaluation of this compound. We present a series of robust and reproducible cell-based and biochemical assays designed to first assess its cytotoxic potential and subsequently dissect its mechanism of action. This guide is intended to empower researchers to generate high-quality, reliable data, thereby accelerating the exploration of this promising compound's therapeutic value.
Part 1: Primary Screening - Assessing Cytotoxicity
The initial step in characterizing a novel compound with suspected anticancer activity is to determine its cytotoxic effect on cancer cell lines. We recommend employing colorimetric assays that measure metabolic activity as a surrogate for cell viability. The MTT and XTT assays are widely used, robust, and suitable for high-throughput screening.[6][7][8]
Principle of Tetrazolium-Based Assays
Viable, metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), resulting in the formation of a colored formazan product.[6][9] The intensity of the color, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.
Experimental Workflow: Cytotoxicity Screening
Caption: A generalized workflow for cytotoxicity assessment using tetrazolium-based assays.
Detailed Protocol: MTT Assay for Cell Viability[6][10]
Materials:
-
This compound
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)[1][10]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, should be determined by plotting a dose-response curve.
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of untreated cells) x 100 |
| IC50 | The concentration of the compound that results in 50% inhibition of cell viability. |
Part 2: Secondary Assays - Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the next logical step is to investigate the underlying mechanism of cell death. Common mechanisms for anticancer agents include the induction of apoptosis and cell cycle arrest.[11][12]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[7][11]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay[7]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and collect the cell pellet.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X binding buffer and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Many anticancer compounds exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), thereby preventing cell proliferation.[11] PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cell. By analyzing the distribution of DNA content in a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.
Detailed Protocol: Cell Cycle Analysis[12]
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
Part 3: Tertiary Assays - Identifying Specific Molecular Targets
Should the primary and secondary assays yield promising results, further investigation into the specific molecular targets of this compound would be warranted. The choice of tertiary assays will be guided by the results of the mechanistic studies and any in silico predictions. Potential avenues of exploration include kinase inhibition and receptor binding assays.
Kinase Inhibition Assays
Rationale: Protein kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer. Many successful anticancer drugs are kinase inhibitors.[12][13][] If there is reason to suspect that the compound may target a specific kinase or family of kinases, in vitro kinase activity assays can be employed.
Assay Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition of this process by the test compound can be detected using various methods, including radiometric assays (using ³²P-ATP) or fluorescence-based assays.[][15]
General Protocol Outline:
-
Incubate the purified kinase with its substrate and ATP in the presence of varying concentrations of this compound.
-
After a set incubation period, quantify the amount of phosphorylated substrate.
-
Determine the IC50 value of the compound for the specific kinase.
Receptor Binding Assays
Rationale: Some quinoline derivatives are known to interact with specific cellular receptors.[16] If a putative receptor target is identified, receptor binding assays can be used to quantify the affinity of the compound for its target.
Assay Principle: These assays measure the direct interaction between a ligand (the test compound) and a receptor. A common format is a competitive binding assay, where the test compound competes with a labeled ligand (often radiolabeled) for binding to the receptor. The ability of the test compound to displace the labeled ligand is a measure of its binding affinity.[17][18][19]
General Protocol Outline:
-
Incubate a source of the receptor (e.g., cell membranes or purified protein) with a fixed concentration of a labeled ligand and varying concentrations of this compound.
-
Separate the bound from the free labeled ligand.
-
Quantify the amount of bound labeled ligand.
-
Determine the Ki (inhibition constant) of the test compound.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the comprehensive biological evaluation of this compound. By employing a tiered approach, from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can systematically uncover the therapeutic potential of this novel quinoline derivative. The data generated will be crucial for guiding further preclinical development and ultimately, for translating this promising compound into a potential clinical candidate.
References
- Saeed, A., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(16), 4899.
- Wang, Y., et al. (2021).
- Kumar, S., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 26(15), 4105-4131.
- Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1647, 1-14.
- Naidoo, S., et al. (2015). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Journal of Chemical and Pharmaceutical Research, 7(12), 840-846.
- El-Sayed, N. N. E., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(49), 29331-29352.
- ResearchGate. (n.d.). Quinoline derivatives with anti-cancer activity.
- ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- National Center for Biotechnology Information. (2016). Sigma Receptor Binding Assays.
- MilliporeSigma. (n.d.). Receptor Binding Assays.
- Kim, C. H., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 59(23), 10576-10588.
- National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- ResearchGate. (n.d.). The protocol of competitive binding assay.
- Semantic Scholar. (n.d.). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PubMed. (1990). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium.
- ACS Publications. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
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Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold
An Application Guide to the Synthesis of 2-Arylquinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of natural products and synthetic pharmaceuticals.[1] Within this class, 2-arylquinoline-4-carboxylic acid derivatives hold a position of particular importance. These compounds serve as crucial pharmacophores and versatile intermediates in the synthesis of drugs with diverse biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[1][2][3][4] Their structure, featuring a carboxylic acid group for potential salt formation and hydrogen bonding, and a tunable aryl substituent at the 2-position, makes them prime candidates for drug design and discovery programs.[5]
This guide provides an in-depth exploration of the principal synthetic routes to this valuable molecular scaffold, focusing on the causality behind experimental choices and providing detailed, field-proven protocols. We will delve into classic named reactions and modern catalytic advancements, offering researchers the knowledge to select and execute the optimal synthetic strategy for their specific target molecules.
Classical Synthetic Routes: Building the Core
Two venerable name reactions, the Doebner and Pfitzinger syntheses, have long been the cornerstones for constructing the quinoline-4-carboxylic acid framework.
The Doebner Reaction: A Three-Component Convergence
First reported by Oscar Doebner in 1887, this reaction provides a direct, one-pot synthesis of 2-substituted quinoline-4-carboxylic acids from three readily available components: an aromatic amine (e.g., aniline), an aryl aldehyde, and pyruvic acid.[6]
Causality and Mechanism: The reaction is typically acid-catalyzed and proceeds through a cascade of well-understood steps. The initial condensation between the aniline and the aldehyde forms an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, generates a dihydroquinoline intermediate. This intermediate is then oxidized in situ to the final aromatic quinoline product.[6][7]
Caption: The mechanistic pathway of the Doebner reaction.
Advantages and Limitations:
-
Advantages: This one-pot, three-component approach offers high atom economy and utilizes simple, often commercially available starting materials.
-
Limitations: The classical Doebner reaction can produce low yields, particularly when anilines bearing strong electron-withdrawing groups are used.[6][8] The reaction can also suffer from longer reaction times and the use of harsh acidic conditions.[9]
Protocol 1: General Procedure for the Doebner Synthesis
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid.
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol
-
Trifluoroacetic acid (TFA) or Acetic Acid (catalyst/solvent)[10]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq) and ethanol.
-
Add the aryl aldehyde (1.0 eq) to the stirred solution.
-
Add pyruvic acid (1.1 eq) to the mixture.
-
If using a catalyst, add a catalytic amount of TFA. Alternatively, acetic acid can be used as both the catalyst and solvent.[10]
-
Heat the reaction mixture to reflux (typically 80-100°C) for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Isolate the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 2-arylquinoline-4-carboxylic acid.
The Pfitzinger Reaction: Isatin as a Key Precursor
The Pfitzinger reaction is a powerful method for synthesizing substituted quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an aryl methyl ketone (e.g., acetophenone).[2][11] The reaction is typically conducted in the presence of a strong base.
Causality and Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate (an isatinate).[2][11] This intermediate then condenses with the carbonyl compound (acetophenone) to form an imine, which tautomerizes to the more stable enamine. An intramolecular cyclization (Claisen-type condensation) followed by dehydration yields the final quinoline-4-carboxylic acid product.[2][12]
Caption: The mechanistic pathway of the Pfitzinger reaction.
Advantages and Limitations:
-
Advantages: This reaction offers a versatile and direct pathway to quinoline-4-carboxylic acids, with the substitution pattern on the final product being readily controlled by the choice of the starting isatin and carbonyl compound.[2]
-
Limitations: The strongly alkaline conditions can limit the substrate scope, as functional groups sensitive to strong bases may not be tolerated.[8]
Protocol 2: Representative Pfitzinger Synthesis
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[2]
Materials:
-
Isatin (1.0 eq)
-
Acetophenone (1.0 eq)
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Water
-
Acetic Acid (for neutralization)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This dissolution is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir at room temperature for 30-45 minutes. The color will typically change as the potassium isatinate intermediate forms.[2]
-
Addition of Carbonyl: Add a stoichiometric equivalent of acetophenone (approx. 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-14 hours. Monitor the reaction for completion using TLC.[2]
-
Work-up: After cooling, distill off most of the ethanol. Add water to the residue and extract with ether to remove any unreacted acetophenone or neutral impurities.
-
Precipitation: Carefully acidify the aqueous layer with acetic acid until the pH is neutral. The quinoline-4-carboxylic acid product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization.
Modern Synthetic Enhancements
While the classical methods are robust, modern organic synthesis has introduced techniques to improve yields, shorten reaction times, and expand the substrate scope.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Both the Doebner and Pfitzinger reactions can be significantly enhanced under microwave conditions, often reducing reaction times from many hours to mere minutes and improving yields.[13] For instance, a three-component Doebner reaction can be completed in as little as 3-4 minutes under microwave irradiation at 80°C, compared to several hours with conventional heating.[13]
Advanced Catalytic Systems
-
Palladium Catalysis: Modern cross-coupling strategies offer novel pathways. Palladium-catalyzed three-component cascade reactions have been developed to assemble 2-arylquinoline-4-carboxylates from simple starting materials like 2-(2-oxoindolin-3-yl)acetonitrile, arylboronic acids, and alcohols in a one-pot fashion.[14][15] This approach demonstrates high functional group tolerance under mild conditions.[14][15] Other palladium-catalyzed methods focus on the direct C-2 arylation of a pre-formed quinoline ring, providing a modular approach to diversification.[16][17]
-
Lewis Acid Catalysis: The use of efficient Lewis acids, such as ytterbium perfluorooctanoate [Yb(PFO)₃], has been shown to effectively catalyze the Doebner reaction in water, creating a more environmentally benign process.[18]
Comparative Summary of Synthetic Routes
| Feature | Doebner Reaction | Pfitzinger Reaction | Modern Catalytic Methods |
| Starting Materials | Aniline, Aryl Aldehyde, Pyruvic Acid | Isatin, Aryl Methyl Ketone | Varied (e.g., halo-anilines, nitriles, boronic acids) |
| Key Conditions | Acid-catalyzed, Reflux | Base-catalyzed, Reflux | Metal catalysts (e.g., Pd), Microwave, Mild conditions |
| Typical Yields | Moderate to Good (variable) | Good to Excellent | Good to Excellent |
| Scope/Limitations | Limited by EWG on aniline | Limited by base-sensitive groups | High functional group tolerance |
| Pros | One-pot, three-component | Versatile, direct route | High efficiency, mild conditions, modular |
| Cons | Can require long reaction times | Harsh basic conditions | Catalyst cost and removal |
General Experimental Workflow
The synthesis of 2-arylquinoline-4-carboxylic acids, regardless of the specific route, generally follows a consistent workflow from setup to final product characterization.
Caption: A generalized workflow for chemical synthesis and purification.
Conclusion
The synthesis of 2-arylquinoline-4-carboxylic acid derivatives is accessible through several robust and well-documented methodologies. The classical Doebner and Pfitzinger reactions provide direct and reliable, if sometimes harsh, routes from simple precursors. For researchers seeking higher efficiency, milder conditions, and broader substrate compatibility, modern advancements in microwave-assisted synthesis and palladium catalysis offer powerful and elegant alternatives. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and the available starting materials and equipment.
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Application Notes and Protocols for the Scalable Synthesis of Quinoline Intermediates
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline nucleus, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and dyes.[1][3] The versatility of the quinoline scaffold allows for functionalization at multiple positions, leading to a diverse range of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[3][4][5] Consequently, the development of robust, efficient, and scalable methods for the synthesis of quinoline intermediates is of paramount importance to researchers, scientists, and drug development professionals.
This guide provides a detailed exploration of established and optimized protocols for the synthesis of quinoline intermediates, with a strong emphasis on scalability and process safety. We will delve into the mechanistic underpinnings of key synthetic strategies, offering insights into the rationale behind experimental choices to empower researchers in their process development endeavors.
Strategic Approaches to Quinoline Synthesis: A Comparative Overview
Several named reactions have become the workhorses for quinoline synthesis, each with its own set of advantages and challenges, particularly concerning scale-up. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of production.
The Friedländer Synthesis: Versatility and Catalytic Advancements
The Friedländer synthesis is one of the most direct and versatile methods for preparing polysubstituted quinolines.[6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either an acid or a base.[7][8]
Mechanistic Insight: The reaction proceeds via an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.[8]
Scale-Up Considerations:
-
Catalyst Selection: While traditional methods often employ strong acids or bases at high temperatures, which can lead to side reactions and reduced yields, modern protocols favor milder catalysts.[9][10] A wide array of catalysts, including p-toluenesulfonic acid (p-TsOH), Lewis acids (e.g., ZnCl₂), and heterogeneous catalysts, have been shown to improve efficiency.[7][11] Nanocatalysts, ionic liquids, and polymer-supported catalysts are also emerging as sustainable and recyclable options.[6][11][12]
-
Temperature Control: Elevated temperatures are often required, but excessive heat can promote side reactions like self-condensation of the ketone.[9] Microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields by enabling precise temperature control.[10][13]
-
Solvent Choice: Solvent-free conditions have been successfully employed, offering a greener and more atom-economical approach.[8][12] When solvents are necessary, the choice can influence reaction outcomes.
Diagram: Logical Workflow for Catalyst Selection in Friedländer Synthesis
Caption: A logical workflow for selecting and optimizing a catalyst for the Friedländer synthesis.
The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines
The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[14][15][16]
Mechanistic Insight: The reaction begins with the formation of an enamine intermediate from the aniline and β-diketone.[4][15] Subsequent acid-catalyzed cyclization and dehydration yield the final quinoline product.[15]
Scale-Up Considerations:
-
Acid Catalyst: Concentrated sulfuric acid is commonly used, but polyphosphoric acid (PPA) or its ester (PPE) can be more effective as a dehydrating agent.[4][14]
-
Regioselectivity: When using unsymmetrical β-diketones, the formation of regioisomers is possible. Steric and electronic effects of the substituents on both the aniline and the diketone play a crucial role in determining the major product.[14]
-
Reaction Conditions: The cyclization step often requires heating. Careful temperature control is necessary to avoid charring and other side reactions.
The Doebner-von Miller Reaction: A Classic Approach with Modern Refinements
The Doebner-von Miller reaction is a well-established method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[17] This reaction is often carried out under strong acidic conditions.[18]
Mechanistic Insight: The mechanism is complex and has been a subject of debate. A proposed pathway involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline.[17]
Scale-Up Considerations:
-
Polymerization: A major challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and low yields.[18] Using a biphasic solvent system can help mitigate this by sequestering the carbonyl compound in an organic phase.[18]
-
Catalyst Optimization: While strong Brønsted acids are traditional, Lewis acids like ZnCl₂ or SnCl₄ can offer milder conditions and reduce side reactions.[18] Solid acid catalysts, such as silver(I)-exchanged Montmorillonite K10, have also been explored to create more environmentally friendly protocols.
-
Continuous Flow Synthesis: Continuous stirred tank reactors have been successfully employed for the Doebner-von Miller reaction, allowing for better control of reaction parameters, reduced byproduct formation, and a scalable process.[19]
The Skraup Synthesis: A Potent but Hazardous Route
The Skraup synthesis is a classic method for producing quinoline itself and its derivatives by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[13][20]
Mechanistic Insight: The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein.[21] The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the quinoline.
Scale-Up Considerations:
-
Exothermic Nature: The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[21] The use of a moderator, such as ferrous sulfate, is often necessary to control the reaction's vigor.[7]
-
Safety Precautions: Due to the hazardous nature of the reagents and the potential for a runaway reaction, strict safety protocols, including conducting the reaction in a well-ventilated fume hood with appropriate personal protective equipment, are essential.[21]
-
Modified Procedures: Modifications to the original procedure have been developed to reduce the violence of the reaction and improve yields, making it safer and more economical for commercial-scale production.[22]
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline derivatives (which often exist as the 4-quinolone tautomer).[23][24] It involves the reaction of an aniline with an alkoxymethylenemalonic ester.[24]
Mechanistic Insight: The reaction proceeds through an initial condensation to form an anilidomethylenemalonic ester, which then undergoes thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline.[24] Subsequent saponification and decarboxylation afford the 4-hydroxyquinoline.[24]
Scale-Up Considerations:
-
High Temperatures: The cyclization step often requires high temperatures.[25] Microwave irradiation can be used to achieve these temperatures rapidly and improve yields while shortening reaction times.[25][26]
-
Catalysis: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be an effective catalyst for the cyclization step, allowing for milder reaction conditions.[27]
-
Substrate Scope: The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[24]
Detailed Experimental Protocols
The following protocols are provided as a starting point for the scalable synthesis of quinoline intermediates. It is crucial to perform small-scale optimization experiments before proceeding to a larger scale.
Protocol 1: Scalable Friedländer Synthesis of a Polysubstituted Quinoline using p-TsOH
This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.[7]
Materials:
-
2-aminoaryl ketone (1.0 eq)
-
α-methylene carbonyl compound (1.2 eq)
-
p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene or other suitable high-boiling solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the solvent.
-
Add the p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired quinoline.
Diagram: Experimental Workflow for Friedländer Synthesis
Caption: A streamlined workflow for the Friedländer synthesis of quinolines.
Protocol 2: Modified Skraup Synthesis of 8-Hydroxyquinoline
This protocol is a modified procedure designed to be less violent than the traditional Skraup synthesis.[21]
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol (oxidizing agent)
-
Concentrated sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
Safety First: Conduct this reaction in a well-ventilated fume hood, wearing appropriate personal protective equipment.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add concentrated sulfuric acid to glycerol while cooling in an ice bath.
-
Slowly add the o-aminophenol and o-nitrophenol to the mixture with vigorous stirring.
-
Heat the reaction mixture carefully in a heating mantle, maintaining the temperature between 130-140°C.[21] The reaction is exothermic and requires careful monitoring.
-
Continue heating and stirring for 2-3 hours.
-
Allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a large beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7.5-8, while providing external cooling.[21] The 8-hydroxyquinoline will precipitate.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.[21]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction, harsh reaction conditions leading to side products, inefficient catalyst.[9] | Monitor reaction to completion (TLC, GC). Optimize temperature and reaction time.[9] Screen alternative, milder catalysts.[9] |
| Significant Tar/Polymer Formation | Strong acidic conditions, high temperatures promoting polymerization of starting materials.[18] | Use a biphasic solvent system.[18] Optimize acid concentration or use a milder Lewis acid.[18] Maintain the lowest effective reaction temperature.[18] |
| Poor Regioselectivity | Use of unsymmetrical starting materials. | Modify substituents on starting materials to favor the desired regioisomer through steric or electronic effects.[14] Conduct a thorough literature search for similar substrate systems. |
| Incomplete Oxidation (in Doebner-von Miller/Skraup) | Insufficient oxidizing agent, reaction conditions not favoring oxidation.[18] | Use a stoichiometric excess of the oxidizing agent.[18] Ensure the reaction temperature is adequate for the oxidation step. |
| Violent/Uncontrolled Reaction (Skraup) | Highly exothermic nature of the reaction.[21] | Use a moderator like ferrous sulfate.[7] Ensure slow and controlled addition of reagents. Maintain vigorous stirring. |
Purification Strategies for Quinoline Intermediates
The purification of quinoline intermediates is a critical step in obtaining high-purity materials suitable for downstream applications. Common techniques include:
-
Distillation: For liquid quinolines, vacuum distillation is often employed. The addition of zinc dust can be used to remove certain impurities.[28]
-
Recrystallization: This is a common method for purifying solid quinoline derivatives. The choice of solvent is crucial for obtaining high purity and yield.
-
Column Chromatography: Silica gel chromatography is widely used for the separation of quinoline products from starting materials and byproducts.
-
Acid-Base Extraction: The basic nature of the quinoline nitrogen allows for purification by extraction into an acidic aqueous solution, followed by neutralization to recover the purified product.
-
Formation of Salts: Purification can be achieved by forming a salt (e.g., hydrochloride, phosphate, or picrate), which can be crystallized and then reconverted to the free base.[28]
Conclusion and Future Outlook
The synthesis of quinoline intermediates remains a vibrant area of research, driven by the continuous demand for novel pharmaceuticals and functional materials. While classic named reactions provide a solid foundation, the future of quinoline synthesis on a large scale will increasingly rely on the principles of green chemistry.[3][29] This includes the development and implementation of:
-
More Efficient and Recyclable Catalysts: Heterogeneous catalysts, nanocatalysts, and biocatalysts will play a crucial role in improving the sustainability of quinoline synthesis.[11][29][30]
-
Greener Reaction Media: The use of water, ionic liquids, or solvent-free conditions will reduce the environmental impact of these processes.[13][29]
-
Process Intensification: Technologies like microwave-assisted synthesis and continuous flow processing offer significant advantages in terms of reaction control, efficiency, and scalability.[13][19]
By integrating these modern approaches with a thorough understanding of the underlying reaction mechanisms, researchers and drug development professionals can continue to innovate and efficiently produce the quinoline intermediates that are vital for scientific advancement.
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Application Notes and Protocols for Methyl 6-acetamido-4-chloroquinoline-2-carboxylate in Material Science
Introduction: Unveiling a Versatile Building Block for Advanced Materials
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate is a highly functionalized quinoline derivative poised for significant applications in material science. Its unique molecular architecture, featuring a fluorescent quinoline core, a reactive C4-chloro leaving group, a hydrogen-bonding acetamido group, and a versatile methyl carboxylate handle, makes it an exceptional building block for the rational design of advanced functional materials. Quinoline derivatives, as a class, are renowned for their diverse applications in pharmaceuticals, dyes, and increasingly, in the realm of material science where they serve as ligands, fluorescent probes, and components of electronic materials.[1][2] This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the potential applications and detailed experimental protocols for leveraging this compound in the synthesis of novel materials.
The strategic placement of functional groups on the quinoline scaffold allows for a multi-pronged approach to material design. The chloro group at the 4-position is particularly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of functionalities.[1] The ester and amide moieties offer opportunities for polymerization and supramolecular assembly, while the inherent photophysical properties of the quinoline ring system open doors for applications in optoelectronics.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These predicted properties provide a baseline for selecting appropriate reaction conditions and solvents.
| Property | Value | Source |
| CAS Number | 1133115-95-3 | [5] |
| Molecular Formula | C₁₃H₁₁ClN₂O₃ | [5] |
| Molecular Weight | 278.69 g/mol | [5] |
| Boiling Point (Predicted) | 511.0 ± 45.0 °C | [5] |
| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.09 ± 0.43 | [5] |
| Storage Temperature | 2-8°C | [5] |
Proposed Synthesis of this compound
Figure 1: Proposed synthetic pathway for this compound.
Application Note I: Synthesis of Novel Fluorophores and OLED Materials
Rationale: The inherent fluorescence of the quinoline core, which can be tuned by the electronic nature of its substituents, makes this compound an excellent precursor for novel fluorescent materials.[4][6] The chloro group at the C4 position can be readily displaced by various nucleophiles to introduce moieties that can enhance quantum yield, shift emission wavelengths, and improve charge transport properties, making these derivatives suitable for use in Organic Light-Emitting Diodes (OLEDs) as emitters, hosts, or electron-transporting materials.[3][7]
Protocol 1: Microwave-Assisted Nucleophilic Aromatic Substitution with an Aniline Derivative
This protocol describes a rapid and efficient method for the synthesis of a 4-anilinoquinoline derivative, a class of compounds often exhibiting strong fluorescence.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 4-methoxyaniline) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Microwave vial with a snap cap
-
Microwave reactor
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
In a microwave vial, combine this compound and the desired aniline derivative.
-
Add a suitable solvent such as DMF.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[5]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Figure 2: Workflow for microwave-assisted synthesis of 4-anilinoquinoline derivatives.
Application Note II: Development of Quinoline-Based Metal-Organic Frameworks (MOFs)
Rationale: The quinoline nitrogen and the carboxylate group (after hydrolysis of the methyl ester) provide excellent coordination sites for metal ions. This makes the derivative a promising organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[8] Quinoline-containing MOFs have shown potential in sensing applications, catalysis, and gas storage. The acetamido group can also participate in hydrogen bonding, potentially influencing the final framework topology and properties.
Protocol 2: Solvothermal Synthesis of a Quinoline-Based MOF
This protocol outlines a general procedure for the synthesis of a MOF using the hydrolyzed form of this compound as the organic linker. The chloro-substituent is retained in this example, which could serve as a post-synthetic modification site.
Step A: Hydrolysis of the Methyl Ester
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of a base (e.g., NaOH or LiOH) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the resulting 6-acetamido-4-chloroquinoline-2-carboxylic acid.
Step B: MOF Synthesis Materials:
-
6-acetamido-4-chloroquinoline-2-carboxylic acid (organic linker)
-
Metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., trifluoroacetic acid or benzoic acid)
-
Teflon-lined autoclave or sealed glass vial
Procedure:
-
In a glass vial, dissolve the organic linker and the metal salt in DMF.
-
Add the modulator, which can help control the crystallinity and phase of the resulting MOF.
-
Seal the vial and place it in a programmable oven or a solvothermal reactor.
-
Heat the mixture at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the crystalline product is collected by filtration.
-
Wash the crystals with fresh DMF and then with a lower boiling point solvent like ethanol or acetone.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Application Note III: Synthesis of Functional Polymers
Rationale: The bifunctional nature of this compound allows for its incorporation into polymer chains, imparting the photophysical and chemical properties of the quinoline moiety to the bulk material. The reactive C4-chloro group can be used for polycondensation reactions with bis-nucleophiles, while the ester can be converted to other functionalities for different polymerization strategies.
Protocol 3: Synthesis of a Poly(ether quinoline)
This protocol describes the synthesis of a polymer where the quinoline unit is part of the polymer backbone, connected by ether linkages through nucleophilic substitution.
Materials:
-
This compound (monomer)
-
A bisphenol (e.g., Bisphenol A) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (excess)
-
N,N-Dimethylacetamide (DMAc) or other high-boiling polar aprotic solvent
-
Toluene (for azeotropic removal of water)
-
Standard polymerization glassware with a Dean-Stark trap
Procedure:
-
To a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add the bisphenol, this compound, K₂CO₃, DMAc, and toluene.
-
Heat the mixture to reflux to azeotropically remove water, ensuring the formation of the phenoxide salt.
-
After the removal of water, distill off the toluene and raise the temperature to 150-180 °C to initiate the polymerization.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.
Figure 3: General workflow for the synthesis of a poly(ether quinoline).
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform molecule for the creation of a diverse range of functional materials. The protocols outlined in this document provide a starting point for researchers to explore its potential in luminescent materials, coordination polymers, and functional macromolecules. The true potential of this building block will be realized through the systematic investigation of its reactivity and the characterization of the resulting materials. Future work should focus on a definitive, high-yield synthesis of the title compound and a thorough investigation of the photophysical and electronic properties of its derivatives to guide the design of next-generation materials for a variety of applications.
References
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., Nissan, Y. M., & Ghorab, W. M. (2012). Novel brominated quinoline and pyrimidoquinoline derivatives as potential cytotoxic agents with synergistic effects of gamma-radiation. Archives of Pharmacal Research, 35(8), 1335–1346.
- Jain, D. K., et al. (2005). Synthesis and anti-tuberculosis activity of quinoline-2-carboxylic acid derivatives. Acta Crystallographica Section E: Structure Reports Online, 66(1), o169.
- Gogoi, C., Yousufuddin, M., & Biswas, S. (2018). A new 3D luminescent Zn(II)-organic framework containing quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(III) ion. Dalton Transactions, 47(47), 17031-17038.
- Kumar, R., Sachin, Devesh, C., Verma, P. K., & Singh, V. P. (2024). Quinoline-based metal complexes: Synthesis and applications.
- Li, W., et al. (2022). Synthesis of Quinoline-Based Rh–Sb Complexes: Inhibition of Halide Transfer to Access a Rh→Sb Z‑Type Interaction. Organometallics, 41(15), 2005–2014.
- Mohammed, Y. S., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega, 9(23), 26330–26344.
- Nguyen, T. L. H., et al. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics, 43(17), 2466–2476.
- Fernández, J. R., et al. (2022). Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. Inorganics, 10(11), 205.
- Singh, A., et al. (2022). Photophysical properties of quinoline derivatives in CH3CN. Journal of Molecular Structure, 1264, 133245.
- El-Sayed, M. A. A., et al. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 14(11), 4538-4549.
- Kumar, S., et al. (2022).
- Forlani, L., et al. (1993). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Gazzetta Chimica Italiana, 123(5), 287-290.
- Singh, S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15438.
- Martirosyan, A. R., et al. (2024). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. Journal of Fluorescence, 35(1), 237-244.
- Zhang, Y., et al. (2024). Metal-Catalyzed Multi-Component Approach to Quinoline-Linked Covalent Organic Frameworks.
- Chen, Y., et al. (2020).
- Gascon, J., et al. (2016). MOFs as Multifunctional Catalysts: Synthesis of Secondary Arylamines, Quinolines, Pyrroles, and Arylpyrrolidines over Bifunctional MIL-101. Chemistry – A European Journal, 22(42), 14933-14939.
- Li, J., et al. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels, 8(9), 556.
- Pollicino, A., et al. (1990). Synthesis and characterization of new quinoline monomers. Polymer, 31(4), 625-628.
- Liu, Y., et al. (2022). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Journal of Materials Chemistry A, 10(23), 12345-12351.
- Ökten, S., et al. (2019). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 835-844.
- Wang, C., et al. (2020). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers, 4(1), 185-192.
Sources
- 1. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and fluorescence properties of N-methyl-1,2-dihyroquinoline-3-carboxylate derivatives: light-emitting compounds in organic solvent, in neat form, and in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Synthesis and modification of polymers by thiol-phenylsulfone substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Quinoline Synthesis Optimization & Troubleshooting Center
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for quinoline synthesis. Quinolines are a cornerstone of heterocyclic chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their synthesis is often fraught with challenges, from notoriously violent classical reactions to low yields and complex purification hurdles.[3][4]
This guide is designed to move beyond simple protocols. As your virtual Senior Application Scientist, my goal is to provide you with the causal reasoning behind common experimental pitfalls and to offer robust, field-proven strategies for optimizing your reaction conditions. We will explore the "why" behind catalyst choices, solvent effects, and side reactions, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Part 1: General Optimization Strategies
Before diving into specific problems, it's crucial to understand the key levers you can pull to control the outcome of your quinoline synthesis. Most synthetic routes are sensitive to a core set of parameters.
The Critical Role of the Catalyst
The catalyst is arguably the most critical component in a quinoline synthesis. Its choice dictates reaction rate, temperature requirements, and often, the side product profile.[3][5]
-
Brønsted vs. Lewis Acids: Traditional syntheses like the Skraup or Doebner-von Miller often employ strong Brønsted acids (e.g., H₂SO₄, HCl).[1][6][7] These are effective but can lead to harsh conditions, causing degradation and tar formation.[5][8][9] Modern methods increasingly favor Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) which can offer milder reaction conditions and improved selectivity.[7][9][10]
-
Heterogeneous & Nanocatalysts: To simplify purification and improve sustainability, consider heterogeneous catalysts. Options range from polymer-supported acids to metal-organic frameworks (MOFs) and various nanocatalysts (e.g., based on Fe, Cu, Au, Ni).[4][5][11][12] These catalysts offer high surface area and can often be recovered and reused, a significant advantage in process development.[4][13][14]
-
Catalyst Loading: Do not assume more is better. Excessive catalyst can promote side reactions. Start with a recommended loading (e.g., 5-10 mol%) and titrate up or down as needed while monitoring the reaction by TLC or LC-MS.[5][15]
Solvent Selection: More Than Just a Medium
The solvent does more than just dissolve reactants; it influences reaction rates, stability of intermediates, and even the reaction pathway.[5]
-
Polarity and Solubility: Poor solubility of reactants is a common reason for stalled reactions. If your starting materials are not fully dissolved, consider switching to a more polar solvent like DMF or using a co-solvent system.[5]
-
High-Boiling Solvents: Many cyclization steps require high temperatures.[15] Using high-boiling point solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can provide better temperature control and improve yields compared to solvent-free conditions.[15]
-
Green Solvents: There is a strong push towards sustainable chemistry.[16][17][18] Water, ethanol, ionic liquids, and deep eutectic solvents are increasingly used.[13][18][19] Microwave-assisted synthesis in a green solvent like water or acetic acid can dramatically reduce reaction times and improve yields.[13][20]
Temperature and Reaction Time: A Delicate Balance
Temperature control is paramount. Many classic quinoline syntheses are strongly exothermic, while others require significant thermal energy to overcome activation barriers.[3][8]
-
Controlling Exotherms: For notoriously vigorous reactions like the Skraup synthesis, slow, controlled addition of reagents (especially the acid) with efficient cooling is critical. The use of moderators like ferrous sulfate (FeSO₄) or boric acid can help tame the reaction, making it safer and reducing tar formation.[3][21]
-
Finding the Sweet Spot: If a reaction is sluggish, incrementally increase the temperature (e.g., in 10-20°C steps) while monitoring for product formation and decomposition.[5][22] Conversely, if you observe charring or a complex mixture of byproducts, the temperature is likely too high.[3][22]
-
Reaction Monitoring: Do not rely on a literature-reported reaction time. The optimal time can vary with substrate and scale. Use TLC, GC-MS, or LC-MS to track the consumption of starting materials and the appearance of the product to avoid over-running the reaction, which can lead to degradation.[5][10][15]
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.
Category 1: Low Yield & Stalled Reactions
Q1: My reaction has stalled. TLC shows starting material remains even after prolonged heating. What should I do?
A1: This is a classic problem that can point to several root causes. Let's troubleshoot systematically.
-
Possible Cause 1: Poor Solubility.
-
Why it happens: If your reactants are not fully in solution, the reaction kinetics will be severely limited.
-
Solution: Try switching to a more polar or higher-boiling solvent to ensure all components are dissolved at the reaction temperature.[5] For microwave-assisted reactions, solvents like DMF or ethanol can improve energy absorption.[5]
-
-
Possible Cause 2: Inactive or Inappropriate Catalyst.
-
Why it happens: The catalyst may have degraded or may not be suitable for your specific substrate. For example, anilines with strong electron-withdrawing groups are less reactive and may require a more potent catalyst.[3]
-
Solution: Use a fresh batch of catalyst. If that fails, consider increasing the catalyst loading or screening a different class of catalysts (e.g., switching from a Brønsted acid to a Lewis acid).[3][5]
-
-
Possible Cause 3: Insufficient Temperature.
Q2: My reaction works, but the isolated yield is consistently below 30%. Where am I losing my product?
A2: Low isolated yields can be due to reaction inefficiency or problems during the work-up and purification.
-
Possible Cause 1: Competing Side Reactions.
-
Why it happens: Many quinoline syntheses have competing pathways. In the Friedländer synthesis, for instance, the ketone reactant can undergo self-condensation (an aldol reaction), consuming starting material.[23] In the Doebner-von Miller reaction, polymerization of the α,β-unsaturated carbonyl is a major issue.[9][10]
-
Solution:
-
For Friedländer: Use milder reaction conditions or a more selective catalyst to minimize self-condensation.[5][15]
-
For Doebner-von Miller: Employ a biphasic solvent system (e.g., toluene/aqueous HCl). This sequesters the carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[9][24] Slow addition of the carbonyl compound also helps.[9][10]
-
-
-
Possible Cause 2: Product Degradation.
-
Why it happens: The harsh acidic and/or high-temperature conditions required for the reaction can also degrade the quinoline product once it's formed.[3][5]
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times. If possible, switch to a modern catalytic system that operates under milder conditions.[5][22]
-
-
Possible Cause 3: Difficult Work-up.
-
Why it happens: For reactions like the Skraup synthesis, the crude product is often a thick, tarry mass that is difficult to handle.[8]
-
Solution: A robust purification strategy is key. For the Skraup reaction, after carefully neutralizing the acid, steam distillation is a highly effective method to separate the volatile quinoline product from the non-volatile tar.[3][8]
-
Category 2: Byproduct Formation & Purification Issues
Q3: My Skraup/Doebner-von Miller reaction is extremely violent and produces a large amount of black tar. How can I control it and improve the outcome?
A3: This is the most infamous problem with these classic syntheses, stemming from a highly exothermic reaction and polymerization side reactions.[8][9]
-
Why it happens: The dehydration of glycerol (in Skraup) or polymerization of α,β-unsaturated carbonyls (in Doebner-von Miller) is rapidly accelerated by strong acid and high temperatures, leading to charring.[21]
-
Solutions:
-
Use a Moderator: Add anhydrous ferrous sulfate (FeSO₄) or boric acid to the Skraup reaction mixture before adding the sulfuric acid. These moderators smooth out the exotherm, making the reaction controllable.[3][8][21]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly through a dropping funnel while vigorously stirring and cooling the reaction flask in an ice bath. This prevents localized hotspots.[3][8]
-
Optimize Temperature: Heat the reaction gently only to initiate it. Once the exothermic phase begins, be prepared to remove the heat source or apply cooling to maintain control.[8]
-
Purification Strategy: Do not be discouraged by the appearance of the crude product. After the reaction, carefully quench the mixture by pouring it into a large volume of water, neutralize with a strong base, and then use steam distillation to isolate the product from the tar.[3][8]
-
Q4: I'm performing a Friedländer synthesis with an unsymmetrical ketone and getting a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
A4: Poor regioselectivity is a common challenge when an unsymmetrical ketone can condense on either of its α-carbons.[15][23]
-
Why it happens: The reaction can proceed through two different enolate intermediates, leading to two different quinoline products.
-
Solutions:
-
Substrate Modification: If possible, modify your ketone substrate. Introducing a directing group or a blocking group on one of the α-carbons can force the condensation to occur at the desired position.[15]
-
Catalyst Control: The choice of catalyst can influence regioselectivity. Chiral phosphoric acids have been used to achieve diastereoselective Friedländer reactions.[23] Screening different acid or base catalysts may reveal one that favors your desired isomer.
-
Use of Imines: To avoid side reactions and potentially improve selectivity, consider using the imine analogue of the o-aminoaryl ketone instead of the ketone itself.[23]
-
Part 3: Visualizing Workflows & Mechanisms
To better illustrate the troubleshooting process and key reaction pathways, the following diagrams are provided.
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues in quinoline synthesis.
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Simplified Friedländer Synthesis Mechanism
This diagram highlights the key steps in the Friedländer synthesis, indicating where common problems like self-condensation can interfere.
Caption: Key steps and a common side reaction in the Friedländer quinoline synthesis.
Part 4: Data Tables for Quick Reference
Table 1: Common Catalysts for Quinoline Synthesis
| Catalyst Type | Examples | Typical Reaction | Notes |
| Brønsted Acid | H₂SO₄, HCl, p-TsOH | Skraup, Doebner-von Miller, Combes | Effective but can be harsh; risk of tarring.[1][7][9][19] |
| Lewis Acid | ZnCl₂, SnCl₄, I₂, AuCl₃ | Friedländer, Doebner-von Miller | Often allows for milder conditions than Brønsted acids.[5][7][9][15] |
| Base | NaOH, KOH, KOtBu | Friedländer, Camps | Can promote aldol self-condensation side reactions.[5][23][25] |
| Heterogeneous | Nanocatalysts (Fe, Cu, Ni), MOFs, Polymer-supported acids | Friedländer, Green Syntheses | Reusable, simplifies purification, promotes sustainability.[4][5][11][12][13] |
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Suggested Solution(s) |
| Violent, Uncontrolled Reaction | Strong exotherm in Skraup/Doebner | Add a moderator (FeSO₄); slow acid addition with cooling.[3] |
| Thick Tar/Polymer Formation | Acid-catalyzed polymerization | Use a biphasic solvent system; slow reactant addition; lower temperature.[9][10] |
| Reaction Stalled | Poor solubility; inactive catalyst; low temp | Switch to a more polar/higher BP solvent; use fresh/different catalyst; increase temp.[3][5] |
| Mixture of Regioisomers | Use of unsymmetrical ketone | Modify substrate with a directing group; screen different catalysts.[15][23] |
| Low Yield Despite Full Conversion | Product degradation; competing side reactions | Reduce reaction time/temperature; use milder catalyst; modify protocol to disfavor side reactions.[5][22] |
Part 5: Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates best practices to control the reaction's vigor.
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer, a dropping funnel, and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) (approx. 0.1 eq) as a moderator.[3][8]
-
Addition of Reactants: To the flask, add the aniline derivative (1.0 eq), followed by anhydrous glycerol (approx. 3.0 eq). Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid (approx. 2.5 eq) through the dropping funnel at a rate that keeps the internal temperature below 100°C.
-
Oxidizing Agent: Once the acid is added, add the oxidizing agent (e.g., nitrobenzene, 1.2 eq).
-
Reaction: Gently heat the mixture to ~120-130°C. An exothermic reaction should commence. Control the temperature by removing the heat source as needed. After the main exotherm subsides, maintain the heat for an additional 2-3 hours.
-
Work-up: Allow the mixture to cool. Very carefully, pour the viscous mixture into a large beaker containing 10 parts water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is best purified by steam distillation.[3][8] The distillate is then extracted with an organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and concentrated. The final product can be distilled under reduced pressure.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol highlights a modern, rapid, and often high-yielding approach.[20]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the 2-aminoaryl ketone (1.0 eq, e.g., 1 mmol) and the active methylene compound (1.2 eq, e.g., 1.2 mmol).
-
Solvent/Catalyst: Add glacial acetic acid (3-5 mL), which serves as both the solvent and the catalyst.[20]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure.[20]
-
Work-up: After irradiation, allow the vessel to cool below 50°C before opening. Pour the cooled mixture into water and neutralize by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- Ahmad, A., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]
- Gürbüz, A., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
- RSC Publishing. (Date N/A). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
- Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- Kale, S., et al. (2022).
- Pharmaguideline. (Date N/A). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Kumar, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. [Link]
- Wikipedia.
- Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]
- SlideShare. (Date N/A). Preparation and Properties of Quinoline. [Link]
- Organic Chemistry Portal. (Date N/A). Synthesis of quinolines. [Link]
- MacLeod, C., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
- Sharma, A., et al. (2016). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. [Link]
- Wikipedia.
- International Journal of Pharmaceutical Sciences. (Date N/A).
- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
- Asadi, S., et al. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- SynArchive. (Date N/A). Doebner-Miller Reaction. [Link]
- NROChemistry. (2022). Skraup Reaction. [Link]
- Cagg, B. A., & Lhermitte, H. F. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PubMed Central. [Link]
- Wikipedia. (Date N/A). Doebner–Miller reaction. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
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- 25. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
Technical Support Center: Synthesis of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate. This resource is designed for researchers and drug development professionals navigating the nuances of quinoline chemistry. We understand that synthesizing polysubstituted quinolines can be challenging, often with yields that are sensitive to subtle variations in reaction conditions.
This guide moves beyond simple protocols. It is structured to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis for higher purity and yield. We will address common pitfalls in the key transformations required to build this molecule: the initial quinoline ring formation and the subsequent chlorination.
Troubleshooting Guide: Addressing Low Yields
This section is formatted as a series of common issues encountered in the laboratory. Each question is followed by a detailed analysis of potential causes and actionable solutions.
Question 1: My initial cyclization to form the 4-hydroxyquinoline precursor (Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate) is inefficient or failing. What are the likely causes?
The formation of the quinoline core is the foundation of the synthesis. A low yield at this stage will invariably lead to a poor overall yield. This step is typically achieved via a thermal cyclization reaction, such as the Gould-Jacobs reaction, starting from an aniline derivative and a substituted malonate.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature: The intramolecular cyclization to form the 4-hydroxyquinoline ring is an endergonic process that requires significant thermal energy.
-
Causality: The reaction involves the formation of a new heterocyclic ring, which has a high activation energy barrier. Without sufficient heat, the reaction will be slow or incomplete.
-
Solution: Ensure your reaction is conducted in a high-boiling point solvent. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or paraffin oil, heated to approximately 250°C, is standard for this type of cyclization.[1] Monitor the internal temperature of the reaction vessel, not just the heating mantle setting.
-
-
Decomposition of Starting Materials: While high heat is necessary, excessive temperatures or prolonged reaction times can lead to the degradation of the aniline or malonate starting materials, resulting in tar formation.[2][3]
-
Causality: At very high temperatures, sensitive functional groups like esters and amides can undergo side reactions or polymerization.[4]
-
Solution: The key is controlled heating. Add the aniline-malonate intermediate portion-wise to the pre-heated solvent to maintain a stable temperature.[1] Monitor the reaction by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed to avoid byproduct formation.
-
-
Poor Quality of Reagents: The purity of the starting aniline (4-aminoacetanilide) and the diethyl ethoxymethylenemalonate (or a similar precursor) is critical.
-
Causality: Impurities can interfere with the reaction or introduce competing side reactions. The presence of water in anhydrous reactions can also inhibit the process.[2]
-
Solution: Use freshly purified reagents. Recrystallize the 4-aminoacetanilide if necessary. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air or moisture is suspected.
-
Question 2: The conversion of the 4-hydroxyquinoline to the target 4-chloroquinoline is resulting in a low yield. How can I optimize this chlorination step?
This transformation is a critical nucleophilic substitution where the hydroxyl group is replaced by chlorine. The most common reagent for this is phosphorus oxychloride (POCl₃), often used with a catalytic amount of N,N-dimethylformamide (DMF).
Potential Causes & Solutions:
-
Incomplete Reaction: The C4-hydroxyl group of a quinolone is relatively unreactive and requires harsh conditions for substitution.
-
Causality: The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. This process requires a significant excess of the chlorinating agent and sufficient heat to drive the reaction to completion.
-
Solution: Use a large excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent. Heating the mixture to reflux (approx. 110°C) for several hours is typically required.[5] Adding a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating agent.
-
-
Hydrolysis During Work-up: The 4-chloroquinoline product is susceptible to hydrolysis back to the 4-hydroxy starting material, especially in the presence of water and heat.
-
Causality: The chlorine at the 4-position is a good leaving group, and the quinoline ring is activated towards nucleophilic attack. Water can act as a nucleophile, reversing the desired reaction.
-
Solution: The work-up must be performed carefully and under cold conditions. After the reaction is complete, cool the mixture and slowly pour it onto a large amount of crushed ice with vigorous stirring. This quenches the excess POCl₃ exothermically and precipitates the product while minimizing hydrolysis. Maintain a low temperature throughout the filtration and washing steps.
-
-
Difficult Purification: The crude product is often contaminated with phosphorus-containing byproducts, which can make isolation challenging.
-
Causality: Excess POCl₃ and its hydrolysis products (phosphoric acid) can co-precipitate or form adducts with the desired product.
-
Solution: Neutralize the acidic aqueous mixture with a base (e.g., sodium bicarbonate or ammonia solution) until it is slightly alkaline. This will precipitate the product while keeping acidic impurities in solution. The crude solid should then be thoroughly washed with cold water. For higher purity, recrystallization from a suitable solvent (e.g., ethanol or chloroform) or column chromatography may be necessary.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic pathway for this class of molecules? The most reliable route involves a two-step process: (1) A Gould-Jacobs reaction between a substituted aniline (e.g., 4-aminoacetanilide) and an ethoxymethylenemalonate derivative to form the Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate intermediate, followed by (2) chlorination of the 4-hydroxy group using a reagent like POCl₃.[1][7]
-
Q2: How can I effectively monitor the progress of each reaction step? Thin Layer Chromatography (TLC) is the most convenient method. For the cyclization step, you will monitor the disappearance of the aniline-malonate adduct. For the chlorination step, you will see the disappearance of the more polar 4-hydroxyquinoline starting material and the appearance of the less polar 4-chloroquinoline product. A simple co-spot of the starting material and the reaction mixture on the same TLC plate is a definitive way to track conversion.
-
Q3: Are there any alternatives to using high-boiling solvents like Dowtherm A for the cyclization? While thermal cyclization in high-boiling solvents is traditional, modern methods may offer alternatives. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields by facilitating rapid and uniform heating.[8][9] Additionally, acid-catalyzed cyclizations using polyphosphoric acid (PPA) can sometimes be effective at lower temperatures, though this may require optimization for your specific substrate.[5]
-
Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat). Ensure all glassware is scrupulously dry. The quenching process is highly exothermic and releases HCl gas, so it must be done slowly and with adequate cooling and ventilation.
Data & Protocols
Table 1: Recommended Reaction Conditions
| Parameter | Step 1: Cyclization (Gould-Jacobs) | Step 2: Chlorination |
| Key Reagents | 4-aminoacetanilide derivative, Diethyl ethoxymethylenemalonate | Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate, POCl₃ |
| Solvent | Dowtherm A or Diphenyl ether | Neat POCl₃ |
| Catalyst | None (Thermal) | DMF (catalytic amount) |
| Temperature | 240-260 °C | 100-110 °C (Reflux) |
| Reaction Time | 15-30 minutes | 2-4 hours |
| Work-up | Cool, precipitate with petroleum ether, filter | Pour onto ice, neutralize with base, filter |
| Monitoring | TLC (disappearance of starting material) | TLC (disappearance of starting material) |
Experimental Protocol 1: Synthesis of Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (approx. 10 mL per gram of reactant).
-
Heating: Heat the Dowtherm A to 250 °C with vigorous stirring.
-
Addition: Add the N-(4-acetamidophenyl)-aminomethylenemalonate precursor in small portions over 10-15 minutes, ensuring the temperature does not drop below 240 °C.
-
Reaction: Continue stirring and heating at 250 °C for an additional 15 minutes after the addition is complete.[1]
-
Work-up: Allow the mixture to cool to below 100 °C. Add petroleum ether to precipitate the solid product.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with petroleum ether to remove the solvent. The crude product can be carried forward or recrystallized from a suitable solvent like ethanol.
Experimental Protocol 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place the crude Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate.
-
Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃, approx. 10 equivalents) and a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. Monitor the reaction completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Isolation: Continue stirring for 30 minutes. Neutralize the slurry to a pH of 8-9 using a saturated sodium bicarbonate solution or aqueous ammonia.
-
Purification: Collect the precipitated solid by vacuum filtration, wash extensively with cold water, and dry under vacuum. The product can be further purified by recrystallization from chloroform or ethanol.[10]
Visual Diagrams
Overall Synthetic Workflow
Caption: A two-step workflow for synthesizing the target molecule.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose the source of low yield.
References
- Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.
- SAGE Journals. (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives.
- Pharmaffiliates. (n.d.). What are the applications and preparation methods of 4-CHLOROQUINOLINE?
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Quinoline.
- National Center for Biotechnology Information. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
- PrepChem. (n.d.). Synthesis of 4-chloroquinoline.
- National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate.
- National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- Semantic Scholar. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]-Shu/0d1a9e6b5e8b0e5d8b2a3c7e7f6d9c8b3e1a0a5c)
- ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview.
- ResearchGate. (n.d.). Synthesis of methyl 2-methylquinoline-4-carboxylate (148) using Cp2ZrCl2, trimellitic acid catalyst.
- MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles.
- Google Patents. (n.d.). Process for purification of linagliptin.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 9. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Stability Challenges of Quinoline Carboxylate Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoline carboxylate compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges frequently encountered during experimentation and storage. Our goal is to provide not just solutions, but a foundational understanding of the mechanisms behind the instability of these critical compounds.
Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and questions regarding the stability of quinoline carboxylate compounds.
Q1: My quinoline carboxylate solution is changing color, often turning yellow or brown. What is happening?
Discoloration is a primary visual indicator of compound degradation.[1] This is most commonly caused by:
-
Photodegradation: Many quinoline compounds are photosensitive and degrade upon exposure to ambient or UV light.[1] This process can lead to the formation of colored byproducts like hydroxyquinolines.[1][2]
-
Oxidation: The nitrogen atom in the quinoline ring and other susceptible functional groups can oxidize, especially in the presence of dissolved oxygen or oxidizing agents, leading to colored degradation products.[1] It is crucial to store solutions, particularly aged ones, protected from light.[1]
Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
Yes, this is a classic symptom of compound degradation.[1] The apparent loss of activity or erratic results often stems from a decrease in the concentration of the active parent compound and the potential interference from newly formed degradants. Factors such as pH, temperature, and light exposure can significantly influence the rate of degradation in aqueous solutions.[1] For sensitive experiments, it is always recommended to prepare fresh solutions or to validate the stability of stock solutions under your specific experimental and storage conditions.[1]
Q3: What are the primary environmental factors that influence the stability of quinoline carboxylate compounds?
The stability of these compounds is a multifactorial issue. The key factors are:
-
pH: The solubility and stability of quinoline derivatives are highly dependent on the solution's pH.[1][3] Degradation can be accelerated in both strongly acidic and basic conditions due to hydrolysis of the carboxylate group or other susceptible moieties.[1] The pKa of the molecule will dictate the ionization state, which can significantly impact stability.[4]
-
Light: As mentioned, photosensitivity is a common trait. Exposure to UV and even visible light can initiate photocatalytic degradation, breaking down the quinoline ring system.[2][5][6]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis, oxidation, and thermal decomposition.[1][7] Storing compounds and their solutions at appropriate temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C to -80°C) is critical for slowing these processes.[1]
-
Oxygen: The presence of atmospheric or dissolved oxygen can lead to oxidative degradation. This is particularly relevant for long-term storage of solutions.[1]
Q4: How can I proactively minimize the degradation of my quinoline carboxylate solutions?
To enhance stability, a multi-pronged approach is best:
-
pH Control: Use buffers to maintain the pH at a level where the compound is most stable.[1] This optimal pH must be determined experimentally, often as part of a forced degradation study.
-
Light Protection: Store all solutions (and solid compounds) in amber vials or wrap containers in aluminum foil to protect them from light.[8] Minimize exposure to ambient light during experimental procedures.
-
Temperature Control: Store stock solutions at the lowest appropriate temperature to slow degradation kinetics.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Use of Antioxidants: In some formulations, the addition of antioxidants can be beneficial, but their compatibility with the compound and downstream assays must be verified.
Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, cause-and-effect analysis for troubleshooting specific experimental problems.
Issue 1: Unexpected Peaks Appearing in HPLC/LC-MS Analysis
Symptoms:
-
Your primary peak area is decreasing over time.
-
New peaks, often with different retention times, appear in your chromatogram.
-
Mass spectrometry reveals ions corresponding to hydroxylated, oxidized, or fragmented versions of your parent compound.
Root Cause Analysis: This is a clear indication of chemical degradation. The identity of the new peaks can provide clues to the degradation pathway. For instance, an increase in polarity (earlier retention time in reverse-phase HPLC) may suggest hydroxylation, while a change in mass corresponding to the addition of an oxygen atom points to oxidation.[2][9]
Investigative Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Corrective Actions:
-
Systematically Investigate: Perform a forced degradation study (see Protocol 1 ) to intentionally generate and identify the degradants under controlled stress conditions (acid, base, heat, light, oxidation).[10][11]
-
Develop a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) can resolve the parent peak from all major degradation peaks.[1] This is crucial for accurate quantification.
-
Optimize Formulation: Based on the results, adjust the formulation of your solutions. This may involve changing the solvent, adding a buffer system, or incorporating a suitable antioxidant.
Issue 2: Poor Reproducibility in Cell-Based or Enzymatic Assays
Symptoms:
-
High variability between replicate wells or plates.
-
A gradual decline in the compound's inhibitory concentration (e.g., IC50) over the course of an experiment.
-
Discrepancies in results between experiments run on different days with the same stock solution.
Root Cause Analysis: This often points to the on-the-fly degradation of the compound within the assay medium or during incubation. Assay components (e.g., serum proteins, pH of the medium, high oxygen levels in incubators) and conditions (e.g., 37°C incubation, exposure to lab lighting) can create a pro-degradative environment.
Corrective Actions:
-
Assay Medium Stability Check: Incubate your quinoline carboxylate compound in the final assay medium (including all additives) for the full duration of your experiment. Sample at time zero and at the end point, then analyze by HPLC to quantify the extent of degradation.
-
Minimize Light Exposure: Cover assay plates with foil or use plates made of opaque material during incubation and handling steps.
-
Prepare Dilutions Fresh: Prepare final working dilutions from a concentrated, stable stock solution immediately before adding them to the assay. Avoid storing highly diluted aqueous solutions.
-
Evaluate pH Impact: Measure the pH of your final assay medium. If it falls into a range known to cause instability for your compound, consider if the buffering system can be adjusted without impacting the biological system.
Experimental Protocols
Protocol 1: Forced Degradation Study for Quinolone Carboxylates
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[10][11]
Objective: To systematically assess the stability of a quinoline carboxylate compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Apply Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample stored at 5°C in the dark.
-
Incubation & Sampling: Incubate the samples and collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Analyze all samples by a validated stability-indicating HPLC method.
Forced Degradation Conditions Summary
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.[1] | To assess susceptibility to degradation in acidic environments. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.[1] | To assess susceptibility to degradation in alkaline environments. |
| Oxidation | Mix stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1] | To identify potential oxidative degradation products. |
| Thermal Degradation | Incubate the stock solution in a sealed vial at 80°C.[1][7] | To evaluate intrinsic thermal stability. |
| Photolytic Degradation | Expose the stock solution in a transparent vial to a light source providing UV and visible light (e.g., ICH-compliant photostability chamber).[1] | To determine photosensitivity and identify photodegradants. |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the active quinoline carboxylate compound from all process impurities and degradation products.
Methodology:
-
Column Selection: Start with a C18 reverse-phase column, as these are versatile for a wide range of polarities.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Optimization: Develop a gradient elution method starting with a high aqueous composition (e.g., 95% A) and ramping to a high organic composition (e.g., 95% B). This will help elute both polar degradants and the potentially more non-polar parent compound.
-
Method Validation:
-
Specificity: Analyze the stressed samples from the forced degradation study. The method is specific if the parent peak is well-resolved from all degradant peaks (resolution > 1.5).
-
Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity, ensuring no co-eluting impurities are hidden under the main peak.[1]
-
Linearity, Accuracy, & Precision: Perform standard validation experiments to ensure the method is reliable for quantification.
-
Visualizing Degradation Pathways
The following diagram illustrates the general degradation pathways that quinoline carboxylate compounds may undergo under various stress conditions.
Caption: General degradation pathways for quinoline carboxylates.
References
- Schmidt, M., Röger, P., & Lingens, F. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler. [Link]
- Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters. [Link]
- Zhu, X., et al. (2017). Possible degradation pathway of quinoline.
- Cui, Y., et al. (2004). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology. [Link]
- Patel, S., et al. (2014).
- Li, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Molecules. [Link]
- Al-Tohamy, R., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
- Li, K., et al. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology. [Link]
- Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension.
- Rawat, T., & Pandey, I. P. (2016).
- Liu, M., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process.
- Wang, S., et al. (2020). Effects of temperature (a) and dissolved oxygen (DO) (b) on the cell growth and quinoline biodegradation of strain PY1.
- Armaković, S. J., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
- Flores-Alamo, M., et al. (2024).
- Bényei, A., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]
- Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- New Jersey Department of Health. (2010). Quinoline - Hazardous Substance Fact Sheet. NJ.gov. [Link]
- Keri, R. S., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview.
- Shinde, P., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
- Techno PharmChem. (n.d.).
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Al-Tohamy, R., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
Sources
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- 2. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 9. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Friedländer Synthesis of Quinolines
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this classic and versatile reaction. Here, we address common challenges encountered during the synthesis, providing in-depth, evidence-based solutions and practical protocols to enhance your experimental success.
Core Principles of the Friedländer Synthesis
The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to quinoline scaffolds, which are prevalent in numerous pharmaceuticals and functional materials.[1][2] The reaction, first reported by Paul Friedländer in 1882, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis.[3][4]
The overall transformation is a cyclocondensation reaction that forms the quinoline ring system through the formation of two new bonds and the elimination of water.[5]
General Reaction Scheme
Below is a diagram illustrating the general transformation.
Caption: General scheme of the Friedländer quinoline synthesis.
Reaction Mechanism Insights
While the Friedländer synthesis is well-established, its precise mechanism has been a subject of discussion, with two primary pathways proposed. The favored pathway often depends on the specific reaction conditions (acidic vs. basic catalysis).[6][7]
-
Pathway A: Aldol Condensation First. In this mechanism, the initial step is an intermolecular aldol condensation between the two carbonyl partners. This is followed by cyclization via imine formation and subsequent dehydration to yield the quinoline.[6][8]
-
Pathway B: Schiff Base Formation First. Alternatively, the 2-amino group can first condense with the carbonyl of the methylene partner to form a Schiff base (imine). This is followed by an intramolecular aldol-type cyclization and dehydration.[6][7]
Recent studies suggest that under the most commonly used acidic or basic conditions, the reaction proceeds via the initial intermolecular aldol condensation (Pathway A).[7][8]
Caption: The two primary mechanistic pathways for the Friedländer synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for a Friedländer synthesis? The reaction requires two key components: 1) a 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde, 2-aminoacetophenone) and 2) a compound with an α-methylene group adjacent to a carbonyl, such as a ketone or aldehyde.[1][9]
Q2: Is this reaction catalyzed by acids or bases? Both. The Friedländer synthesis can be effectively promoted by either acids (Brønsted or Lewis acids) or bases.[1][3] Classical conditions often use strong acids like H₂SO₄ or bases like NaOH or KOH at high temperatures.[3][7] Modern methods frequently employ milder catalysts for better yields and selectivity.[10][11]
Q3: What makes the Friedländer synthesis so useful in drug development? Its utility comes from its simplicity and versatility in creating the quinoline scaffold, which is a key structural motif in a wide range of pharmacologically active compounds, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][12] The reaction allows for the assembly of polysubstituted quinolines, enabling the generation of diverse compound libraries for screening.[2][10]
Q4: Are there any major variations of the Friedländer synthesis? Yes, the Pfitzinger and Niementowski reactions are considered extensions of the Friedländer synthesis. They differ in the starting materials used to generate the quinoline core.[4][6]
Troubleshooting Guide: Common Issues & Solutions
Even classic reactions can be challenging. This section addresses the most common problems encountered during the Friedländer synthesis in a direct Q&A format.
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low, or the reaction doesn't seem to work at all. What are the most common causes?
This is the most frequent challenge and can stem from several factors.[13] A systematic approach is key to diagnosis.
Caption: A logical workflow for troubleshooting low yields.
Detailed Breakdown of Causes and Solutions:
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Yield | Harsh Reaction Conditions | Traditional methods using strong acids/bases and high heat (150-220 °C) can degrade starting materials and products.[7][13] Solution: Switch to milder conditions. Modern protocols using catalysts like iodine, p-TsOH, or various Lewis acids often proceed at lower temperatures (e.g., 80-120 °C) with higher yields.[9][14] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[15] |
| Suboptimal Catalyst Choice | The catalyst is critical. An inappropriate acid or base may lead to low conversion or favor side reactions.[13] Solution: Screen a variety of modern catalysts. For example, Lewis acids like ZrCl₄ or Nd(NO₃)₃·6H₂O have shown excellent efficacy.[2][16] Polymer-supported or solid-phase catalysts can also improve yields and simplify workup.[12] | |
| Poor Reactant Solubility | If your starting materials are not fully dissolved, the reaction rate will be severely limited. Solution: Choose an appropriate solvent. Polar aprotic solvents like DMF or alcohols (EtOH, MeOH) are common choices.[1][13] For microwave reactions, a polar solvent that absorbs energy efficiently is crucial.[13] | |
| Incomplete Reaction | The reaction may simply need more time to reach completion. Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS.[17] If the reaction stalls, consider incrementally increasing the temperature or catalyst loading.[13] |
Issue 2: Side Product Formation & Purification
Q: My reaction produces a complex mixture of products, making purification difficult. What are the likely side reactions?
The most significant side reaction is often the self-condensation of the ketone (the α-methylene partner) under the reaction conditions, which competes with the desired Friedländer pathway.[3][13]
-
To Avoid Aldol Self-Condensation: This is particularly problematic under basic conditions. One effective strategy is to use the imine analogue of the o-aminoaryl ketone instead of the amine itself.[3] This prevents the competing reaction pathway.
-
Tar Formation: Under strongly acidic and high-temperature conditions, polymerization of intermediates can lead to the formation of tar, complicating work-up.[18] Using milder catalysts and optimized temperatures can minimize this.[14]
Q: I'm struggling with regioselectivity when using an unsymmetrical ketone. How can I control which product is formed?
This is a known challenge.[3][17] The reaction can proceed on either side of the carbonyl group.
-
Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome. It has been reported that specific amine catalysts or the use of ionic liquids can direct the reaction towards a single regioisomer.[3][18]
-
Substrate Control: Introducing a directing group, such as a phosphoryl group on one α-carbon of the ketone, can effectively block reaction at that site and ensure high regioselectivity.[3]
Modern Catalysts & Conditions
Moving beyond classical high-temperature methods can dramatically improve the Friedländer synthesis. The table below summarizes several effective modern catalytic systems.
| Catalyst System | Typical Conditions | Advantages | Reference |
| Molecular Iodine (I₂) | 10 mol%, 80-100 °C, neat or in solvent | Mild, efficient, inexpensive, and metal-free. | [9][17] |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount, solvent-free, conventional heating or microwave | Readily available, effective Brønsted acid catalyst. | [3][9] |
| Neodymium(III) Nitrate | 10 mol%, Ethanol, Room Temperature | Very mild conditions, operational simplicity, high yields. | [16] |
| Zirconium(IV) Chloride (ZrCl₄) | 10 mol%, EtOH/H₂O (1:1), 60 °C | Efficient Lewis acid catalysis in aqueous media. | [2] |
| Ionic Liquids (e.g., [Hbim]BF₄) | Catalyst and solvent, 100 °C, solvent-free | Green solvent, catalyst is often reusable. | [19] |
| SiO₂ Nanoparticles | Catalytic amount, microwave irradiation, 100 °C | Heterogeneous catalyst, easy to remove, robust and recyclable. | [19] |
| Acetic Acid (Microwave) | Neat solvent/catalyst, 160 °C, 5-10 min | Extremely rapid, high-yielding, "green" solvent. | [14][15] |
Experimental Protocols
Here we provide step-by-step methodologies for conducting the Friedländer synthesis using both modern and classic approaches.
Protocol 1: Iodine-Catalyzed Synthesis (Modern Approach)
This protocol uses molecular iodine as a mild and efficient catalyst.[17]
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and molecular iodine (10 mol%, ~0.1 mmol).
-
Reaction: Heat the reaction mixture to 80–100 °C with stirring. If starting materials are solid, the reaction can often be run neat (solvent-free).
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve the crude mixture in ethyl acetate (20 mL).
-
Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization to obtain the pure quinoline product.[17]
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid (Rapid Approach)
This protocol leverages microwave energy for a rapid and high-yield synthesis.[14][15]
-
Preparation: Place the 2-aminobenzophenone (1.0 mmol) and a cyclic or α-methylene ketone (e.g., cyclohexanone, 2.0 mmol) into a 10 mL microwave reaction vessel with a magnetic stir bar.
-
Solvent/Catalyst: Add glacial acetic acid (2.0 mL), which acts as both the solvent and the catalyst.[14]
-
Reaction: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5–10 minutes.[14][15]
-
Work-up: After irradiation, allow the vessel to cool to below 50 °C before opening. Pour the cooled mixture into water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid until effervescence stops.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[14]
References
- Wikipedia. Friedländer synthesis. URL
- Feuerstein, T. J., & Tirel, M. D. (1968). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 33(11), 4064–4068. URL
- Alfa Chemistry. Friedländer Quinoline Synthesis. URL
- Organic Chemistry Portal. Friedlaender Synthesis. URL
- BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines. URL
- Química Organica.org. Friedlander quinoline synthesis. URL
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. URL
- Patil, S. A., Patil, R., & Patil, S. A. (2019). Advances in polymer based Friedlander quinoline synthesis. Heliyon, 5(8), e02217. URL
- J&K Scientific LLC. Friedländer Synthesis. URL
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. URL
- Organic Chemistry Portal.
- ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. URL
- BenchChem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. URL
- BenchChem. Optimizing reaction conditions for quinolinone synthesis. URL
- Organic Chemistry Portal.
- Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201. URL
- BenchChem. Technical Support Center: Optimizing Friedländer Synthesis. URL
- ResearchGate.
- Organic Chemistry Portal. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III)
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. URL
- ResearchGate.
- ResearchGate.
- BenchChem.
- ResearchGate. Mechanism for the Friedländer reaction under acidic conditions. URL
- ResearchGate. The Friedländer Synthesis of Quinolines. URL
- ResearchGate. Friedländer Quinoline Synthesis. URL
- Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113–1122. URL
- ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines. URL
- ResearchGate.
- YouTube. Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! URL
- Semantic Scholar. The Friedländer Synthesis of Quinolines. URL
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in 4-Chloroquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-chloroquinoline synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic process. As Senior Application Scientists, we understand that achieving high yields and purity requires a nuanced understanding of the underlying reaction mechanisms and potential pitfalls. This resource offers practical, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.
I. Troubleshooting Common Synthesis Pathways
The synthesis of 4-chloroquinolines is a cornerstone in the development of numerous pharmaceuticals. However, each of the primary synthetic routes—the Conrad-Limpach, Gould-Jacobs, and Vilsmeier-Haack reactions—presents its own set of challenges. This section addresses the most common side reactions and provides actionable solutions.
A. Conrad-Limpach and Gould-Jacobs Reactions: The Challenge of Regioselectivity and Cyclization
The Conrad-Limpach and Gould-Jacobs reactions are classic methods for constructing the quinoline core. Both involve the condensation of an aniline with a β-ketoester or a related species, followed by a high-temperature cyclization.[1][2] The primary challenges in these syntheses are controlling the initial condensation to favor the desired isomer and achieving efficient thermal cyclization without product degradation.
FAQ 1: My Conrad-Limpach synthesis is producing a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline isomers. How can I improve the regioselectivity?
Root Cause: The regioselectivity of the initial condensation between the aniline and the β-ketoester is highly dependent on reaction conditions. The aniline can react with either the keto or the ester carbonyl group of the β-ketoester. Reaction at the keto group leads to the kinetic product, a β-aminoacrylate, which cyclizes to the desired 4-hydroxyquinoline.[1] Conversely, reaction at the ester group forms an anilide, the thermodynamic product, which cyclizes to the undesired 2-hydroxyquinoline isomer (the Knorr product).
Troubleshooting Protocol:
-
Temperature Control: Maintain a low to moderate reaction temperature (room temperature to slightly elevated) during the initial condensation to favor the formation of the kinetic β-aminoacrylate product.[1]
-
Catalyst Choice: Employing a mild acidic catalyst, such as a few drops of acetic acid, can facilitate the condensation without promoting equilibration to the thermodynamic anilide.
-
Solvent Selection: The use of an inert, high-boiling solvent like mineral oil or diphenyl ether during the high-temperature cyclization step can significantly improve yields by ensuring even heat distribution and preventing localized overheating.[1]
Table 1: Effect of Condensation Temperature on Isomer Distribution
| Condensation Temperature | Predominant Product | Reference |
| Room Temperature | 4-hydroxyquinoline (Kinetic) | [1] |
| High Temperature | 2-hydroxyquinoline (Thermodynamic) | [3] |
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for controlling regioselectivity in Conrad-Limpach synthesis.
FAQ 2: The yield of my Gould-Jacobs cyclization is low, and I observe significant charring.
Root Cause: The thermal cyclization step in the Gould-Jacobs reaction requires high temperatures, often in the range of 250 °C.[4] Inefficient or uneven heating can lead to decomposition of the starting material and product, resulting in low yields and the formation of tarry byproducts.
Troubleshooting Protocol:
-
High-Boiling Solvents: As with the Conrad-Limpach synthesis, using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can provide a stable and uniform heating medium, minimizing charring.
-
Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative to conventional heating.[4] It allows for rapid and uniform heating, often leading to shorter reaction times and higher yields.
-
Gradual Heating: When using conventional heating, ensure the reaction mixture is heated gradually to the target temperature to avoid sudden decomposition.
B. Vilsmeier-Haack Reaction: Controlling the Electrophilic Substitution
The Vilsmeier-Haack reaction is a versatile method for synthesizing 2- or 4-chloroquinolines from N-arylacetamides. The reaction involves the formation of a Vilsmeier reagent (a chloroiminium ion) which then acts as an electrophile to effect cyclization of the acetanilide. Key challenges include managing the reactivity of the starting material and optimizing the stoichiometry of the reagents.
FAQ 3: My Vilsmeier-Haack reaction is giving a low yield of the desired 4-chloroquinoline.
Root Cause: The success of the Vilsmeier-Haack reaction is highly sensitive to the electronic nature of the substituents on the starting acetanilide, as well as the molar ratio of the Vilsmeier reagent to the substrate.[5]
Troubleshooting Protocol:
-
Substituent Effects: Be mindful of the electronic properties of the substituents on your acetanilide. Electron-donating groups (EDGs) on the aromatic ring generally enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can deactivate the ring, leading to poor outcomes.[5]
-
Reagent Stoichiometry: The molar ratio of phosphorus oxychloride (POCl₃) to the acetanilide is a critical parameter. An excess of POCl₃ is often beneficial. Studies have shown that increasing the molar equivalents of POCl₃ can significantly improve the product yield.[5]
-
Temperature Staging: A two-step temperature profile is typically optimal. The initial formation of the Vilsmeier reagent and its addition to the substrate are best performed at low temperatures (0-5°C). Subsequently, the reaction mixture should be heated to a higher temperature (e.g., 80-90°C) to drive the cyclization.[5]
Table 2: Optimizing POCl₃ Stoichiometry in Vilsmeier-Haack Reactions
| Molar Equivalents of POCl₃ | Observed Yield | Reference |
| 3 | Low to Moderate | [5] |
| 12 | Significantly Improved | [5] |
Workflow for Vilsmeier-Haack Optimization:
Caption: Step-by-step experimental workflow for an optimized Vilsmeier-Haack reaction.
II. General Side Reactions and Prevention Strategies
Beyond the specific challenges of each named reaction, there are general side reactions that can occur during the synthesis and subsequent modification of quinolines.
FAQ 4: I am observing the formation of a byproduct with a mass 16 units higher than my expected product. What is it and how can I prevent it?
Root Cause: This is a classic indication of N-oxide formation. The lone pair of electrons on the quinoline nitrogen is nucleophilic and can be oxidized, particularly in the presence of oxidizing agents or even atmospheric oxygen under harsh conditions.[6]
Troubleshooting Protocol:
-
Inert Atmosphere: Whenever possible, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize aerial oxidation.
-
Avoid Strong Oxidants: If your synthetic route involves an oxidation step, carefully choose your oxidant to be selective for the desired transformation and less likely to oxidize the quinoline nitrogen.
-
Protonation of Nitrogen: In some cases, adding a stoichiometric amount of a non-nucleophilic acid (like trifluoroacetic acid, if compatible with your reaction conditions) can protonate the quinoline nitrogen, reducing its nucleophilicity and susceptibility to oxidation.[7]
-
Detection: The formation of N-oxide can be confirmed by mass spectrometry, where a characteristic loss of an oxygen atom (M-16 peak) is often observed.[6]
FAQ 5: During the final chlorination step with POCl₃, I am getting a complex mixture of products instead of the clean 4-chloroquinoline.
Root Cause: While POCl₃ is the standard reagent for converting 4-hydroxyquinolines to 4-chloroquinolines, the reaction can be aggressive. Overheating or prolonged reaction times can lead to side reactions, including the formation of polychlorinated species or other decomposition products.
Troubleshooting Protocol:
-
Temperature Control: Carefully control the reaction temperature, typically by heating at reflux. Avoid excessive heating.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting 4-hydroxyquinoline is consumed, proceed with the workup promptly to avoid over-reaction.
-
Reagent Purity: Ensure the POCl₃ is of high quality. Older or impure POCl₃ can contain hydrolysis products (e.g., phosphoric acid) that can complicate the reaction.
-
Workup Procedure: A careful workup is crucial. The reaction mixture is typically poured onto crushed ice to quench the excess POCl₃, followed by neutralization. Ensure efficient extraction of the product.
III. Purification and Characterization
FAQ 6: My crude 4-chloroquinoline product is an oil/solid with several impurities visible on TLC. What is the best purification strategy?
Troubleshooting Protocol:
-
Column Chromatography: For most small to medium-scale preparations, column chromatography on silica gel is the most effective method for purifying 4-chloroquinolines. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallizing 4-chloroquinoline derivatives include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Acid-Base Extraction: Taking advantage of the basicity of the quinoline nitrogen, an acid-base extraction can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities, and then basify the aqueous layer and re-extract the purified product into an organic solvent.
By understanding the mechanistic underpinnings of these common side reactions and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the efficiency, yield, and purity of your 4-chloroquinoline syntheses.
References
- BenchChem. (n.d.). Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde.
- BenchChem. (n.d.). Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
- Wikipedia. (2023). Conrad–Limpach synthesis.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.).
- ResearchGate. (2013). Is there any antioxidant to avoid the formation of N-Oxide?.
- Wikipedia. (2023). Gould–Jacobs reaction.
- Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
Sources
Technical Support Center: Refining Experimental Protocols for Quinoline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, purification, and characterization of this important class of heterocyclic compounds. Our goal is to move beyond simple step-by-step instructions and offer a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Troubleshooting Common Synthetic Procedures
The synthesis of the quinoline scaffold is well-established, with several named reactions being cornerstones of synthetic organic chemistry.[1] However, these reactions are often accompanied by specific challenges that can impact yield, purity, and scalability. This section addresses the most frequent issues in a question-and-answer format.
Doebner-von Miller Synthesis
Question: My Doebner-von Miller reaction is producing a thick, intractable tar, leading to extremely low yields. What is causing this, and how can I prevent it?
Answer: Tar formation is the most common pitfall in the Doebner-von Miller synthesis and is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[2][3] Here’s a breakdown of the cause and actionable solutions:
-
Root Cause: Under the strongly acidic conditions required for the reaction, the α,β-unsaturated carbonyl compound can readily undergo self-condensation and polymerization, resulting in high-molecular-weight, tarry substances.[3] Excessive heat exacerbates this issue.[2]
-
Troubleshooting Steps:
-
Biphasic Solvent System: To mitigate polymerization, sequester the α,β-unsaturated carbonyl compound in a non-polar organic phase.[2] A common and effective approach is to reflux the aniline in aqueous hydrochloric acid with the carbonyl compound dissolved in a solvent like toluene.[2] This limits the concentration of the carbonyl compound in the acidic aqueous phase, thereby reducing self-condensation.
-
Controlled Reagent Addition: Instead of combining all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[3] This helps to control the exothermic nature of the reaction and minimizes the concentration of the carbonyl compound at any given time.
-
Optimize Acid Catalyst and Concentration: While a strong acid is necessary, excessively harsh conditions can accelerate tar formation.[2] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids may offer a better balance between reaction rate and side product formation.[3]
-
Temperature Control: Maintain the lowest effective temperature that promotes the desired reaction without accelerating polymerization.[2]
-
Question: My final product from a Doebner-von Miller synthesis appears to be contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?
Answer: This issue stems from incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline product.[2]
-
Root Cause: The final step of the Doebner-von Miller synthesis is an oxidation reaction. If the oxidizing agent is inefficient, used in insufficient quantities, or if the reaction conditions do not favor complete oxidation, dihydro- or even tetrahydroquinoline byproducts can be isolated.[2]
-
Troubleshooting Steps:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent to drive the reaction to completion.[2]
-
Choice of Oxidant: The choice of oxidant can be critical. While some reactions rely on in situ generated oxidants, the addition of a mild oxidizing agent like nitrobenzene can be effective.[4]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the dihydroquinoline intermediate and the appearance of the aromatic product. Continue the reaction until the intermediate is fully consumed.[5]
-
Skraup Synthesis
Question: The Skraup synthesis is notoriously vigorous and difficult to control in my lab. How can I moderate this reaction for safer and more consistent results?
Answer: The highly exothermic nature of the Skraup synthesis is a significant safety concern and can lead to poor outcomes if not properly managed.[5][6]
-
Root Cause: The reaction of an aromatic amine with glycerol and sulfuric acid is highly exothermic, and the dehydration of glycerol to acrolein can be difficult to control.[6]
-
Troubleshooting Steps:
-
Use a Moderator: The addition of a moderator is crucial for taming the reaction's vigor. Ferrous sulfate (FeSO₄) is the most commonly used moderator, promoting a smoother and less violent reaction.[4][6] Boric acid has also been reported as an effective moderator.[7]
-
Gradual Heating: Avoid rapid heating. The reaction mixture should be heated gradually to initiate the reaction under control.[6] A recommended procedure involves heating the solution of aniline in sulfuric acid first, then carefully adding the other reagents.[6]
-
Controlled Reagent Addition: Add the glycerol or α,β-unsaturated carbonyl component slowly to the preheated acidic aniline solution.[6] This allows the initial reaction to proceed at a manageable rate.
-
Efficient Stirring: Ensure good mixing to dissipate heat and prevent the formation of localized hotspots.[7]
-
Friedländer Synthesis
Question: I am observing a mixture of regioisomers in my Friedländer synthesis when using an unsymmetrical ketone. How can I improve the regioselectivity?
Answer: Regioselectivity is a common challenge in the Friedländer synthesis when one of the reactants is unsymmetrical.[5][7] The outcome is influenced by both steric and electronic factors.
-
Root Cause: An unsymmetrical ketone can undergo condensation at either of its α-methylene groups, leading to the formation of isomeric quinoline products.[7] The reaction can be catalyzed by either acid or base, and the conditions can influence the regiochemical outcome.[8][9]
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid or base catalyst can significantly impact the ratio of regioisomers.[7] It is advisable to screen a variety of catalysts (e.g., p-TsOH, TFA, KOH, NaOH) to determine the optimal conditions for the desired isomer.[8]
-
Reactant Modification: To avoid side reactions like aldol condensation under basic conditions, consider using an imine analog of the o-aminoaryl ketone.[8]
-
Pre-formation of Enolate: Under basic conditions, pre-forming the enolate of the ketone with a strong base before the addition of the 2-aminoaryl carbonyl compound can help direct the reaction and prevent self-condensation.[7]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to optimize for the desired regioisomer.[8]
-
Section 2: Purification and Characterization FAQs
Question: My quinoline derivative consistently decomposes on the silica gel column during purification. What are my options?
Answer: The basic nitrogen atom of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to decomposition.[10]
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to the eluent.[10] You can also prepare a slurry of the silica gel with the amine-containing eluent before packing the column.
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.[10]
-
Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be a very effective purification method that avoids the issue of acidity.[10]
-
Other Options: For particularly sensitive compounds, consider Florisil or cellulose as the stationary phase.[10]
-
-
Inert Atmosphere: For highly sensitive derivatives prone to oxidation, performing chromatography under an inert atmosphere (e.g., in a glovebox) can be beneficial.[10]
-
Question: I'm having trouble with the solubility of my quinoline derivative for biological assays. What factors should I consider?
Answer: The solubility of quinoline and its derivatives is highly dependent on pH and the nature of the solvent.[11][12]
-
Key Considerations:
-
pH: As weak bases, the solubility of quinolines can often be increased by lowering the pH of the aqueous solution, which leads to the formation of the more soluble protonated form.[13][14]
-
Solvent Choice: Quinolines are generally more soluble in organic solvents, particularly polar organic solvents like ethanol and methanol.[14] For aqueous solutions, the use of co-solvents may be necessary.
-
Temperature: Increasing the temperature generally enhances the solubility of organic compounds, including quinoline derivatives.[14]
-
Question: My quinoline compound solution is turning yellow or brown over time. Is this a stability issue?
Answer: Yes, discoloration is a common indicator of degradation for quinoline compounds, often caused by photodegradation or oxidation.[13]
-
Preventative Measures:
-
Protection from Light: Store quinoline solutions in amber vials or wrapped in aluminum foil to protect them from light.[13]
-
Temperature Control: Store solutions at appropriate low temperatures (e.g., refrigerated or frozen) to slow down degradation.[13] Avoid repeated freeze-thaw cycles.[13]
-
pH Control: Use buffers to maintain the pH at a level where the compound exhibits maximum stability.[13]
-
Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation can be effective.[13]
-
Question: The aromatic signals in the ¹H NMR spectrum of my substituted quinoline are heavily overlapped. How can I achieve better resolution and assign the peaks?
Answer: Signal overlapping in the aromatic region (typically 6.5-9.0 ppm) is a common challenge in the NMR analysis of quinoline derivatives.[15]
-
Strategies for Resolution and Assignment:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps to identify coupled proton networks.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations between protons, which is useful for assigning substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together the structure.
-
-
Concentration Dependence: The chemical shifts of quinoline protons can be concentration-dependent due to π-π stacking interactions.[15] Acquiring spectra at different concentrations may help to resolve some signals.
-
Section 3: Experimental Protocols and Data
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates the use of ferrous sulfate to moderate the reaction's exothermic nature.[4]
Materials:
-
Aniline
-
Anhydrous glycerol
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrobenzene (serves as both a solvent and an oxidizing agent)[4]
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling and swirling.
-
To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.
-
Finally, add nitrobenzene.[11]
-
Heat the mixture gently. The reaction is exothermic and will begin to boil. Remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[4]
-
Once the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours.[6]
-
Allow the reaction mixture to cool and carefully dilute it with water.
-
Make the solution strongly basic by slowly adding a concentrated sodium hydroxide solution.
-
Isolate the crude quinoline by steam distillation.
-
Separate the organic layer from the steam distillate, extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Further purification can be achieved by vacuum distillation.
Table 1: Troubleshooting Common Quinoline Synthesis Side Reactions
| Synthesis | Common Side Reaction | Recommended Solution |
| Doebner-von Miller | Tar formation from polymerization of α,β-unsaturated carbonyl | Use a biphasic solvent system (e.g., water/toluene); slow addition of carbonyl compound.[2][3] |
| Skraup | Uncontrolled exothermic reaction | Add a moderator such as ferrous sulfate (FeSO₄) or boric acid.[6][7] |
| Friedländer | Aldol condensation of the ketone starting material | Use acidic conditions to suppress base-catalyzed aldol reactions; use an imine analog of the 2-aminoaryl ketone.[7][8] |
| Combes | Mixture of regioisomers with unsymmetrical β-diketones | Regioselectivity is influenced by the substituents on the aniline and the β-diketone; systematic optimization of the acid catalyst and temperature is required.[7] |
Section 4: Visualizing Workflows
Diagram 1: Troubleshooting Low Yield in Quinoline Synthesis
Caption: A decision tree for troubleshooting low yields in quinoline synthesis.
Diagram 2: Purification Strategy for Quinoline Derivatives
Caption: A general workflow for the purification of quinoline derivatives.
References
- Benchchem. (n.d.). Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- Carvaja, T. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Benchchem. (n.d.). Quinoline Synthesis Optimization: A Technical Support Center.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Carvaja, T. et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
- Mondal, S. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.
- Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- Wikipedia. (n.d.). Friedländer synthesis.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Substituted Quinoline Purification
Welcome to the technical support center for the purification of substituted quinolines. As a foundational scaffold in medicinal chemistry and materials science, the purity of a quinoline derivative is paramount to the success of subsequent research and development.[1] However, the inherent basicity of the quinoline nitrogen, coupled with the diverse functionalities of its substituted forms, presents a unique and often frustrating set of purification challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues researchers face during the purification of substituted quinolines.
Category 1: Column Chromatography Issues
Question 1: My substituted quinoline appears to be decomposing on the TLC plate or during column chromatography. How can I prevent this?
Answer: This is a classic problem caused by the acidic nature of standard silica gel. The lone pair on the basic quinoline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, which can catalyze decomposition, especially for sensitive derivatives.[2]
Core Causality: The Lewis basicity of the quinoline nitrogen makes it susceptible to acid-catalyzed degradation pathways.
Solutions:
-
Deactivate the Stationary Phase: Neutralize the acidic sites on the silica gel by pre-treating it or adding a basic modifier to your eluent. A common and highly effective method is to add 0.5-2% triethylamine (NEt₃) to your solvent system.[3] This amine competitively binds to the acidic sites, preventing your compound from doing so.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, change your stationary phase.
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the residence time of your compound on the column.[2] If the compound is thermally labile, consider running the column in a cold room.
Question 2: I'm observing significant streaking or tailing of my quinoline spot on the TLC plate and column. What's causing this and how do I fix it?
Answer: Streaking, or tailing, is also a result of the strong, non-ideal interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel.[2][3] This interaction causes a portion of the analyte to "stick" to the stationary phase and elute more slowly, resulting in a tailed peak or spot.
Core Causality: Strong secondary interactions between the basic analyte and acidic stationary phase lead to poor peak shape.
Solutions:
-
Add a Basic Modifier: As with decomposition, the most common solution is to add a small amount of a base like triethylamine or pyridine to your eluent.[3] This modifier will occupy the active acidic sites on the silica, leading to more symmetrical, non-tailed peaks.
-
Increase Eluent Polarity: While it may seem counterintuitive, sometimes a more polar solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) can improve peak shape by better solvating the compound and reducing secondary interactions.[2]
-
Sample Loading Technique: Ensure your crude product is dissolved in a minimal amount of solvent for loading onto the column. For compounds with poor solubility in the eluent, "dry loading" is highly recommended.[4] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.
Question 3: My highly polar quinoline derivative shows little to no retention on a C18 reversed-phase HPLC column. How can I get it to stick?
Answer: This is a common issue when purifying polar compounds with reversed-phase HPLC. The analyte has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase, causing it to elute at or near the solvent front.[5]
Core Causality: Lack of hydrophobic interaction between a polar analyte and a nonpolar stationary phase.
Solutions:
-
Use a Highly Aqueous Mobile Phase: Ensure your mobile phase is as polar as possible (e.g., >95% water). Some modern RP columns are specifically designed to be "aqueous stable".[5]
-
Utilize Ion-Pairing Chromatography: For ionizable quinolines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic mobile phases or an alkyl sulfonate for basic mobile phases) to the mobile phase can dramatically increase retention.[5] The reagent forms a neutral, more hydrophobic ion-pair with your charged analyte, increasing its affinity for the stationary phase.[5]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative designed specifically for separating very polar compounds. It uses a polar stationary phase (like bare silica) and a high-organic mobile phase.[5]
Category 2: Impurity and Isomer Separation
Question 4: How can I remove unreacted starting materials, like anilines, from my crude quinoline product?
Answer: An acid-base extraction is a highly effective and scalable method for this type of separation, leveraging the basicity of the quinoline ring.
Core Causality: Differences in the pKa of the desired product and impurities allow for selective extraction into aqueous acidic or basic solutions.
Solution Workflow:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your basic substituted quinoline and any unreacted aniline will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.
-
Separate the layers. Make the aqueous layer basic by adding a strong base (e.g., 40% NaOH solution) until the quinoline precipitates or forms an oil.[6]
-
Extract the liberated quinoline back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
Question 5: I've synthesized a mixture of positional isomers that are inseparable by standard column chromatography. What are my options?
Answer: Separating positional isomers is one of the most significant challenges in quinoline purification because they often have nearly identical polarities and physicochemical properties.[7]
Core Causality: Subtle structural differences lead to very similar retention behavior in standard chromatographic systems.
Advanced Solutions:
-
Exploit pKa Differences with Dissociation Extraction: Even small differences in the pKa values between isomers can be exploited.[7] By using a stoichiometric deficiency of acid during an extraction, the more basic isomer will be preferentially protonated and extracted into the aqueous phase, resulting in a partial separation.[8]
-
High-Performance Liquid Chromatography (HPLC): Preparative RP-HPLC is often the go-to method. Achieving baseline separation requires meticulous optimization of the mobile phase pH, buffer system, and stationary phase chemistry.[7]
-
Purification via Derivatization: Convert the isomer mixture into a crystalline derivative, such as a picrate or phosphate salt.[9] Often, one isomer's salt will have different solubility, allowing for separation by fractional crystallization. The purified salt can then be treated to regenerate the pure quinoline free base.[9]
-
Supercritical Fluid Chromatography (SFC): This technique can offer better resolution for isomers compared to traditional liquid chromatography.[10]
Visualizing Your Purification Strategy
The following workflow provides a decision-making framework for selecting an appropriate purification strategy for a novel substituted quinoline.
Caption: Troubleshooting workflow for selecting a purification method.
Data Summary: Comparison of Primary Purification Techniques
| Technique | Best For... | Common Challenges | Throughput | Relative Cost |
| Silica Gel Chromatography | General purpose separation of moderately polar, stable compounds. | Decomposition of acid-sensitive compounds, tailing of basic compounds.[2][3] | Moderate to High | Low |
| Deactivated Silica/Alumina Chromatography | Basic or acid-sensitive substituted quinolines. | Requires preparation of stationary phase or use of mobile phase modifiers.[3][4] | Moderate | Low to Moderate |
| Reversed-Phase (C18) Chromatography | Non-polar to moderately polar quinolines; separating compounds with different hydrophobic character. | Poor retention of highly polar compounds.[5] | Low to High (Prep HPLC) | Moderate to High |
| Acid-Base Extraction | Removing neutral or acidic impurities from a basic quinoline product; large scale purification. | Emulsion formation; not suitable for separating compounds with similar pKa values.[6] | High | Low |
| Recrystallization | Final polishing step for solid compounds that are >90% pure; removing minor impurities. | Oiling out, poor recovery, difficulty finding a suitable solvent system.[11] | High | Low |
Detailed Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography
This protocol is designed to mitigate decomposition and tailing of basic substituted quinolines.
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), identify an appropriate eluent system that provides a retention factor (Rf) of ~0.2-0.3 for your target compound.
-
To the chosen solvent system, add 1% triethylamine (NEt₃) by volume. For example, for 100 mL of 20% Ethyl Acetate/Hexanes, add 1 mL of NEt₃.
-
-
Column Packing:
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add your eluent (containing NEt₃) to the column.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product. Use a UV lamp or an appropriate stain (e.g., potassium permanganate) for visualization.[4]
-
Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and will be removed during this step.
-
Protocol 2: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of a synthesized 6-Bromoquinoline, which can be adapted for other derivatives.[2]
-
Instrumentation:
-
HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% formic acid in deionized water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with a mobile phase composition of 70% Solvent A and 30% Solvent B.
-
Over 15 minutes, ramp to a composition of 30% Solvent A and 70% Solvent B.
-
Hold at this composition for 5 minutes before returning to initial conditions to re-equilibrate.
-
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL.
-
Dilute as necessary to ensure the detector response is within the linear range.
-
-
Analysis:
-
Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks. For absolute quantification, a reference standard is required.[2]
-
References
- Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
- Mercuration of quinoline give different isomers how could these isomers separated. (2017).
- A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline. (2025). Benchchem.
- SEPARATION OF QUINOLINE AND ISO-QUINOLINE BY DISSOCIATION EXTRACTION. (1995). Marcel Dekker, Inc.
- Purification of Quinoline. Chempedia - LookChem.
- Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
- Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis. (2025). Benchchem.
- Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (2025). Benchchem.
- Technical Support Center: Purification of Quinoline Deriv
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? (2024).
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (2025). Benchchem.
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Regioselectivity of Quinoline Functionalization
Welcome to the technical support center for quinoline functionalization. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making the precise control of their functionalization a critical challenge for researchers.[1][2] This guide is designed to provide practical, in-depth solutions to common regioselectivity issues encountered in the lab. We will explore the causality behind experimental choices and offer validated protocols to enhance the precision of your synthetic strategies.[3]
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific, frequently encountered issues in a direct question-and-answer format.
Problem 1: Poor or Mixed C2/C4 Selectivity in Minisci-Type Radical Reactions
Q: My Minisci-type reaction on an unsubstituted quinoline is giving me an inseparable mixture of C2 and C4-alkylated products. How can I favor one regioisomer?
A: This is a classic challenge in Minisci chemistry. The inherent electronic properties of the protonated quinolinium ion lead to comparable activation at both the C2 and C4 positions, often resulting in poor regioselectivity. The outcome is a delicate balance of steric and electronic factors.
Potential Causes & Recommended Solutions:
-
Cause A: Radical Steric Hindrance. The steric bulk of the incoming radical plays a significant role. Less hindered radicals often show a slight preference for C4, while bulkier radicals (e.g., tert-butyl) are more likely to attack the more accessible C2 position.
-
Solution: If your radical precursor can be modified, consider using a bulkier analogue to favor C2 or a smaller one to slightly improve the C4 ratio. However, this is often not sufficient for complete control.
-
-
Cause B: Solvent and Acid Effects. The reaction medium can influence the selectivity by altering the solvation of the quinolinium ion and the transition states.[4]
-
Solution: A systematic screen of solvents and Brønsted acids is recommended. For example, studies have shown that specific conditions can be identified that favor either C2 or C4 addition of N-acyl α-amino radicals to quinolines.[4] Start by comparing a polar protic solvent (e.g., H₂O/H₂SO₄) with a less polar medium (e.g., DCE/TFA).
-
-
Cause C: Inherent Electronic Ambiguity. For many radical types, achieving high selectivity between C2 and C4 on the parent quinoline is fundamentally difficult without modifying the substrate.
-
Advanced Solution (N-Oxide Strategy): A robust method to direct functionalization exclusively to the C2 position is to first prepare the quinoline N-oxide. The N-oxide strongly activates the C2 position for C-H functionalization with a variety of transition metal catalysts, effectively blocking C4 reactivity.[5][6]
-
Problem 2: Difficulty Achieving C8 Functionalization via C-H Activation
Q: I am attempting a transition-metal-catalyzed C-H arylation at the C8 position but observe low yield, no reaction, or competing C2 functionalization. What should I troubleshoot?
A: Directing C-H activation to the C8 peri-position is a powerful but sensitive transformation. Success hinges on the formation of a stable five-membered metallacycle intermediate involving the quinoline nitrogen.[7] Failure often points to issues with this key step.
Potential Causes & Recommended Solutions:
-
Cause A: Suboptimal Catalyst/Ligand Combination. Palladium catalysts are common but can sometimes favor C2. Rhodium and Ruthenium systems have demonstrated excellent efficacy for C8 functionalization.[8]
-
Solution: If using Palladium, screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands. If selectivity issues persist, switching to a Rh(III) or Ru(II) catalyst system is a highly recommended strategy.[8]
-
-
Cause B: Ineffective Coordination. The nitrogen lone pair must be available and properly oriented to coordinate with the metal center to direct the C-H activation to C8.
-
Solution 1 (Quinoline N-Oxide): Using a quinoline N-oxide as the substrate can enhance C8 functionalization. The N-oxide oxygen acts as a powerful directing group for various metals, including Rhodium, leading to selective C-8 allylation and alkylation.[8]
-
Solution 2 (Exogenous Directing Group): For challenging substrates, installing a removable directing group at the C8 position (e.g., 8-aminoquinoline-derived amides) is a well-established and reliable method to enforce C8 selectivity.[9]
-
-
Cause C: Steric Hindrance. Substituents at C7 or on the coupling partner can sterically block the approach of the catalyst to the C8-H bond.
-
Solution: Assess the steric profile of your substrate. If a bulky group is present at C7, C-H activation at C8 may not be feasible. Consider if a less sterically demanding coupling partner can be used.
-
Problem 3: Inability to Functionalize the C3 Position
Q: I need to introduce a substituent at the C3 position, but all my attempts at direct C-H activation have failed or yielded other isomers. How can I achieve C3 selectivity?
A: The C3 position is arguably the most challenging to functionalize directly. It lacks the electronic activation of C2/C4 and is not sterically positioned for chelation-assisted direction like C8.[7] Therefore, specialized strategies are required.
Potential Causes & Recommended Solutions:
-
Cause A: Lack of Inherent Reactivity. The C3-H bond is not inherently activated for most C-H functionalization manifolds.
-
Solution 1 (Halogen/Magnesium Exchange): A reliable, albeit indirect, method is to start with a halogenated quinoline. For instance, a 2,3,4-tribromoquinoline can undergo a highly regioselective Br/Mg exchange at the C3 position using a sterically hindered Grignard reagent like MesMgBr·LiCl. This generates a C3-magnesiated intermediate ready for quenching with an electrophile.[10]
-
Solution 2 (Directing Group Approach): Certain directing groups can force C3 functionalization. For example, copper-catalyzed trifluoromethylation has been achieved at C3 using an oxazoline directing group.[5]
-
Solution 3 (Nickel Catalysis): Recent advances have shown that Ni-catalyzed electrophilic C3–H functionalization is possible using a Grignard reagent, allowing coupling with various electrophiles like disulfides and aldehydes.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between the pyridine and benzene rings of quinoline?
A1: The two rings have opposing electronic characteristics. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack and radical additions (e.g., Minisci reaction).[7] Conversely, the carbocyclic benzene ring is comparatively electron-rich and is the preferred site for electrophilic aromatic substitution (e.g., nitration, halogenation), which typically occurs at the C5 and C8 positions.
Q2: When should I consider using photoredox catalysis for quinoline functionalization?
A2: Photoredox catalysis offers a powerful method for generating radical species under exceptionally mild conditions, making it ideal for substrates with sensitive functional groups.[11] It is particularly advantageous for Minisci-type reactions, as it avoids the harsh, strongly oxidizing conditions of traditional methods.[4][12] Recent protocols have demonstrated the use of photoredox catalysis for dearomative functionalization and for activating even challenging C(sp³)–H bonds in alkanes for coupling with quinolines.[13][14]
Q3: How can I decide between using a native quinoline, a quinoline N-oxide, or a quinoline with a directing group?
A3: This choice depends entirely on your desired regiochemical outcome. The following workflow provides a general decision-making framework.
Q4: Are there methods to functionalize the carbocyclic (benzene) ring via C-H activation?
A4: Yes, but it requires overcoming the intrinsic preference for reaction on the pyridine ring. This is typically achieved by installing a directing group on the benzene ring itself. For example, an amide or carboxylic acid at the C5 or C6 position can direct a transition metal catalyst to activate an adjacent C-H bond, overriding the influence of the pyridine nitrogen.
Experimental Protocols & Data
Protocol: C2-Selective Minisci-Type Reaction via Quinoline N-Oxide
This protocol provides a general method for achieving C2 selectivity by leveraging the N-oxide.
-
Preparation of Quinoline N-Oxide: To a solution of quinoline (1.0 equiv) in dichloromethane (DCM, 0.5 M), add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates full consumption of the starting material. Quench the reaction with aqueous sodium thiosulfate solution, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude N-oxide is often pure enough for the next step.
-
C2-Alkylation: In a reaction vessel, combine the quinoline N-oxide (1.0 equiv), a Pd(OAc)₂ catalyst (5-10 mol%), and the desired coupling partner (e.g., an arylboronic acid, 1.5 equiv).[6] Add a suitable oxidant (e.g., Ag₂CO₃, 2.2 equiv) and solvent (e.g., toluene or dioxane).[6]
-
Reaction Execution: Degas the mixture with argon or nitrogen for 15 minutes. Heat the reaction to 80-120 °C and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove metal salts. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the C2-functionalized quinoline N-oxide.
-
Deoxygenation (if required): The resulting N-oxide can be readily deoxygenated to the functionalized quinoline using PCl₃ or PPh₃ in a solvent like DCM or chloroform at room temperature.
Table 1: Comparison of Common Directing Groups for C8-H Functionalization
| Directing Group (on Quinoline) | Typical Catalyst | Target Reaction | Advantages | Disadvantages |
| None (Native N) | Rh(III), Ru(II) | Arylation, Alkenylation | Atom economical, no installation/removal steps required. | Substrate scope can be limited; may require higher temperatures.[8] |
| N-Oxide | Pd(II), Rh(III) | Arylation, Alkenylation, Alkylation | Strong directing effect, readily prepared, activates C2 as well.[5][8] | Requires an extra deoxygenation step to get the final quinoline. |
| 8-Amide (e.g., Picolinamide) | Pd(II), Ru(II) | Arylation, Acylation | Very strong and reliable directing effect for C8.[9] | Requires installation and removal, adding two steps to the sequence. |
| 8-Carboxylic Acid | Pd(II) | Arylation, Alkenylation | Can be a native functional group, avoids installation. | Decarboxylation can be a competing side reaction at high temperatures. |
References
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). Molecules. [Link]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. [Link]
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PubMed. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2021). PMC - PubMed Central. [Link]
- Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. (2021).
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
- Scope of photoredox dearomative functionalization of quinolines,... (2022).
- Recent Advances in Minisci-Type Reactions. (2020). SciSpace. [Link]
- Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025). Accounts of Chemical Research. [Link]
- Studies towards controlling selectivity in Minisci reactions. (2021).
- Minisci reaction. Wikipedia. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. [Link]
- Synthesis of alkylated quinolines by photoredox catalysis. (2022).
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). PMC - NIH. [Link]
- PHOTOCATALYTIC MINISCI REACTION. Shaanxi Normal University. [Link]
- Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. (2023). Organic Letters. [Link]
- Multiple Regioselective Functionalizations of Quinolines via Magnesi
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- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate using NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing complex heterocyclic molecules such as Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, a multi-faceted analytical approach is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques, offering a robust framework for the structural elucidation of this promising quinoline derivative.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules in solution. Its unparalleled ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool. For a molecule with the complexity of this compound, with its distinct aromatic, amide, and ester functionalities, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide a comprehensive structural fingerprint.
Predicted NMR Spectral Data for this compound
While experimental spectra for this specific molecule are not publicly available, we can predict the expected ¹H and ¹³C NMR chemical shifts based on established principles and data from analogous quinoline structures. These predictions serve as a benchmark for researchers synthesizing this compound. The following tables outline the anticipated spectral data in a common NMR solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | NH (acetamido) | The amide proton is typically deshielded and appears as a broad singlet. |
| ~8.5 | Doublet | 1H | H5 | The proton at position 5 is deshielded by the quinoline nitrogen and the chloro group, and will likely couple with H7. |
| ~8.2 | Singlet | 1H | H3 | The proton at position 3 is a singlet due to the lack of adjacent protons. |
| ~8.0 | Doublet of doublets | 1H | H7 | This proton will show coupling to both H5 and H8. |
| ~7.8 | Doublet | 1H | H8 | Coupled to H7. |
| ~4.0 | Singlet | 3H | OCH₃ (ester) | Methyl ester protons are typically found in this region. |
| ~2.2 | Singlet | 3H | CH₃ (acetamido) | The acetyl methyl group protons are singlets and appear in this characteristic region. |
Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O (acetamido) | Carbonyl carbon of the amide group. |
| ~165 | C=O (ester) | Carbonyl carbon of the methyl ester. |
| ~150 | C4 | The carbon bearing the chloro substituent is significantly deshielded. |
| ~148 | C8a | Quaternary carbon in the quinoline ring system. |
| ~145 | C2 | The carbon attached to the carboxylate group. |
| ~138 | C6 | The carbon bearing the acetamido group. |
| ~130 | C5 | Aromatic CH. |
| ~128 | C7 | Aromatic CH. |
| ~125 | C4a | Quaternary carbon in the quinoline ring system. |
| ~122 | C8 | Aromatic CH. |
| ~118 | C3 | Aromatic CH. |
| ~53 | OCH₃ (ester) | Methyl carbon of the ester. |
| ~24 | CH₃ (acetamido) | Methyl carbon of the acetyl group. |
Experimental Protocol for NMR Data Acquisition
To achieve high-quality, reproducible NMR data, a standardized experimental protocol is crucial. The following workflow is recommended for the structural confirmation of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is an excellent solvent for many organic compounds and will solubilize the amide proton for observation.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons in the quinoline ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of carbon signals.
-
-
The logical workflow for this structural confirmation process can be visualized as follows:
Conclusion
The structural confirmation of this compound is a critical step in its development for potential therapeutic applications. While techniques like Mass Spectrometry and FTIR provide valuable, complementary data, NMR spectroscopy remains the definitive method for unambiguous structural elucidation. By following a robust experimental protocol and leveraging the predictive power of chemical shift theory, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- Royal Society of Chemistry. (2019). Supporting Information.
- Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- PubChem. (n.d.). Methyl 4-chloroquinoline-2-carboxylate.
A Comparative Guide to the X-ray Crystallography Analysis of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Quinoline Derivatives and the Power of Atomic-Level Insight
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[4][5] Understanding the precise atomic arrangement and intermolecular interactions is therefore paramount for rational drug design and the development of novel, more effective therapeutic agents.[6][7]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of crystalline materials at atomic resolution.[8] This technique provides unparalleled insights into bond lengths, bond angles, and the subtle nuances of molecular conformation and packing within the crystal lattice.[7] For drug development professionals, this high-resolution structural data is invaluable, enabling a deep understanding of structure-activity relationships (SAR) and facilitating the optimization of lead compounds to enhance potency and selectivity.[4][6][9] This guide provides a comparative analysis of X-ray crystallography techniques for quinoline derivatives, supported by experimental data and detailed protocols to empower researchers in this critical field.
Comparative Analysis of Crystallographic Data for Quinolone Derivatives
The solid-state structure of quinoline derivatives is profoundly influenced by the nature and position of their substituents. This, in turn, affects their physical properties and biological activity. A comparative analysis of crystallographic data from closely related quinoline derivatives can reveal important trends in molecular geometry and crystal packing.
The Cambridge Structural Database (CSD) is an essential, curated repository for the three-dimensional structural data of small organic and metal-organic molecules, making it an invaluable resource for this type of comparative analysis.[10]
Below is a summary of key crystallographic parameters for a selection of quinoline derivatives, illustrating the structural diversity within this class of compounds.
| Parameter | 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline | 2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline | ethyl 2,4-dichloroquinoline-3-carboxylate |
| Empirical Formula | C16H12ClN3 | C11H10ClN3O | C12H9Cl2NO2 |
| Formula Weight | 281.74 | 235.67 | 270.10 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | Cc | Pnma | P21/c |
| a (Å) | 22.028(4) | 3.8949(2) | 8.4320(3) |
| b (Å) | 7.9791(12) | 12.0510(5) | 11.2340(4) |
| c (Å) | 8.3534(12) | 21.9910(9) | 12.8760(5) |
| β (°) | 100.865(12) | 90 | 90.890(2) |
| Volume (ų) | 1443.3(4) | 1032.20(8) | 1206.50(8) |
| Z | 4 | 4 | 4 |
| R-factor (%) | 5.23 | - | 4.8 |
| Reference | [11] | [11] | [11] |
Analysis of Comparative Data:
The data presented in the table highlights how different substituents on the quinoline core influence the crystal system and unit cell parameters. For instance, the presence of a bulkier phenylhydrazinylidene group in the first compound leads to a larger unit cell volume compared to the other two derivatives. The space group also varies, indicating different packing symmetries in the solid state. These structural variations can have significant implications for properties such as solubility and bioavailability.
Experimental Workflow for X-ray Crystallography of a Quinoline Derivative
The successful X-ray crystallographic analysis of a quinoline derivative hinges on a meticulous experimental workflow, from synthesis and crystallization to data collection and structure refinement.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of quinoline derivatives.
Detailed Experimental Protocol: Crystallization of a Model Quinoline Derivative
This protocol provides a step-by-step guide for obtaining single crystals of a quinoline derivative suitable for X-ray diffraction analysis.
Objective: To grow high-quality single crystals of a synthesized quinoline derivative.
Materials:
-
Purified quinoline derivative
-
A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, hexane, dichloromethane)[11]
-
Small vials or test tubes
-
Heating apparatus (e.g., hot plate or oil bath)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Solvent Selection: The choice of solvent is critical for successful crystallization.[12][13] The ideal solvent should dissolve the compound when hot but not at room temperature.[12]
-
Rationale: This temperature-dependent solubility allows for the creation of a supersaturated solution upon cooling, which is the driving force for crystallization.[12][14]
-
Procedure: Test the solubility of a small amount of the quinoline derivative in various solvents at room temperature and with gentle heating.
-
-
Dissolution:
-
Place the purified quinoline derivative in a clean vial.
-
Add the chosen solvent dropwise while gently heating and swirling until the solid is completely dissolved.[12][14] Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Rationale: Using a minimal amount of solvent ensures that the solution will become supersaturated as it cools, promoting crystal growth rather than remaining in solution.
-
-
Filtration (Optional but Recommended):
-
If any insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean vial.
-
Rationale: Insoluble impurities can act as nucleation sites, leading to the formation of many small crystals instead of a few large, high-quality ones.
-
-
Crystallization: Several methods can be employed:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several hours to days.[15]
-
Rationale: Gradual solvent removal slowly increases the concentration of the solute, leading to controlled crystal growth.
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath.[12][15]
-
Rationale: Slow cooling prevents rapid precipitation and encourages the formation of well-ordered crystals.[8]
-
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.[15]
-
Rationale: This method provides a very slow and controlled change in solvent composition, often yielding high-quality crystals.
-
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Alternative and Complementary Structural Analysis Techniques
While single-crystal X-ray diffraction is the gold standard, other techniques can provide valuable structural information, especially when obtaining suitable single crystals proves challenging.[11]
Caption: Relationship between SCXRD and complementary analytical techniques for structural elucidation.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystallinity of a sample and can help in phase identification and the determination of lattice parameters for polycrystalline materials.[11][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not providing a three-dimensional crystal structure, NMR is a powerful tool for elucidating the molecular structure and connectivity of the quinoline derivative in solution.[8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound, confirming its identity.[8]
-
Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry of the quinoline derivative and compare it with the experimentally determined crystal structure.[11][16]
Conclusion and Future Outlook
X-ray crystallography will continue to be an indispensable tool in the development of quinoline-based therapeutics.[18][19] The detailed structural insights it provides are fundamental to understanding the molecular basis of their activity and for designing next-generation drugs with improved efficacy and safety profiles. As advancements in automation, detector technology, and computational methods continue to evolve, the application of X-ray crystallography in the analysis of quinoline derivatives and other pharmacologically important molecules will undoubtedly expand, accelerating the pace of drug discovery and development.[18][19][20]
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- Crystallization - Organic Chemistry at CU Boulder.
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- 9 Ways to Crystallize Organic Compounds - wikiHow.
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
- Crystallisation Techniques.
- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters.
- 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI.
- Protein X-ray Crystallography in Drug Discovery - Creative Biostructure.
- Frank von Delft: X rays for drug discovery - YouTube.
- Growth and Characterization of Novel Organic Quinoline 4-Nitrophenol (QNP)Single Crystals for Frequency Conversion Applications - AIP Publishing.
- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity - ResearchGate.
- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells | ACS Omega.
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- Crystal structures and NLO properties of quinoline derivatives - ResearchGate.
- Cambridge Structural Database search for quinoline–zinc complexes with... - ResearchGate.
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- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications.
- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF - ResearchGate.
- Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed.
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- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate.
- Cambridge Structural Database - Wikipedia.
- X-ray structure analysis of quinolinyl iminothiazoline 6 - ResearchGate.
- CN103664892B - The crystallization of quinoline - Google Patents.
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- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
- Structure-guided development of Quinoline derivatives targeting kinesin spindle protein.
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- CCDC Publications.
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validating the biological activity of synthesized quinoline analogs
An In-Depth Technical Guide to Validating the Biological Activity of Synthesized Quinoline Analogs
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds with diverse and potent biological activities.[1][2] From the historical antimalarial quinine to modern anticancer and antibacterial agents, quinoline derivatives are a fertile ground for drug discovery.[3][4] However, the journey from a synthesized analog to a viable drug candidate is paved with rigorous biological validation.
This guide provides an in-depth comparison of essential experimental protocols for validating the anticancer, antimicrobial, and anti-inflammatory activities of novel quinoline analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the underlying scientific rationale to empower informed experimental design and data interpretation.
Validating Anticancer Activity
The quest for novel anticancer agents is a primary focus for the development of quinoline derivatives, which are known to act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerases.[5][6]
A. Primary Screening: Cell Viability and Cytotoxicity
The initial step in assessing anticancer potential is to determine a compound's ability to inhibit cancer cell growth or induce cell death. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.[7][8] They measure the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[9]
The Principle of the MTT Assay The assay's foundation lies in the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[8] This reaction produces insoluble purple formazan crystals.[8] Dead cells lack the necessary enzymatic activity to perform this conversion.[8] The formazan product is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay [1][8]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, visible purple precipitates will form in the wells with viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[1]
Data Presentation: Comparative Anticancer Activity of Quinoline Analogs
| Quinoline Analog | Cancer Cell Line | IC₅₀ (µM) |
| Analog Q-01 | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.9 | |
| HCT116 (Colon) | 12.1 | |
| Analog Q-02 | MCF-7 (Breast) | 15.8 |
| A549 (Lung) | 22.4 | |
| HCT116 (Colon) | 35.6 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| (Control) | A549 (Lung) | 1.1 |
| HCT116 (Colon) | 1.5 |
Note: Data are hypothetical examples for illustrative purposes.
Diagram: MTT Assay Experimental Workflow
Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.
B. Mechanistic Insight: Topoisomerase II Inhibition
For compounds showing significant cytotoxicity, the next logical step is to investigate their mechanism of action. Many potent anticancer drugs, including quinoline derivatives, function by targeting DNA topoisomerase II (Topo II).[11] This vital enzyme manages DNA tangles and supercoils by creating transient double-strand breaks, making it essential for DNA replication and cell division.[11][12] Inhibitors that stabilize the "cleavable complex"—where the enzyme is covalently bound to the broken DNA—are known as Topo II poisons. This leads to an accumulation of DNA damage and triggers apoptosis.[11][13]
The Principle of the kDNA Decatenation Assay This cell-free assay uses kinetoplast DNA (kDNA), a unique network of interlocked DNA minicircles from trypanosomes, as a substrate.[13] Topo II's decatenase activity separates these interlocked rings into individual, released minicircles.[12] In the presence of an inhibitor, this process is blocked. The results are visualized using agarose gel electrophoresis: the large kDNA network cannot enter the gel, while the smaller, decatenated minicircles migrate into it.[11]
Experimental Protocol: Topoisomerase II kDNA Decatenation Assay [11][12]
-
Reaction Setup: On ice, prepare a reaction mix in microcentrifuge tubes. For a standard 20-30 µL reaction, combine: 10x Topo II assay buffer, ATP, and kDNA substrate (e.g., 200 ng).
-
Inhibitor Addition: Add the quinoline analog at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a known Topo II inhibitor as a positive control (e.g., Etoposide).
-
Enzyme Initiation: Add purified human Topoisomerase II enzyme to each tube to start the reaction. The amount of enzyme should be pre-determined to achieve complete decatenation in the control reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. The SDS traps the enzyme in a cleavage complex, and the proteinase K digests the enzyme to release the DNA.[14]
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing an intercalating dye (e.g., ethidium bromide). Run the gel at a high voltage to separate the DNA forms.
-
Visualization: Visualize the DNA bands under a UV transilluminator. Catenated kDNA will remain in the loading well, while decatenated minicircles will appear as a band that has migrated into the gel.[11]
Diagram: Mechanism of Topoisomerase II Inhibition
Caption: Quinoline analogs can inhibit Topo II, preventing DNA decatenation.
Validating Antimicrobial Activity
With the rise of antimicrobial resistance, the discovery of new antibacterial agents is a global health priority.[15] Quinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[16][17]
A. Primary Screening: Minimum Inhibitory Concentration (MIC)
The first step in evaluating a compound's antimicrobial potential is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] The broth microdilution method is a standardized and quantitative technique for determining MIC values.[15][18]
Experimental Protocol: Broth Microdilution MIC Assay [18][19]
-
Inoculum Preparation: Grow a pure culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[18]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline analogs. Dispense 100 µL of broth into wells 2 through 12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard the final 100 µL from well 10.[18]
-
Controls: Well 11 serves as the growth control (broth + inoculum, no compound), and well 12 serves as the sterility control (broth only).[18]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in which no turbidity is observed.[18] This can also be quantified by measuring the optical density (OD₆₀₀) with a plate reader.[18]
Data Presentation: Comparative MIC of Quinoline Analogs
| Quinoline Analog | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| Analog Q-03 | 4 | 8 |
| Analog Q-04 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
| (Control) |
Note: Data are hypothetical examples for illustrative purposes.
Diagram: Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
B. Mechanistic Insight: DNA Gyrase Inhibition
For quinoline analogs with potent antimicrobial activity, investigating their effect on the primary target, DNA gyrase, is crucial.[16] DNA gyrase introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during replication.[20] Quinolones inhibit this enzyme, leading to a cessation of DNA synthesis and bacterial death.[21]
The Principle of the DNA Gyrase Inhibition Assay A common in vitro assay measures the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[17][22] In the absence of an inhibitor, the enzyme converts the relaxed plasmid into a more compact, supercoiled form. When an effective inhibitor is present, this activity is blocked, and the DNA remains in its relaxed state. The different topological forms of the plasmid (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis, as the supercoiled form migrates faster through the gel.[17]
Validating Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, making the search for new anti-inflammatory drugs a significant area of research.[23] Quinolines have shown promise in this area.[24] A key event in the inflammatory response is the activation of macrophages, which then produce pro-inflammatory mediators like nitric oxide (NO).[25]
A. Screening: Nitric Oxide (NO) Inhibition Assay
A widely used in vitro model for screening anti-inflammatory compounds involves using the murine macrophage cell line RAW 264.7.[26] These cells, when stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, mimic an inflammatory response by producing large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme.[25][27]
The Principle of the Griess Assay for Nitric Oxide Directly measuring NO is difficult due to its short half-life. However, NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium.[25] The Griess reagent assay is a simple and sensitive colorimetric method that quantifies nitrite levels. The reagent converts nitrite into a purple azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the amount of NO produced by the cells.[25] A reduction in nitrite levels in the presence of a test compound indicates inhibition of NO production.
Experimental Protocol: NO Inhibition in LPS-Stimulated Macrophages [25][28]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 12-24 hours.[25]
-
Pre-treatment: Treat the cells with various concentrations of the synthesized quinoline analogs for 1-2 hours before stimulation.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.[25]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[25]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[26]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.
-
Cytotoxicity Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed NO inhibition is not simply due to the compound being toxic to the cells.[25]
Diagram: NO Production and Inhibition Pathway
Caption: LPS stimulates macrophages to produce NO via iNOS, a process inhibited by anti-inflammatory quinoline analogs.
Conclusion
The validation of synthesized quinoline analogs requires a systematic, multi-faceted approach. This guide outlines a logical progression from primary screening to mechanistic investigation across three critical areas of therapeutic interest. By employing robust and well-validated assays such as MTT for cytotoxicity, broth microdilution for antimicrobial efficacy, and NO inhibition for anti-inflammatory potential, researchers can effectively compare and prioritize lead candidates. Further investigation into specific molecular targets like Topoisomerase II and DNA gyrase provides the crucial mechanistic data needed to advance these promising compounds through the drug discovery pipeline. Each protocol serves as a self-validating system, ensuring that the generated data is reliable, reproducible, and provides a clear rationale for subsequent development efforts.
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Introduction: The Central Role of 4-Chloroquinolines in Drug Discovery
An Evaluative Guide to the Synthetic Pathways of 4-Chloroquinolines for Medicinal Chemistry
The 4-chloroquinoline scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate in the synthesis of a vast array of pharmacologically active compounds. Its significance was cemented by the development of chloroquine, a pivotal antimalarial drug that has saved countless lives.[1] The reactivity of the chlorine atom at the C4 position makes it an excellent electrophilic site for nucleophilic aromatic substitution, allowing for the facile introduction of diverse side chains, a strategy fundamental to modern drug development.[2][3][4] This guide provides an in-depth evaluation of the principal synthetic routes to 4-chloroquinolines, offering researchers the critical insights needed to select the optimal pathway based on substrate availability, desired substitution patterns, and scalability.
Our analysis is structured around the most prevalent and logical synthetic strategy: the initial construction of a 4-hydroxyquinoline (or its tautomeric 4-quinolone) core, followed by a subsequent chlorination step. We will dissect the classic named reactions that build the quinoline ring system and then detail the conversion to the target 4-chloro derivative.
The Dominant Strategy: A Two-Step Approach to 4-Chloroquinolines
The most reliable and versatile route to 4-chloroquinolines involves a two-stage process. This methodology provides a robust foundation for accessing a wide variety of substituted analogs.
-
Part I: Formation of the 4-Hydroxyquinoline Core. This step involves the cyclization of acyclic precursors, typically derived from anilines, to form the bicyclic quinolone system.
-
Part II: Aromatic Chlorination. The resulting 4-hydroxyquinoline is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the final 4-chloroquinoline.
Caption: High-level overview of the two-part synthesis of 4-chloroquinolines.
Part I: A Comparative Analysis of 4-Hydroxyquinoline Syntheses
The choice of method for constructing the 4-hydroxyquinoline core is the most critical decision in the synthetic sequence, as it dictates the substitution pattern of the final product. We will compare three foundational methods: the Gould-Jacobs reaction, the Conrad-Limpach-Knorr synthesis, and the Camps cyclization.
The Gould-Jacobs Reaction
First reported in 1939, the Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME) or similar malonic ester derivatives.[5][6] The reaction proceeds through condensation, thermal cyclization, saponification, and finally, decarboxylation.
Mechanism: The synthesis begins with a nucleophilic substitution where the aniline displaces the ethoxy group of EMME. The resulting anilinomethylenemalonate intermediate undergoes a thermally induced electrocyclization. This high-temperature step is often the yield-limiting part of the sequence and is typically performed in a high-boiling solvent like diphenyl ether or Dowtherm A.[7] Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.
Caption: Step-wise progression of the Gould-Jacobs reaction.
Evaluation:
-
Expertise & Experience: The primary advantage of the Gould-Jacobs reaction is its predictable regioselectivity. The cyclization occurs onto the benzene ring of the aniline precursor, making it ideal for synthesizing quinolines with specific substitution patterns on the benzenoid ring.[7] However, the harsh thermal conditions required for cyclization can limit its applicability for substrates with sensitive functional groups. Modern variations using microwave irradiation or Eaton's reagent (P₂O₅ in methanesulfonic acid) can mitigate these harsh conditions, offering better yields and shorter reaction times.[8]
-
Trustworthiness: This pathway is highly reliable for a wide range of substituted anilines. The intermediates are often stable and isolable, allowing for a controlled, stepwise synthesis. It is a foundational route for producing many quinolone-based antibiotics like nalidixic acid.[7]
Supporting Experimental Data:
| Starting Aniline | Reagent | Conditions | Product | Yield (%) | Reference |
| Aniline | Diethyl ethoxymethylenemalonate | 1) EtOH, reflux; 2) Dowtherm A, 250 °C; 3) NaOH; 4) Heat | 4-Hydroxyquinoline | ~85-95 | [7] |
| m-Chloroaniline | Diethyl ethoxymethylenemalonate | 1) EtOH, reflux; 2) Dowtherm A, 250 °C; 3) NaOH; 4) Heat | 7-Chloro-4-hydroxyquinoline | ~80 | [9] |
| 4-Ethylaniline | Diethyl ethoxymethylenemalonate | 1) MW, 7 min; 2) Eaton's reagent | Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | 90 | [8] |
The Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters, such as ethyl acetoacetate.[10][11] A key feature of this method is its temperature-dependent regioselectivity, which allows for the selective formation of either 4-hydroxyquinolines or 2-hydroxyquinolines.
Mechanism & Causality:
-
Kinetic Control (Lower Temp, ~140-160 °C): At lower temperatures, the reaction proceeds via an initial condensation to form a β-aminoacrylate intermediate. This is followed by a thermal cyclization that favors the formation of the 4-hydroxyquinoline (Conrad-Limpach pathway).[12][13] This is the kinetically favored product.
-
Thermodynamic Control (Higher Temp, ~250 °C): If the aniline and β-ketoester are first heated to form an anilide intermediate, subsequent cyclization at higher temperatures leads to the formation of the more thermodynamically stable 2-hydroxyquinoline (Knorr pathway).[13]
For the synthesis of 4-chloroquinolines, the lower-temperature Conrad-Limpach conditions are employed.
Caption: Temperature-dependent pathways of the Conrad-Limpach-Knorr synthesis.
Evaluation:
-
Expertise & Experience: The ability to control the regioselectivity is a significant advantage. However, achieving high yields for the 4-hydroxyquinoline isomer requires careful temperature control. Like the Gould-Jacobs reaction, this method often requires high-boiling and difficult-to-remove solvents.[7]
-
Trustworthiness: This is a classic and well-established method. Its primary limitation is the potential for mixture formation if reaction conditions are not precisely maintained. The synthesis of 4-hydroxyquinolines via this route has been extensively documented.[14][15]
Supporting Experimental Data:
| Starting Aniline | Reagent | Conditions | Product | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | 1) H₂SO₄ (cat.), RT; 2) Mineral oil, 250 °C | 2-Methyl-4-hydroxyquinoline | ~70-80 | [7][10] |
| m-Chloroaniline | Diethyl oxaloacetate | 1) AcOH; 2) Heat, 250 °C | Ethyl 7-chloro-4-hydroxyquinoline-2-carboxylate | High | [9] |
The Camps Cyclization
The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone, which occurs in the presence of a base (typically aqueous hydroxide) to yield hydroxyquinolines.[16] A notable feature of this reaction is that it can produce a mixture of 2-hydroxy- and 4-hydroxyquinoline isomers.
Mechanism: The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts a proton from either the methyl group of the acetophenone moiety or the methylene group of the N-acyl chain. The resulting enolate then attacks the amide carbonyl or the ketone carbonyl, respectively. The ratio of the two products is dependent on the specific substrate and reaction conditions.[17][18]
Caption: Competing cyclization pathways in the Camps synthesis.
Evaluation:
-
Expertise & Experience: The primary drawback of the Camps cyclization is the potential formation of isomeric mixtures, which can complicate purification.[16] However, it offers a route that does not require the extremely high temperatures of the Gould-Jacobs or Conrad-Limpach reactions. The starting materials, o-acylaminoacetophenones, are readily prepared from o-aminoacetophenones.
-
Trustworthiness: While effective, the lack of predictable regioselectivity makes it less favored than the Gould-Jacobs reaction when a single, specific isomer is required. Careful selection of substrates and reaction conditions can favor one isomer over the other.[17]
Part II: Chlorination of 4-Hydroxyquinolines
Once the 4-hydroxyquinoline core is synthesized, the final step is its conversion to 4-chloroquinoline. This transformation is almost universally accomplished using phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of a tertiary amine or DMF.
Mechanism: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The lone pair on the quinolone oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species and attack by a chloride ion at the C4 position to yield the final product. The reaction is an effective way to convert the C-O bond into a more reactive C-Cl bond.[19][20]
Authoritative Grounding & Protocol: The conversion of 4-quinolones to 4-chloroquinolines using POCl₃ is a standard, well-documented procedure in organic synthesis.[21][22] The reaction is typically high-yielding but requires careful handling due to the corrosive and moisture-sensitive nature of POCl₃.
Detailed Experimental Protocol: Chlorination of 7-Chloro-4-hydroxyquinoline
This protocol is representative of the general procedure for converting a 4-hydroxyquinoline to its 4-chloro derivative.
Materials:
-
7-Chloro-4-hydroxyquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Round-bottom flask with reflux condenser and drying tube
-
Ice bath
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser fitted with a calcium chloride drying tube.
-
Reaction: Add 7-chloro-4-hydroxyquinoline (1.0 eq) to the flask. Carefully and slowly add phosphorus oxychloride (5-10 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Quenching: Allow the mixture to cool to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and releases HCl gas; perform with extreme care in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding concentrated ammonium hydroxide solution until the pH is ~8-9. A precipitate of the product should form.
-
Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 4,7-dichloroquinoline.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Alternative Pathway: The Vilsmeier-Haack Reaction
While the two-step synthesis via a 4-hydroxyquinoline is dominant, the Vilsmeier-Haack reaction offers a more direct route to certain substituted chloroquinolines. This reaction typically uses N-arylacetamides and the Vilsmeier reagent (a mixture of POCl₃ and DMF) to produce 2-chloro-3-formylquinolines in a single step.[23][24]
Mechanism: The reaction involves the formation of the electrophilic Vilsmeier reagent, which then reacts with the enol form of the N-arylacetamide. A subsequent intramolecular cyclization followed by dehydration and aromatization yields the chloroquinoline product.[25][26]
Evaluation: This method is highly efficient for producing quinolines with a specific 2-chloro-3-formyl substitution pattern.[24] It avoids the need to pre-form a quinolone ring system. However, its scope is generally limited to this substitution pattern, making it less versatile than the methods that build the 4-hydroxyquinoline core.
Comparative Summary and Recommendations
| Synthetic Pathway | Starting Materials | Key Features & Advantages | Limitations & Disadvantages | Best Suited For |
| Gould-Jacobs | Aniline, Malonic ester derivative | Excellent and predictable regioselectivity. Reliable and high-yielding. | Requires very high temperatures (~250 °C). Multi-step process (hydrolysis, decarboxylation). | Unambiguous synthesis of 4-hydroxyquinolines with defined substituents on the benzene ring. |
| Conrad-Limpach | Aniline, β-Ketoester | Temperature-controlled regioselectivity (4- vs. 2-hydroxy). | High temperatures required. Risk of isomeric mixtures if not carefully controlled. | Accessing 2-substituted-4-hydroxyquinolines when precise temperature control is feasible. |
| Camps Cyclization | o-Acylaminoacetophenone | Milder conditions (base-catalyzed). | Often produces isomeric mixtures (2- and 4-hydroxy). Starting material requires prior synthesis. | Cases where both isomers are acceptable or can be easily separated, and milder conditions are preferred. |
| Vilsmeier-Haack | N-Arylacetamide, POCl₃/DMF | Direct, one-pot synthesis of chloroquinolines. | Limited to a specific 2-chloro-3-formyl substitution pattern. | Rapid access to 2-chloro-3-formylquinolines as versatile building blocks. |
Final Recommendation: For drug development professionals requiring unambiguous synthesis of a specific 4-chloroquinoline isomer, the Gould-Jacobs reaction followed by chlorination with POCl₃ remains the gold standard. Its predictability and reliability outweigh the disadvantage of harsh thermal conditions, which can often be optimized using modern heating techniques. The Conrad-Limpach synthesis serves as a valuable alternative, particularly for accessing 2-alkyl-4-hydroxyquinolines, provided the reaction conditions are meticulously controlled.
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A Researcher's Guide to the Preclinical Evaluation of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate: In Vitro and In Vivo Methodologies
This guide provides a comprehensive framework for the preclinical assessment of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate, a novel compound within the esteemed quinoline class of heterocyclic molecules. Quinoline and its derivatives have historically been a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The unique structural motif of the quinoline scaffold allows for diverse functionalization, making it a privileged structure in the design of new therapeutic agents.[1][3] This document outlines detailed protocols for in vitro and in vivo testing, offering a comparative perspective against established alternatives and grounding the methodologies in sound scientific principles.
Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the therapeutic potential of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.
Part 1: In Vitro Assessment of Biological Activity
The initial phase of evaluating any new chemical entity involves a battery of in vitro assays designed to determine its biological activity at the cellular and molecular level. For a quinoline derivative like this compound, a primary area of investigation is its potential as an anticancer agent, given the well-documented cytotoxic effects of many compounds in this class against various cancer cell lines.[1][2]
Determining Cytotoxicity: Cell Viability Assays
The foundational in vitro experiment is the assessment of a compound's ability to inhibit cell growth or induce cell death. Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, colorimetric methods for quantifying metabolically active cells.[5][6] The principle lies in the conversion of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[5][6][7]
Experimental Protocol: MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, DU-145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5][8]
-
Compound Treatment: Prepare serial dilutions of this compound and a reference compound (e.g., Doxorubicin) in culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Experimental Protocol: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay [5]
The XTT assay offers the advantage of producing a soluble formazan product, simplifying the protocol by eliminating the solubilization step.[9]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Caption: Workflow for MTT/XTT Cell Viability Assays.
Comparative In Vitro Performance
To contextualize the potency of this compound, its IC50 values should be compared against both a standard chemotherapeutic agent and another quinoline-based compound.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast) | [Hypothetical Data] |
| A549 (Lung) | [Hypothetical Data] | |
| DU-145 (Prostate) | [Hypothetical Data] | |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | ~0.5 - 1.5 |
| A549 (Lung) | ~0.1 - 0.8 | |
| DU-145 (Prostate) | ~0.2 - 1.0 | |
| Chloroquine (Reference Quinoline) | MCF-7 (Breast) | ~20 - 50[1] |
| A549 (Lung) | ~30 - 70 | |
| DU-145 (Prostate) | ~25 - 60 |
Note: IC50 values for Doxorubicin and Chloroquine are approximate and can vary based on experimental conditions.
Part 2: In Vivo Evaluation of Efficacy and Toxicity
Promising results from in vitro studies necessitate validation in a living organism. In vivo models are crucial for assessing a compound's pharmacokinetic profile, overall efficacy, and potential toxicity.[3][10] For anticancer drug development, the subcutaneous xenograft mouse model is a widely accepted standard.[11][12]
Xenograft Tumor Model in Mice
This model involves the implantation of human cancer cells into immunocompromised mice, which lack the ability to reject foreign cells.[13] This allows for the growth of human tumors and the subsequent evaluation of the test compound's effect on tumor progression.[14]
Experimental Protocol: Subcutaneous Xenograft Model [11][12]
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., NSG or NOD-SCID).[14] Allow for a 2-week acclimatization period.
-
Cell Preparation: Culture the selected cancer cell line (e.g., A549) to a sufficient number. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor engraftment.[11]
-
Tumor Inoculation: Subcutaneously inject approximately 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[11][12]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days.[12] The tumor volume can be estimated using the formula: Volume = (Length x Width²) / 2.[12]
-
Randomization and Treatment: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound at various doses, Positive Control).[12]
-
Drug Administration: Administer the compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule for a period of 14-28 days.[12]
-
Monitoring: Throughout the study, monitor tumor volume, animal body weight, and overall health.[15] Humane endpoints must be clearly defined, with a maximum allowable tumor size of 2.0 cm in any direction for a single solid tumor in a mouse.[15]
Caption: Workflow for an In Vivo Xenograft Mouse Model.
Comparative In Vivo Efficacy
The primary endpoint of an in vivo efficacy study is typically the inhibition of tumor growth. This is often expressed as a percentage of tumor growth inhibition (% TGI).
| Treatment Group | Dosage | Administration Route | Final Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | Oral Gavage | [Hypothetical Data] | 0% |
| This compound | 25 mg/kg | Oral Gavage | [Hypothetical Data] | [Calculated Data] |
| 50 mg/kg | Oral Gavage | [Hypothetical Data] | [Calculated Data] | |
| Positive Control (e.g., Paclitaxel) | 10 mg/kg | Intraperitoneal | [Hypothetical Data] | [Calculated Data] |
% TGI is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Part 3: Mechanistic Insights and Future Directions
While cytotoxicity and in vivo efficacy are critical measures, understanding the mechanism of action is paramount for further development. The diverse biological activities of quinoline derivatives stem from their ability to interact with various molecular targets.[1][2] Depending on the results of the initial screening, further investigations may include:
-
Enzyme Inhibition Assays: Many quinoline derivatives function as kinase inhibitors (e.g., EGFR, VEGFR).[16][17]
-
Apoptosis Assays: Evaluating the induction of programmed cell death through methods like flow cytometry for Annexin V/PI staining.
-
Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific checkpoints.[8]
-
Anti-inflammatory Models: If the compound shows weak cytotoxicity but has structural similarities to known anti-inflammatory quinolines, it could be evaluated in models such as the xylene-induced ear edema test in mice or by measuring the inhibition of inflammatory mediators like TNF-α and IL-6 in LPS-stimulated macrophages.[18][19][20]
Conclusion
The preclinical evaluation of this compound requires a systematic and rigorous approach, beginning with broad in vitro screening and progressing to targeted in vivo studies. The methodologies outlined in this guide provide a robust framework for characterizing its biological activity and assessing its therapeutic potential. By comparing its performance against established compounds and delving into its mechanism of action, researchers can effectively determine the future trajectory of this promising quinoline derivative in the drug discovery pipeline.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Quinoline Compounds
For researchers, scientists, and drug development professionals, the synthesis of a novel quinoline compound represents a significant step forward in the quest for new therapeutic agents.[1][2][3] However, the true value of such a discovery hinges on the rigorous and unambiguous characterization of the new chemical entity. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for novel quinoline compounds, ensuring data integrity, regulatory compliance, and a solid foundation for further development.
The core principle of cross-validation in this context is the orthogonal confirmation of a compound's identity, purity, and quantity using multiple, independent analytical techniques.[4][5] This approach creates a self-validating system where the concordance of data from different methods provides a high degree of confidence in the final results. This guide will delve into the practical application of key analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice, all within the framework of established regulatory standards such as the ICH Q2(R1) guidelines.[6][7][8][9]
The Foundational Pillars of Analytical Cross-Validation
Before embarking on the specific analytical techniques, it is crucial to understand the logical framework that underpins a robust cross-validation strategy. The goal is to build a cohesive analytical data package where each piece of information corroborates the others, leaving no room for ambiguity.
Caption: A logical workflow for the cross-validation of analytical data for a novel quinoline compound.
Part 1: Unambiguous Structural Elucidation
The first and most critical step is to definitively establish the chemical structure of the novel quinoline compound. This is achieved through a combination of spectroscopic and spectrometric techniques that provide complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[10][11][12][13]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular structure.[12][14]
Expertise in Action: For a novel quinoline, particular attention should be paid to the chemical shifts and coupling constants of the aromatic protons to confirm the substitution pattern on the quinoline ring. Long-range HMBC correlations can be instrumental in connecting different fragments of the molecule.
High-Resolution Mass Spectrometry (HRMS): The Molecular Weight and Formula
HRMS provides the exact molecular weight of the compound, which is used to determine its elemental composition.[15][16]
Trustworthiness by Design: The molecular formula derived from HRMS must be consistent with the structure proposed from NMR data. Any discrepancy necessitates further investigation. For instance, an unexpected mass may indicate the presence of a salt or a solvate, which can be further investigated by other techniques.
Elemental Analysis: The Fundamental Composition
Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in the compound.[17][18][19][20][21]
Self-Validating System: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula derived from HRMS.[17][18] A successful CHN analysis provides strong evidence for the purity and elemental composition of the novel compound.
Part 2: Assessing Purity and Ensuring Accurate Quantification
Once the structure is confirmed, the focus shifts to determining the purity of the compound and developing a reliable method for its quantification. High-Performance Liquid Chromatography (HPLC) is the primary tool for this purpose.
High-Performance Liquid Chromatography (HPLC): The Purity and Assay Workhorse
A well-developed and validated HPLC method is essential for determining the purity of the novel quinoline compound and for quantifying it in subsequent assays.[22][23][24][25]
Causality in Method Development:
-
Column Selection: A C18 reversed-phase column is a common starting point for quinoline derivatives due to their moderate polarity.[26]
-
Mobile Phase: A mixture of acetonitrile or methanol and an aqueous buffer is typically used. The pH of the buffer can be critical for achieving good peak shape for basic quinoline compounds.
-
Detection: UV detection is generally suitable for quinolines due to their chromophoric nature. A wavelength scan should be performed to determine the optimal detection wavelength.
ICH Q2(R1) Validation Parameters for an HPLC Assay:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method is able to assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis, no interference at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the test results to the true value. | 98.0% to 102.0% recovery of the analyte in spiked samples. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
LC-MS is a powerful tool for impurity profiling.[27][28] It combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification of impurities even at very low levels.
Cross-Validation in Action: The main peak in the LC-MS chromatogram should have a mass-to-charge ratio (m/z) that corresponds to the molecular weight of the novel quinoline compound determined by HRMS. Any observed impurities can be tentatively identified by their m/z values, providing valuable information for process optimization and degradation studies.
Experimental Protocols
Protocol 1: HPLC Method Development and Validation for a Novel Quinoline Compound
Objective: To develop and validate a stability-indicating HPLC method for the determination of purity and assay of a novel quinoline compound.
1. Instrumentation:
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Method Development:
- Mobile Phase Screening: Start with a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
- Wavelength Selection: Perform a UV scan of the analyte to determine the wavelength of maximum absorbance.
- Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution between the main peak and any impurities, with a reasonable run time.
3. Validation Protocol (as per ICH Q2(R1)):
- Specificity: Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) to demonstrate separation of degradants.
- Linearity: Prepare a series of at least five concentrations of the reference standard. Plot the peak area versus concentration and perform linear regression analysis.
- Accuracy: Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
- Precision:
- Repeatability: Perform six replicate injections of the same sample.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
- Robustness: Deliberately vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
"Start" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Start HPLC\nValidation"];
"Specificity" [label="Specificity\n(Forced Degradation)"];
"Linearity" [label="Linearity\n(5 Concentrations)"];
"Accuracy" [label="Accuracy\n(Spiked Recovery)"];
"Precision" [label="Precision\n(Repeatability &\nIntermediate)"];
"Robustness" [label="Robustness\n(Parameter Variation)"];
"End" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="Validated\nMethod"];
"Start" -> "Specificity";
"Specificity" -> "Linearity";
"Linearity" -> "Accuracy";
"Accuracy" -> "Precision";
"Precision" -> "Robustness";
"Robustness" -> "End";
}
Caption: A streamlined workflow for the validation of an HPLC analytical method.
Conclusion
The cross-validation of analytical data for a novel quinoline compound is not merely a procedural hurdle; it is the scientific bedrock upon which all subsequent development activities are built. By employing a multi-faceted approach that combines NMR, HRMS, and elemental analysis for structural confirmation, and a rigorously validated HPLC method for purity and quantification, a self-validating and unimpeachable data package can be assembled. This commitment to analytical excellence ensures data integrity, facilitates regulatory acceptance, and ultimately accelerates the journey of a promising new molecule from the laboratory to the clinic.
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The Structural Nuances of Quinoline Isomers and Their Biological Implications
A Comparative Guide to the Efficacy of Quinoline Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The specific arrangement of atoms within this structure—its isomerism—plays a pivotal role in defining its biological activity. This guide provides an in-depth comparison of quinoline isomers, elucidating how subtle structural variations translate into significant differences in efficacy across various biological assays. We will explore the causality behind experimental choices, present validated protocols, and offer data-driven insights to inform drug discovery and development.
Quinoline and its isomer, isoquinoline, both with the chemical formula C₉H₇N, serve as the foundation for a wide array of bioactive compounds.[3] While structurally similar, their metabolic pathways diverge significantly, leading to distinct biological and toxicological profiles. A critical difference lies in their metabolism; quinoline can be metabolized to a reactive epoxide intermediate, which can lead to genotoxic and carcinogenic effects.[3][4] In contrast, isoquinoline metabolism does not typically proceed through this pathway, rendering its metabolites generally non-genotoxic.[3] This fundamental difference in biotransformation is a key consideration in drug development.
The positioning of substituents on the quinoline ring is another critical determinant of biological activity. Structure-Activity Relationship (SAR) studies have consistently shown that modifications at different positions can dramatically alter a compound's efficacy and target specificity.[5][6] For instance, in the context of anticancer activity, substitutions at the 2, 4, and 7-positions have been extensively explored to enhance potency.[6][7][8]
Comparative Efficacy in Key Biological Assays
The versatility of the quinoline scaffold is evident in its broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[5][9][10] The efficacy of quinoline isomers in these areas is often compared using standardized in vitro and in vivo assays.
Antimalarial Activity: A Historical Stronghold
Quinolines have a long and successful history in the fight against malaria, with quinine being one of the first effective treatments.[11] Synthetic derivatives like chloroquine, mefloquine, and primaquine have since become mainstays in antimalarial therapy.[11][12] The mechanism of action for many quinoline antimalarials involves interfering with the detoxification of heme in the parasite's digestive vacuole.[5][13]
The stereoisomerism of mefloquine, for example, has a notable impact on its biological properties. The different stereoisomers exhibit varying levels of activity against malaria parasites, with some also showing higher toxicity.[14] Resistance to established quinoline antimalarials, particularly chloroquine, has necessitated the development of new derivatives and hybrid molecules that can overcome these resistance mechanisms.[5][12][15]
Anticancer Activity: A Growing Area of Investigation
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][6] The cytotoxic effects of these compounds are typically evaluated against a panel of cancer cell lines.
Key SAR Observations in Anticancer Quinolines:
-
Substitutions at the 4-position: 4-aminoquinoline derivatives have shown significant biological activities, including anticancer effects.[6]
-
Substitutions at the 2 and 4-positions: 2,4-disubstituted quinoline derivatives are a focus of research for developing new anticancer agents.[6]
-
Electron-withdrawing and donating groups: The presence of electron-withdrawing groups like halogens (Cl, F) or electron-donating groups like methoxy (–OCH3) can enhance antiproliferative activity.[5]
-
Side chains: The nature and length of side chains at various positions can significantly influence cytotoxicity. For instance, smaller dialkylamino groups in certain derivatives have been shown to enhance efficacy.[5]
Antimicrobial Activity: A Broad Spectrum of Action
Quinoline derivatives have also been investigated for their antibacterial and antifungal properties.[16][17] Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[18][19] Some derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[20][21] Molecular docking studies suggest that some of these compounds may target multiple bacterial proteins, contributing to their broad-spectrum effects.[20][21]
Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various quinoline derivatives against different cancer cell lines, providing a quantitative comparison of their efficacy.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [22] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [22] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Multiple Human Tumor Cell Lines | < 1.0 | [8] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [6] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55) | U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [6] |
Experimental Protocols: Standardized Assays for Efficacy Evaluation
The reliable comparison of quinoline isomers necessitates the use of robust and reproducible experimental protocols. Below are detailed methodologies for key assays.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][22][23]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Aspirate the supernatant and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.[7]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the MIC of antimicrobial agents.[24]
Protocol:
-
Compound Dilution: Prepare a serial dilution of the quinoline derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[24]
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[24]
Visualizing Mechanisms and Workflows
Structure-Activity Relationship (SAR) of Quinoline Derivatives
The following diagram illustrates key modification sites on the quinoline scaffold and their general impact on biological activity.
Caption: Key modification sites on the quinoline scaffold for SAR studies.
Workflow of the MTT Cytotoxicity Assay
This diagram outlines the sequential steps involved in performing an MTT assay to determine the cytotoxic effects of quinoline isomers.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The comparative analysis of quinoline isomers underscores the profound impact of structural variations on biological efficacy. A deep understanding of SAR is paramount for the rational design of novel quinoline-based therapeutics with enhanced potency and selectivity. Future research should continue to explore novel substitutions and hybrid molecules to address challenges such as drug resistance and to expand the therapeutic applications of this versatile scaffold. The integration of computational modeling with traditional high-throughput screening will undoubtedly accelerate the discovery of next-generation quinoline drugs.
References
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- (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
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Safety Operating Guide
Safe Disposal of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate: A Procedural Guide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 6-acetamido-4-chloroquinoline-2-carboxylate (CAS No. 1133115-95-3). As a chlorinated quinoline derivative, this compound requires classification and management as regulated hazardous waste. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for professionals in research and drug development who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Understanding the hazard profile is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—a halogenated quinoline ester—allows for an informed risk assessment based on analogous compounds and chemical class properties.
Core Hazards:
-
Toxicity: Quinoline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Similar compounds are known to cause skin and eye irritation.[3][4] Long-term exposure to some chlorinated organics can lead to organ damage.[2]
-
Environmental Hazard: As a chlorinated aromatic compound, it is expected to be toxic to aquatic life, potentially with long-lasting effects.[1][2] Therefore, it must never be disposed of down the drain or in regular trash.[5][6]
-
Chemical Reactivity: The ester functional group is susceptible to hydrolysis by strong acids or bases. The chloro-substituent and quinoline ring may react with strong oxidizing agents. Incompatible materials should not be mixed in the same waste container.[7][8]
| Hazard Type | Potential Risk | Primary Exposure Route(s) |
| Acute Health | Toxic if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | Ingestion, Dermal, Inhalation |
| Chronic Health | Suspected of damaging fertility or the unborn child based on related compounds.[1][2] | Repeated Dermal, Inhalation |
| Environmental | Very toxic to aquatic life with long-lasting effects.[1] | Improper disposal |
| Chemical | Potential for hazardous reactions with strong acids, bases, and oxidizing agents. | Mixing with incompatible waste |
Pre-Disposal Checklist: Engineering Controls and PPE
Before handling the compound for disposal, ensure the following controls and personal protective equipment (PPE) are in place.
Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and preparation of waste solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Designated Satellite Accumulation Area (SAA): Your laboratory must have a designated SAA for the temporary storage of hazardous waste. This area should be clearly marked, away from general traffic, and provide secondary containment.[9]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves are required. Always double-check the glove manufacturer's compatibility chart for chlorinated organic compounds.
-
Eye Protection: Chemical splash goggles are mandatory. If handling larger quantities of powder where splashing is a significant risk, a face shield worn over goggles is recommended.[1][10]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with P100 filters is necessary.[1]
Waste Characterization and Segregation: The Core Principle
Proper segregation is the most critical step in the disposal process. Due to its chemical structure, this compound and any materials contaminated with it must be treated as halogenated organic waste .
Why Segregation Matters: Halogenated waste streams cannot be fuel-blended for energy recovery in the same way as non-halogenated solvents. They require high-temperature incineration with specialized scrubbers to prevent the formation of toxic dioxins and furans. This process is significantly more expensive.[6][9] Mixing halogenated and non-halogenated waste results in the entire volume being classified and charged as the more expensive halogenated waste.[6][11]
The Golden Rule: Any solvent, solution, or item (e.g., weigh paper, gloves, silica gel) that comes into contact with this compound must be disposed of in a container designated for HALOGENATED ORGANIC WASTE .[11][12]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure (solid) compound, solutions, and contaminated labware.
Protocol 4.1: Disposal of Unused or Waste Solid Compound
-
Container Selection: Obtain a dedicated, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) wide-mouth jar is ideal. The container must be in good condition with a secure, threaded cap.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EHS) department.[9]
-
Fill out all required fields: Generator Name, Location, Accumulation Start Date.
-
List the full chemical name: "Waste this compound". Do not use abbreviations.
-
Check the appropriate hazard boxes: "Toxic" and "Environmental Hazard".
-
-
Waste Transfer: Inside a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a dedicated spatula or powder funnel to minimize dust generation.
-
Sealing and Storage: Securely cap the container. Wipe the exterior with a damp cloth to remove any residual contamination, disposing of the cloth as halogenated solid waste. Place the container in your designated SAA with secondary containment.
Protocol 4.2: Disposal of Solutions
-
Container Selection: Use a dedicated, chemically compatible container for liquid waste, such as a 4-liter HDPE or glass bottle with a screw cap. If you generate this waste stream regularly, your EHS department may provide larger safety cans.[6]
-
Segregation:
-
If the solvent is halogenated (e.g., Dichloromethane, Chloroform), pour the waste solution directly into a container labeled "HALOGENATED ORGANIC SOLVENT WASTE".
-
If the solvent is non-halogenated (e.g., Methanol, Ethyl Acetate, Hexanes), the resulting solution is still considered halogenated waste.[11] It must be disposed of in the "HALOGENATED ORGANIC SOLVENT WASTE" container.
-
-
Labeling:
-
Use a "Hazardous Waste" tag.
-
List all constituents with estimated percentages (e.g., "Dichloromethane 98%, Waste this compound 2%"). This is a regulatory requirement.
-
Check all applicable hazard boxes (e.g., "Toxic", "Flammable" if the solvent is flammable).
-
-
Storage: Keep the waste container tightly sealed when not in use.[11] Store it in the SAA within secondary containment.
Protocol 4.3: Disposal of Contaminated Labware and Debris
-
Rinsing: For glassware, perform a preliminary rinse with a small amount of an appropriate solvent (e.g., acetone). This rinsate is now considered halogenated waste and must be poured into the "HALOGENATED ORGANIC SOLVENT WASTE" container.
-
Solid Debris: All contaminated solid items, including gloves, weigh paper, pipette tips, and silica gel from chromatography, must be collected in a designated container for solid hazardous waste.
-
Labeling: Label a solid waste container (e.g., a lined cardboard box or a plastic pail) with a "Hazardous Waste" tag.
-
List the contents as "Contaminated Debris containing this compound".
-
Check the "Toxic" hazard box.
-
-
Storage: Seal the container and store it in the SAA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste stream selection.
Caption: Decision workflow for segregating waste containing this compound.
Spill and Emergency Procedures
Immediate and correct response to a spill is vital for safety.
-
Minor Spill (Solid or Liquid, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).
-
Gently sweep up the absorbent material and place it in a sealed bag or container.
-
Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste.[9]
-
Wipe the area with a soapy water solution, collecting the cleaning materials as hazardous waste.
-
-
Major Spill (Outside of fume hood, or large volume):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Call your institution's emergency number and report a hazardous chemical spill.
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
-
Final Disposal Logistics
Once a waste container is nearly full (approximately 90%) or has been in storage for a specified time (often 6-12 months, check with your institution), arrange for its removal.
-
Finalize the Waste Tag: Ensure all information on the hazardous waste tag is complete and accurate.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup. Follow their specific online or paper-based request procedure.
-
Maintain Records: Keep a copy of the waste manifest or pickup request for your laboratory's records, as required by law. The generator of the waste is legally responsible for it from "cradle to grave".[13]
By adhering to this guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- State of Indiana. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. IN.gov.
- Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN. Retrieved from the Google search result for a generic MSDS.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Safety Data Sheet. (2023, March 28). 2-Methylquinoline.
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- Pharmaceutical Technology. (n.d.). Incompatibilities. Retrieved from a general pharmaceutical technology resource.
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Personal protective equipment for handling Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
A Researcher's Guide to Safely Handling Methyl 6-acetamido-4-chloroquinoline-2-carboxylate
An In-Depth Technical Guide for Laboratory Professionals
As a novel quinoline derivative, this compound presents unique opportunities in drug development and chemical synthesis. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.
Hazard Analysis: Understanding the Risks
Potential hazards may include:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation: May cause irritation or severe burns upon contact.[3][4]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[3]
-
Allergic Reactions: Some individuals may develop allergic skin reactions.
Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[5] The following PPE is crucial when handling this compound.
Hand Protection
-
Glove Selection: Due to the compound's chemical nature, chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for many laboratory chemicals.[6] For enhanced protection, especially during prolonged handling or when there is a high risk of splashing, consider double-gloving or using a combination of a flexible laminate glove under a heavy-duty outer glove.
-
Glove Integrity: Always inspect gloves for tears or punctures before use.[7]
-
Proper Removal: To prevent skin contact with contaminants, remove gloves by peeling them off from the cuff, turning them inside out as you go. Dispose of used gloves immediately in the designated chemical waste container.[8]
-
Hygiene: Wash your hands thoroughly with soap and water after removing gloves.[9]
Eye and Face Protection
-
Minimum Requirement: At a minimum, safety glasses with side shields that conform to ANSI Z87 standards are required.[10]
-
Enhanced Protection: For procedures with a splash hazard, such as transferring solutions or preparing formulations, chemical splash goggles are necessary.[11]
-
Maximum Protection: When there is a significant risk of splashing or exposure to aerosols, a face shield should be worn in conjunction with safety goggles.[10][11]
Body Protection
-
Lab Coat: A flame-resistant lab coat should be worn at all times in the laboratory to protect your skin and clothing from spills.[6]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[9][10]
-
Apron: For tasks involving larger quantities of the compound or a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
-
Engineering Controls: The primary method for controlling exposure to airborne contaminants is through engineering controls, such as a certified chemical fume hood.[12][13] All procedures involving the handling of this compound as a solid or in a volatile solvent should be performed within a fume hood.
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator may be required.[1][8] The type of respirator will depend on the specific conditions and a formal respiratory protection program must be in place, including fit testing and training.[14]
Table 1: PPE Selection Guide
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing solid compound | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Preparing solutions | Double pair of nitrile gloves | Chemical splash goggles | Lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Large-scale synthesis | Heavy-duty chemically resistant gloves | Face shield over chemical splash goggles | Chemically resistant apron over lab coat, long pants, closed-toe shoes | Chemical fume hood |
| Spill cleanup | Heavy-duty chemically resistant gloves | Face shield over chemical splash goggles | Chemically resistant apron over lab coat, long pants, closed-toe shoes | NIOSH-approved respirator (as needed) |
Operational Plan: Step-by-Step Safety Procedures
A systematic approach to handling this compound will minimize risks and ensure the safety of all laboratory personnel.
Preparation
-
Designate a Work Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[7]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, glassware, etc.), and waste containers are readily available before you begin.
-
Review Procedures: Familiarize yourself with the entire experimental protocol and the location of all safety equipment, including eyewash stations and safety showers.[13]
Handling
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Minimize Dust: When handling the solid compound, use techniques that minimize dust generation, such as careful scooping and avoiding dropping the material from a height.
-
Avoid Contact: Never touch the compound with your bare hands. Use spatulas or other appropriate tools for transfer.[7]
-
Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and any relevant hazard warnings.[9][12]
Post-Handling
-
Decontaminate: Clean all non-disposable equipment that came into contact with the compound using an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield or goggles, then the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can harm the environment and violate regulations.
-
Segregated Waste Streams: Halogenated organic waste must be collected in a separate, clearly labeled waste container from non-halogenated waste.[15]
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weighing papers, and paper towels, in a designated solid chemical waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled halogenated liquid waste container.
-
Container Management: Keep waste containers closed except when adding waste.[15] Do not overfill containers.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Be Prepared
Accidents can happen, and being prepared is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16]
-
Spill: For small spills within a fume hood, use an absorbent material to clean it up and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[15]
Conclusion
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment. A proactive approach to safety is paramount in the pursuit of scientific advancement.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
